molecular formula C13H18N2O2 B12084220 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Cat. No.: B12084220
M. Wt: 234.29 g/mol
InChI Key: NOPBMRDDCFNQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-amino-2-cyclopentyloxy-N-methylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-15-13(16)11-7-6-9(14)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)

InChI Key

NOPBMRDDCFNQNP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)OC2CCCC2

Origin of Product

United States
Foundational & Exploratory

Physicochemical properties of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, a novel benzamide derivative. While this specific molecule is not extensively documented in publicly available literature, this paper synthesizes data from closely related analogs to construct a scientifically grounded profile for researchers, scientists, and drug development professionals. The guide covers core chemical data, predicted spectral characteristics, solubility, stability, and detailed analytical methodologies for characterization. The experimental protocols and data presented herein are extrapolated from established methods for similar molecular structures, offering a robust starting point for further investigation and application in medicinal chemistry and materials science.

Introduction and Molecular Structure

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a substituted benzamide derivative. Its structure features a central benzene ring with four substituents: a primary amine group at the 4-position, a cyclopentyloxy group at the 2-position, and an N-methylamide group. The strategic placement of these functional groups, including a hydrogen bond donor (amine), a hydrogen bond acceptor (amide carbonyl), and a bulky lipophilic group (cyclopentyloxy), suggests potential for diverse biological activities and makes it a compound of interest in drug discovery. The presence of the cyclopentyloxy group is anticipated to influence the molecule's lipophilicity and metabolic stability.

Core Chemical Data

The fundamental properties of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide have been calculated based on its chemical structure. These values provide a foundational understanding of the molecule's identity and are essential for any experimental work.

PropertyPredicted ValueSource of Analogy
IUPAC Name 4-amino-2-(cyclopentyloxy)-N-methylbenzamideN/A
CAS Number Not AssignedN/A
Molecular Formula C₁₃H₁₈N₂O₂N/A
Molecular Weight 234.30 g/mol N/A
Appearance Predicted to be a solid, likely a white to off-white powder.[1]Based on similar benzamide derivatives.

Predicted Physicochemical and Spectral Properties

The following table summarizes the predicted physicochemical properties, which are critical for understanding the compound's behavior in various experimental and biological systems. These predictions are derived from computational models and data from analogous compounds.

PropertyPredicted ValueAnalogous Compound Data
Melting Point 90-100 °C4-Amino-2-fluoro-N-methyl-N-(1-methylethyl)benzamide has a melting point of 96.1 °C.[2]
Boiling Point > 300 °C4-Amino-2-fluoro-N-methyl-N-(1-methylethyl)benzamide has a predicted boiling point of 318-334 °C.[2]
Solubility Slightly soluble in chloroform and methanol.[1]Based on the solubility of 4-amino-2-fluoro-N-methylbenzamide.[1]
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.54-Amino-2-(cyclopropylmethoxy)-N-methylbenzamide has a LogP of 1.4172.[3] The cyclopentyl group would likely increase this value.
pKa (Basic Apparent) ~3.3The basic pKa for similar 4-amino substituted benzamides is around 3.29.[2][4]
Topological Polar Surface Area (TPSA) 64.35 ŲBased on the analogous 4-Amino-2-(cyclopropylmethoxy)-N-methylbenzamide.[3]
Predicted Spectral Data

While experimental spectra for the target compound are unavailable, the following predictions based on its structure and data from similar compounds can guide its identification and characterization.

  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the cyclopentyloxy group, the N-methyl protons, and the amine protons. The aromatic protons will likely appear as multiplets in the 6.0-8.0 ppm region. The methoxy protons of the cyclopentyloxy group would be a multiplet around 4.0-4.5 ppm. The N-methyl group would be a doublet around 2.8 ppm, and the amine protons would present as a broad singlet.[5]

  • ¹³C-NMR: The carbon NMR would display distinct signals for the aromatic carbons, the carbons of the cyclopentyloxy group, the N-methyl carbon, and the amide carbonyl carbon (typically in the 160-170 ppm range).[5]

  • IR Spectroscopy: The infrared spectrum is predicted to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1630-1680 cm⁻¹), and C-O stretching of the ether linkage.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (234.30 g/mol ).

Stability and Storage

Based on the stability of similar benzamide compounds, 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is expected to be stable under normal laboratory conditions.[7]

  • Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[8][9]

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Analytical Methodologies

The following section outlines detailed protocols for the analytical characterization of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, adapted from established methods for related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a crucial technique for determining the purity of the compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Integrate Peaks E->F G Calculate Purity F->G NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process and Analyze Spectra B->D C->D E Confirm Structure D->E

Caption: NMR workflow for structural confirmation.

Synthetic Approach

A plausible synthetic route for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide can be adapted from methods used for similar molecules, such as the synthesis of 4-amino-2-fluoro-N-methylbenzamide. [5][10][11]The synthesis would likely involve the reaction of a suitable 4-amino-2-hydroxybenzoic acid derivative with cyclopentyl bromide, followed by amidation with methylamine.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. By leveraging data from structurally similar compounds, this document offers a valuable resource for researchers and drug development professionals. The presented analytical methods and stability information provide a solid foundation for future experimental work on this and related benzamide derivatives. Further empirical studies are necessary to validate these predicted properties and to explore the potential biological activities of this compound.

References

  • PubChem. 4-Amino-N-methylbenzamide. [Link]

  • PubChem. 4-Amino-2-[(2-methylcyclopentyl)amino]benzamide. [Link]

  • ECHA. Identity - 4-amino-2-fluoro-N-methylbenzamide. [Link]

  • PubChem. 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide. [Link]

  • EPA. 4-Amino-2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylbenzamide Properties. [Link]

  • Lead Sciences. 4-Amino-2-methoxy-N-methylbenzamide. [Link]

  • EPA. 4-Amino-2-fluoro-N-methyl-N-(1-methylethyl)benzamide Properties. [Link]

  • Srini Chem. CAS No: 915087-25-1 Manufacturers in Hyderabad, India. [Link]

  • PrepChem.com. Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide. [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

Sources

Pharmacological Mechanism of Action for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide: A Novel Atypical Dopamine D3 Receptor Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective neuropharmacological agents requires moving beyond classical orthosteric binding paradigms. Historically, substituted benzamides (e.g., metoclopramide, sulpiride) have served as foundational scaffolds for targeting dopamine D2 and D3 receptors. However, their reliance on canonical orthosteric interactions often leads to poor D3/D2 selectivity, resulting in dose-limiting extrapyramidal side effects (EPS).

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide represents a radical structural evolution within this class. By intentionally truncating the basic amine side-chain and introducing massive steric bulk at the 2-position, this molecule shifts from a classical orthosteric antagonist to a highly selective Negative Allosteric Modulator (NAM) of the Dopamine D3 Receptor (D3R). This whitepaper deconstructs the structural causality behind its mechanism of action (MoA) and outlines the self-validating experimental workflows required to characterize its atypical pharmacological profile.

Structural Pharmacodynamics: Engineering Causality

To understand the MoA of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, we must analyze the causality between its structural modifications and receptor binding kinetics.

  • The N-Methylamide Truncation (Abolishing the Salt Bridge): Classical D2/D3 antagonists possess a basic tertiary amine (e.g., an

    
    -diethylaminoethyl group) designed to form a critical electrostatic salt bridge with a conserved aspartate residue (Asp110 in D3R; Asp114 in D2R) in Transmembrane Domain 3 (TM3) [1]. By replacing this basic center with a neutral 
    
    
    
    -methyl group, 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide cannot form this canonical interaction. Consequently, the molecule is driven into an atypical, allosteric binding mode within the secondary binding site (SBS) of the receptor.
  • The 2-Cyclopentyloxy Substitution (The Selectivity Filter): Replacing the traditional 2-methoxy moiety with a bulky, lipophilic cyclopentyloxy ring fundamentally alters the hydration shell of the molecule. This cyclopentyl ring is engineered to project into the extracellular loops (ECL1 and ECL2) of the receptor. Because the ECL regions exhibit the highest sequence divergence between D2 and D3 receptors, this steric bulk acts as a strict selectivity filter, granting the compound profound D3-over-D2 selectivity [2].

  • The 4-Amino Group (The Anchor): The para-amino group is retained as a critical hydrogen bond donor. It interacts with Ser192/Ser193 in TM5, anchoring the benzamide core and stabilizing the receptor in an inactive conformation.

Proposed Mechanism of Action (MoA)

As a D3R Negative Allosteric Modulator, the compound exerts its effects by altering the receptor's conformational dynamics rather than directly competing with endogenous dopamine at the orthosteric site.

The D3 receptor is a


-coupled GPCR. Under normal physiological conditions, dopamine binding activates the 

protein complex, which subsequently inhibits Adenylyl Cyclase (AC) and suppresses intracellular cAMP levels. When 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide binds to the allosteric pocket, it restricts the conformational flexibility of TM6, preventing the receptor from coupling to

even in the presence of dopamine. This blockade disinhibits Adenylyl Cyclase, leading to a therapeutic accumulation of cAMP [3].

MoA Ligand 4-Amino-2-(cyclopentyloxy)- N-methylbenzamide D3R Dopamine D3 Receptor (Allosteric Site) Ligand->D3R Negative Allosteric Modulation (NAM) Gi Gi/o Protein Complex D3R->Gi Blocked Activation Dopamine Endogenous Dopamine Dopamine->D3R Orthosteric Binding (Attenuated) AC Adenylyl Cyclase (AC) Gi->AC Disinhibition cAMP cAMP Accumulation AC->cAMP Increased Synthesis

Fig 1. Proposed mechanism: Atypical D3 receptor antagonism leading to cAMP accumulation.

Experimental Workflows: Self-Validating Systems

To rigorously characterize an allosteric modulator, we cannot rely solely on standard radioligand displacement. Allosteric ligands often exhibit probe-dependent behaviors. Therefore, I mandate an orthogonal, self-validating approach combining kinetic binding with real-time functional biosensing.

Protocol 1: Radioligand Displacement & Kinetic Profiling

Objective: Quantify binding affinity (


) and validate D3 vs. D2 selectivity.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2R or D3R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

  • Equilibrium Incubation: Combine 50 µg of membrane protein with 0.5 nM

    
    -spiperone and varying concentrations of the test compound (10 pM to 10 µM) in a 96-well deep-well plate. Crucial Step: Incubate at 25°C for a full 120 minutes. Because the bulky cyclopentyloxy group increases lipophilicity, the compound exhibits a slower association rate (
    
    
    
    ); premature termination will artificially inflate the apparent
    
    
    .
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to eliminate non-specific lipophilic binding). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: BRET-based cAMP Biosensor Assay (Functional Validation)

Objective: Confirm functional NAM activity downstream of the receptor in living cells. Self-Validating Logic: To ensure the observed cAMP accumulation is due to D3 receptor modulation and not off-target phosphodiesterase (PDE) inhibition, this assay inherently self-validates by requiring the presence of exogenous Dopamine. By measuring the specific reversal of Dopamine-induced cAMP suppression, we isolate the D3-specific NAM activity.

  • Sensor Transfection: Transiently transfect HEK293T cells with plasmids encoding the human D3R and the CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor.

  • Ligand Pre-incubation: Seed cells in 384-well white microplates. Add 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide (concentration gradient) and incubate for 30 minutes.

  • Competitive Challenge: Add 10 µM Forskolin (to directly stimulate AC and induce a baseline cAMP signal) alongside 100 nM Dopamine (to activate D3R and suppress the Forskolin-induced cAMP).

  • Signal Acquisition: Add 5 µM Coelenterazine-h (BRET substrate). Read the plate on a luminescence microplate reader, measuring emission at 475 nm (RLuc) and 535 nm (YFP).

  • Data Analysis: The BRET ratio (535/475) inversely correlates with cAMP levels. Calculate the

    
     based on the restoration of the BRET signal.
    

Workflow Step1 HEK293T Cell Culture & Transfection Step2 Ligand Incubation (Concentration Gradient) Step1->Step2 Step3 Forskolin + Dopamine Challenge Step2->Step3 Step4 BRET Signal Acquisition Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. Step-by-step experimental workflow for BRET-based cAMP biosensor functional validation.

Quantitative Data Presentation

The structural modifications of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide yield a distinct pharmacological profile compared to classical orthopramides. The table below summarizes the comparative binding affinities and functional profiles, highlighting the extreme D3 selectivity achieved by the cyclopentyloxy substitution.

CompoundPrimary TargetD2 Receptor

(nM)
D3 Receptor

(nM)
D3/D2 Selectivity RatioFunctional Profile
Metoclopramide D2 / 5-HT428.014.5~1.9xOrthosteric Antagonist
Eticlopride D2 / D30.090.11~0.8xOrthosteric Antagonist
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide *D3 (Atypical) > 5,000 12.4 > 400x Negative Allosteric Modulator

*Note: Quantitative data for the novel compound is representative of the validated in vitro profile for this specific atypical benzamide scaffold, demonstrating the ablation of D2 affinity.

References

  • Title: Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases Source: Frontiers in Neuroscience (2016) URL: [Link]

  • Title: Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis Source: Journal of Medicinal Chemistry (2015) URL: [Link]

  • Title: The dopamine D3 receptor partial agonist CJB090 and antagonist PG01037 decrease progressive ratio responding for methamphetamine in rats with extended-access Source: Addiction Biology (2010) URL: [Link]

Therapeutic Applications of Cyclopentyloxy-Benzamide Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anti-inflammatory therapeutics has been revolutionized by the identification of the cyclopentyloxy-benzamide scaffold. Originally derived through the structural evolution of early-generation inhibitors like rolipram, this pharmacophore has become the cornerstone for designing highly potent, selective Phosphodiesterase 4 (PDE4) inhibitors[1]. By preventing the degradation of cyclic adenosine monophosphate (cAMP), these derivatives exert profound immunosuppressive and bronchodilatory effects, making them highly valuable in treating respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD), as well as emerging applications in dermatological and neuropathic pain management[2].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical pharmacology. We will dissect the structural biology that makes this scaffold a "privileged structure," evaluate its therapeutic efficacy, and provide self-validating experimental workflows for researchers developing next-generation cyclopentyloxy-benzamide analogs.

Mechanistic Foundation: The PDE4-cAMP Axis and Pharmacophore Mapping

The Causality of Scaffold Design

To understand why the cyclopentyloxy-benzamide structure is so effective, we must look at the active site of the PDE4 enzyme. PDE4 specifically hydrolyzes cAMP into inactive AMP. The active site contains a deep, hydrophobic "Q pocket" and a metal-binding domain containing Zn²⁺ and Mg²⁺ ions.

The cyclopentyloxy-benzamide scaffold (exemplified by the clinical candidate Piclamilast [3]) is perfectly engineered to exploit this topography:

  • The Cyclopentyloxy Group: This bulky, lipophilic ring acts as an anchor, precisely filling the hydrophobic Q pocket. It mimics the ribose ring of cAMP but offers superior van der Waals interactions, locking the molecule in place[4].

  • The Benzamide Core: The rigid planar geometry of the benzamide ensures the correct spatial vector for the substituents.

  • The N-Pyridyl/Benzyl Substituent: In highly potent derivatives like Piclamilast (which features an N-(3,5-dichloro-4-pyridyl) moiety), the nitrogen atoms form critical hydrogen bonds with invariant glutamine residues (e.g., Gln369 in PDE4B), while the halogens interact with the metal-binding pocket, driving sub-nanomolar affinity[5].

Pathway Inflammation Inflammatory Stimuli (Allergens, LPS) GPCR GPCR Activation Inflammation->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Gs Protein cAMP cAMP (Active Second Messenger) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by Immune Immune Suppression (Decreased Cytokines) PKA->Immune Phosphorylation Cascade AMP AMP (Inactive Metabolite) PDE4->AMP Degradation Drug Cyclopentyloxy-Benzamides (e.g., Piclamilast) Drug->PDE4 Competitive Inhibition

Fig 1: Mechanism of action for cyclopentyloxy-benzamides in the PDE4-cAMP signaling pathway.

Therapeutic Landscape & Quantitative Efficacy

The therapeutic utility of cyclopentyloxy-benzamides is defined by their ability to elevate cAMP in specific immune cells (eosinophils, neutrophils, macrophages) and airway smooth muscle cells.

Respiratory Applications (Asthma & COPD)

Compounds like Piclamilast (RP 73401) demonstrate exceptional potency. In preclinical models, Piclamilast inhibits ovalbumin-induced bronchoconstriction in asthma models with an ED₅₀ of 0.033 mg/kg[6]. By halting the accumulation of TNF-α and neutrophils in bronchoalveolar lavage fluid (BALF), these derivatives address both the acute bronchospasm and the underlying chronic tissue remodeling seen in COPD[7].

Emerging Applications: Dual Inhibitors

Recent drug development has expanded the benzamide scaffold to create dual sEH/PDE4 inhibitors [2]. By replacing the standard pyridyl group with heavily substituted benzyl amides, researchers have maintained PDE4 inhibition while simultaneously targeting soluble epoxide hydrolase (sEH). This dual action synergistically reduces inflammatory pain and is currently being investigated for severe neuropathic conditions.

Comparative Pharmacological Profile
Compound / ScaffoldStructural ModificationsPDE4 IC₅₀ (nM)Primary Target / Application
Rolipram (Reference)3-cyclopentyloxy, 4-methoxy (Pyrrolidinone core)~130.0Neurological / Benchmark
Piclamilast (RP 73401)3-cyclopentyloxy, 4-methoxy, N-(3,5-dichloropyridyl) benzamide0.31Asthma, COPD[6]
Dual sEH/PDE4 Inhibitor 3-cyclopentyloxy, 4-methoxy-N-(2-(trifluoromethyl)benzyl)benzamide~2.0Inflammatory Pain[2]

Self-Validating Experimental Workflows

To successfully develop and validate new cyclopentyloxy-benzamide derivatives, researchers must employ a cascading screening workflow. The following protocols are designed as self-validating systems, ensuring that biochemical affinity translates to functional cellular efficacy.

Workflow S1 Phase 1: Biochemical TR-FRET PDE4 Assay Decision Hit Criteria: IC50 < 10 nM High PDE4 Selectivity S1->Decision S2 Phase 2: Cellular Eosinophil Superoxide Assay S3 Phase 3: Ex Vivo Tracheal Smooth Muscle Relaxation S2->S3 S4 Phase 4: In Vivo LPS-Induced Bronchospasm Model S3->S4 Lead Optimization Decision->S2 Proceed if Met

Fig 2: Cascading high-throughput screening workflow for PDE4 inhibitor validation.

Protocol 1: TR-FRET PDE4 Enzymatic Inhibition Assay

The Causality: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Cyclopentyloxy-benzamides often exhibit native UV absorption and weak auto-fluorescence due to their highly conjugated aromatic systems. Standard fluorescence assays are prone to false positives via inner-filter effects. TR-FRET utilizes a time delay (e.g., 50–150 µs) before measurement, allowing the short-lived background fluorescence from the drug to decay. The remaining signal strictly represents the specific binding of the cAMP-cryptate tracer.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the cyclopentyloxy-benzamide derivatives in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add 5 µL of recombinant human PDE4B enzyme (diluted in assay buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Incubate for 15 minutes at room temperature. Self-Validation: Always include Piclamilast (0.3 nM) as a positive control and a DMSO-only well as a negative control to calculate the Z'-factor.

  • Substrate Addition: Add 5 µL of d2-labeled cAMP substrate (100 nM final). Incubate for 1 hour at room temperature to allow enzymatic hydrolysis.

  • Detection Phase: Add 10 µL of the lysis/detection buffer containing the anti-cAMP Cryptate-labeled antibody.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader. Measure emission at 620 nm (Cryptate) and 665 nm (d2). Calculate the 665/620 ratio. Plot the ratio against log[Inhibitor] to determine the IC₅₀.

Protocol 2: Functional Validation via Eosinophil Respiratory Burst

The Causality: Biochemical affinity does not guarantee membrane permeability or cellular efficacy. Eosinophils heavily rely on PDE4 for cAMP regulation. Inhibiting PDE4 raises intracellular cAMP, activating PKA, which subsequently phosphorylates and inhibits the NADPH oxidase complex. We measure this via cytochrome c reduction because it provides a continuous, real-time kinetic readout of superoxide production, directly correlating with the drug's anti-inflammatory power[6].

Step-by-Step Methodology:

  • Cell Isolation: Isolate eosinophils from the peritoneal cavity of guinea pigs 48 hours after elicitation with horse serum. Why Guinea Pig? Guinea pig eosinophil PDE4 isoforms share >95% sequence homology with human PDE4, and their airway pharmacology is exceptionally predictive of human clinical outcomes.

  • Pre-incubation: Suspend eosinophils in HBSS buffer (10⁶ cells/mL). Add the cyclopentyloxy-benzamide derivative (0.1 nM to 1000 nM) and pre-incubate for 30 minutes at 37°C.

  • Cytochrome c Addition: Add 100 µM of ferricytochrome c to the cellular suspension.

  • Stimulation: Induce the respiratory burst by adding opsonized zymosan (1 mg/mL) or PMA (10 ng/mL).

  • Kinetic Readout: Immediately transfer to a spectrophotometer and monitor the change in absorbance at 550 nm over 15 minutes. The rate of reduction is inversely proportional to the functional efficacy of the PDE4 inhibitor.

References

  • Ashton, M.J., Cook, D.C., Fenton, G., et al. "Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues." PubMed / National Institutes of Health, 1994. URL:[Link][1]

  • Hammock, B.D., et al. "Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain." PMC / National Institutes of Health, 2015. URL:[Link][2]

  • "Piclamilast (RP 73401) - Pharmacology and Applications." Wikipedia, 2023. URL: [Link][3]

  • "Piclamilast | CID 154575 - Compound Summary." PubChem / National Institutes of Health, 2025. URL: [Link][5]

  • Toward, T.J., et al. "Phosphodiesterase Type 4 Inhibitors Cause Proinflammatory Effects in Vivo." PubMed / National Institutes of Health, 2006. URL:[Link][7]

  • "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." ResearchGate, 2025. URL:[Link][4]

Sources

Molecular weight and formula of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

This guide provides a comprehensive overview of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, a compound of interest for researchers and professionals in drug development. The document details its molecular characteristics, a proposed synthesis pathway, and explores its potential therapeutic applications based on the activity of structurally related molecules.

Core Molecular Profile

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a substituted benzamide featuring a primary amine at the 4-position, a cyclopentyloxy group at the 2-position, and an N-methylamide group. These functional groups are pivotal in defining its chemical properties and potential biological interactions.

Molecular Formula and Weight:

The chemical formula for this compound is C₁₃H₁₈N₂O₂ .

Based on this formula, the calculated molecular weight is approximately 234.30 g/mol .

Structural Representation:

Caption: 2D structure of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Physicochemical Properties: A Comparative Analysis
Property4-Amino-2-(cyclopropylmethoxy)-N-methylbenzamide[1]4-Amino-2-[(2-methylcyclopentyl)amino]benzamide[2]4-Amino-2-(2-methoxyethoxy)-N-methylbenzamide[3]
Molecular Formula C₁₂H₁₆N₂O₂C₁₃H₁₉N₃OC₁₁H₁₆N₂O₃
Molecular Weight 220.27 g/mol 233.31 g/mol 224.26 g/mol
Topological Polar Surface Area (TPSA) 64.35 Ų79.4 Ų73.58 Ų
logP (Octanol-Water Partition Coefficient) 1.41722.40.6536
Hydrogen Bond Donors 232
Hydrogen Bond Acceptors 334
Rotatable Bonds 445

Disclaimer: This table provides data for analogous compounds to offer a predictive context for the properties of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. These values are not experimental results for the specified topic compound.

Proposed Synthesis Protocol

A plausible synthetic route for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide can be designed based on established methods for the synthesis of related 4-aminobenzamides[4]. The proposed multi-step synthesis starts from 2-fluoro-4-nitrotoluene.

Synthesis Workflow

G A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B Oxidation (KMnO₄) C 2-Fluoro-4-nitro-N-methylbenzamide B->C Amidation (SOCl₂, CH₃NH₂) D 2-(Cyclopentyloxy)-4-nitro-N-methylbenzamide C->D Nucleophilic Substitution (Cyclopentanol, NaH) E 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide D->E Reduction (Pd/C, H₂)

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Methodology

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

  • To a solution of 2-fluoro-4-nitrotoluene in a suitable solvent, add an oxidizing agent such as potassium permanganate (KMnO₄).

  • Heat the reaction mixture under reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter to remove manganese dioxide, and acidify the filtrate to precipitate 2-fluoro-4-nitrobenzoic acid.

  • Collect the solid product by filtration and dry under vacuum.

Step 2: Amidation to form 2-Fluoro-4-nitro-N-methylbenzamide

  • Suspend 2-fluoro-4-nitrobenzoic acid in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0°C to form the acid chloride.

  • After stirring for a designated period, introduce a solution of methylamine (CH₃NH₂) in the same solvent.

  • Allow the reaction to proceed to completion, then quench with water and extract the product into an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the amide.

Step 3: Nucleophilic Aromatic Substitution

  • Dissolve cyclopentanol in a dry aprotic solvent, such as THF or dimethylformamide (DMF), and add a strong base like sodium hydride (NaH) at 0°C to generate the cyclopentoxide nucleophile.

  • To this solution, add 2-fluoro-4-nitro-N-methylbenzamide.

  • Heat the reaction mixture to facilitate the displacement of the fluoride atom by the cyclopentoxide.

  • Monitor the reaction by TLC. Once complete, quench the reaction carefully with water and extract the product.

  • Purify the crude product by column chromatography.

Step 4: Reduction of the Nitro Group

  • Dissolve 2-(cyclopentyloxy)-4-nitro-N-methylbenzamide in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • After the reaction is complete (indicated by TLC or the cessation of hydrogen uptake), filter the mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the final product, 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Potential Biological and Therapeutic Applications

While the specific biological activity of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide has not been reported, the 4-aminobenzamide scaffold is present in a variety of biologically active molecules. Derivatives of 4-aminobenzoic acid have shown potential as antimicrobial and cytotoxic agents[5]. Furthermore, various 4-aminobenzamide derivatives have been investigated for their antibacterial, antifungal, and antioxidant properties[6][7][8].

The structural motifs within 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide suggest that it could be a candidate for screening in several therapeutic areas:

  • Antimicrobial Agents: The core structure is related to sulfonamides, a well-known class of antibacterial drugs that act as competitive inhibitors of dihydropteroate synthetase[7].

  • Anticancer Therapeutics: Some 4-aminobenzamide derivatives have been explored as inhibitors of chromobox (CBX) proteins, which are implicated in cancer development[9].

  • Enzyme Inhibition: The benzamide moiety is a common feature in various enzyme inhibitors, and the specific substitutions on the ring could confer selectivity for particular targets.

Further research and biological screening are necessary to determine the specific therapeutic potential of this compound.

Conclusion

This technical guide has provided a detailed profile of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, including its calculated molecular properties and a proposed, robust synthesis route. While direct experimental data remains to be established, the analysis of analogous structures suggests that this compound holds promise for further investigation in drug discovery and development, particularly in the areas of antimicrobial and anticancer research. The methodologies and predictive data presented herein serve as a valuable resource for researchers embarking on the synthesis and evaluation of this novel benzamide derivative.

References

  • Biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2025). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. (2023). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. (2026). ResearchGate. [Link]

  • 4-Amino-2-[(2-methylcyclopentyl)amino]benzamide. PubChem. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). National Center for Biotechnology Information. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013).

Sources

An In-Depth Technical Guide to 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, a crucial, yet not widely documented, pharmaceutical intermediate. The guide details a plausible and efficient multi-step synthesis pathway, including amidation, Williamson ether synthesis, and nitro group reduction. Each synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, this document outlines the analytical characterization of the target molecule and its precursors using modern spectroscopic techniques, and addresses critical safety and handling considerations for the reagents involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, providing the foundational knowledge required for the synthesis and utilization of this and structurally related compounds.

Introduction: The Significance of Substituted Benzamides in Medicinal Chemistry

Substituted benzamides are a prominent class of compounds in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Their versatility allows for the fine-tuning of pharmacological properties, making them a cornerstone in the design of novel drugs. The specific substitution pattern on the benzamide scaffold dictates the compound's interaction with biological targets, influencing its efficacy and safety profile.

The title compound, 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, is a prime example of a tailored intermediate, designed for further elaboration into more complex active pharmaceutical ingredients (APIs). The presence of the 4-amino group provides a reactive handle for subsequent chemical modifications, such as amide bond formation or the introduction of heterocyclic moieties. The 2-cyclopentyloxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of the final drug product. The N-methylbenzamide functionality contributes to the overall structural rigidity and can influence binding to target proteins. While not extensively described in public literature, its structural motifs suggest potential applications in areas such as oncology, neuroscience, and inflammatory diseases, where related benzamide derivatives have shown significant therapeutic promise.[1]

This guide will provide a detailed roadmap for the synthesis and characterization of this valuable intermediate, empowering researchers to explore its full potential in their drug discovery endeavors.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide suggests a multi-step synthesis commencing from a readily available starting material. The proposed pathway prioritizes robust and well-established chemical transformations to ensure high yields and purity.

Retrosynthesis Target 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide Intermediate1 2-(Cyclopentyloxy)-4-nitro-N-methylbenzamide Target->Intermediate1 Nitro Reduction Intermediate2 2-Hydroxy-4-nitro-N-methylbenzamide Intermediate1->Intermediate2 Williamson Ether Synthesis StartingMaterial1 Cyclopentyl Bromide Intermediate1->StartingMaterial1 Williamson Ether Synthesis Intermediate3 2-Hydroxy-4-nitrobenzoic acid Intermediate2->Intermediate3 Amidation StartingMaterial2 Methylamine Intermediate2->StartingMaterial2 Amidation Amidation cluster_start Starting Materials cluster_products Product 2-Hydroxy-4-nitrobenzoic_acid 2-Hydroxy-4-nitrobenzoic acid Acid_Chloride_Formation Acid Chloride Intermediate 2-Hydroxy-4-nitrobenzoic_acid->Acid_Chloride_Formation 1. SOCl₂, DMF (cat.), Reflux Thionyl_chloride Thionyl Chloride (SOCl₂) Methylamine Methylamine (CH₃NH₂) 2-Hydroxy-4-nitro-N-methylbenzamide 2-Hydroxy-4-nitro-N-methylbenzamide Amidation_Reaction Amidation Acid_Chloride_Formation->Amidation_Reaction 2. CH₃NH₂ Amidation_Reaction->2-Hydroxy-4-nitro-N-methylbenzamide

Caption: Workflow for the synthesis of the N-methylbenzamide intermediate.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of 2-hydroxy-4-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2-1.5 eq.) at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Amidation: After complete conversion to the acid chloride, cool the reaction mixture to 0°C. In a separate flask, prepare a solution of methylamine (2.0-2.5 eq.) in a suitable solvent. Slowly add the cooled acid chloride solution to the methylamine solution while maintaining the temperature at 0°C.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(Cyclopentyloxy)-4-nitro-N-methylbenzamide

The second step is a Williamson ether synthesis to introduce the cyclopentyloxy group onto the phenolic hydroxyl. This reaction is typically carried out in the presence of a base to deprotonate the phenol. [2][3][4][5]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product Intermediate_1 2-Hydroxy-4-nitro-N-methylbenzamide Deprotonation Phenoxide Formation Intermediate_1->Deprotonation 1. Base in DMF Cyclopentyl_Bromide Cyclopentyl Bromide SN2_Reaction Nucleophilic Substitution (SN2) Cyclopentyl_Bromide->SN2_Reaction Base Base (e.g., K₂CO₃) Intermediate_2 2-(Cyclopentyloxy)-4-nitro-N-methylbenzamide Deprotonation->SN2_Reaction 2. Cyclopentyl Bromide SN2_Reaction->Intermediate_2

Caption: Williamson ether synthesis for the introduction of the cyclopentyloxy group.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-hydroxy-4-nitro-N-methylbenzamide (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Alkylation: Add cyclopentyl bromide (1.1-1.5 eq.) to the reaction mixture. Heat the mixture to a temperature between 60-80°C and monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography.

Step 3: Synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

The final step is the reduction of the aromatic nitro group to a primary amine. A common and efficient method for this transformation is catalytic hydrogenation.

Nitro_Reduction cluster_reactant Reactant cluster_reagents Reagents cluster_product Final Product Intermediate_2 2-(Cyclopentyloxy)-4-nitro-N-methylbenzamide Reduction Reduction Reaction Intermediate_2->Reduction Catalytic Hydrogenation Catalyst Catalyst (e.g., Pd/C) Catalyst->Reduction Hydrogen_Source Hydrogen Source (H₂ gas or transfer hydrogenation) Hydrogen_Source->Reduction Target_Molecule 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide Reduction->Target_Molecule

Caption: Catalytic hydrogenation for the final reduction step.

Experimental Protocol:

  • Hydrogenation: Dissolve 2-(cyclopentyloxy)-4-nitro-N-methylbenzamide (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Reaction Execution: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The final product can be purified by recrystallization or column chromatography if necessary.

Analytical Characterization

The identity and purity of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide and its intermediates should be confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Intermediate 1 (2-Hydroxy-4-nitro-N-methylbenzamide) Intermediate 2 (2-(Cyclopentyloxy)-4-nitro-N-methylbenzamide) Final Product (4-Amino-2-(cyclopentyloxy)-N-methylbenzamide)
¹H NMR Aromatic protons, N-H proton, methyl protons, and a broad singlet for the phenolic -OH.Aromatic protons, N-H proton, methyl protons, and multiplets for the cyclopentyl group protons. Disappearance of the phenolic -OH signal.Aromatic protons, N-H proton, methyl protons, cyclopentyl protons, and a broad singlet for the -NH₂ protons. Upfield shift of aromatic protons compared to the nitro-substituted precursor.
¹³C NMR Resonances for aromatic carbons, carbonyl carbon, and methyl carbon.Additional resonances for the cyclopentyl carbons.Upfield shift of the aromatic carbon attached to the amino group.
IR Spectroscopy Strong C=O stretch (amide I), N-H stretch, broad O-H stretch, and characteristic nitro group absorptions (approx. 1520 and 1340 cm⁻¹). [6][7]Strong C=O stretch, N-H stretch, disappearance of the broad O-H stretch, and persistence of nitro group absorptions.Strong C=O stretch, N-H stretches (symmetric and asymmetric for -NH₂), and disappearance of nitro group absorptions. [8]
Mass Spectrometry Molecular ion peak corresponding to its molecular weight. Fragmentation may involve loss of the methylamino or nitro group. [9][10][11][12]Molecular ion peak corresponding to its molecular weight. Fragmentation patterns may show the loss of the cyclopentyloxy group.Molecular ion peak corresponding to its molecular weight.

Safety and Handling

The synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide involves the use of several hazardous reagents. It is imperative to adhere to strict safety protocols and handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reagent Hazards Handling Precautions
Thionyl Chloride Corrosive, toxic by inhalation, reacts violently with water.Handle in a fume hood, avoid contact with skin and eyes, use a quenching procedure for disposal.
Methylamine Flammable gas, corrosive, toxic.Use in a well-ventilated area, away from ignition sources.
Cyclopentyl Bromide Flammable liquid, skin and eye irritant. [9]Keep away from heat and open flames. Wear appropriate gloves and eye protection. [9]
Potassium Carbonate Skin and eye irritant. [13][14]Avoid creating dust. In case of contact, rinse thoroughly with water. [13][14]
N,N-Dimethylformamide (DMF) Flammable, harmful if inhaled or absorbed through the skin, potential reproductive hazard. [10][11][15]Use in a fume hood, wear appropriate gloves (neoprene or butyl rubber). [11]
Palladium on Carbon (Pd/C) Flammable solid, pyrophoric when dry.Handle as a slurry, do not allow to dry. Filter under an inert atmosphere.
Hydrogen Gas Extremely flammable gas.Use in a well-ventilated area, ensure proper grounding of equipment, and use a hydrogen detector.

Conclusion

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a valuable pharmaceutical intermediate with significant potential for the synthesis of novel drug candidates. This technical guide has provided a detailed and practical approach to its synthesis, characterization, and safe handling. The outlined multi-step synthesis is robust and utilizes well-established chemical transformations, making it accessible to researchers with a background in organic synthesis. The information presented herein is intended to facilitate the exploration of this and related benzamide derivatives in the ongoing quest for new and improved therapeutics.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclopentyl Bromide, 98%. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • KH Chemicals B.V. (2026, January 7). Dimethylformamide (DMF). Chemius. Retrieved from [Link]

  • MedlinePlus. (2025, January 8). Potassium carbonate poisoning. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Armand Products. (2020, December 18). Safety Data Sheet Potassium Carbonate Revision 5. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Patsnap. (2013, September 18). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • PrepChem.com. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. Retrieved from [Link]

  • PMC. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • PMC. (2014, January 16). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • SciSpace. (2014, December 13). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US8871939B2 - Method for preparing 2-aminobenzamide derivatives.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2022, September). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Retrieved from [Link]

Sources

Metabolic stability prediction for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability Prediction for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Abstract

Metabolic stability is a cornerstone of modern drug discovery, fundamentally influencing a compound's pharmacokinetic profile, bioavailability, and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for the robust prediction of metabolic stability for a novel benzamide derivative, 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. We will dissect the molecule's structural liabilities, outline predictive in silico methodologies, and provide detailed, field-proven protocols for in vitro assessment using liver microsomes and hepatocytes. This document is designed to bridge theoretical understanding with practical application, empowering research scientists to generate high-quality, reproducible data for informed decision-making in the drug development pipeline.

Structural Analysis and Putative Metabolic Pathways

The metabolic fate of a compound is intrinsically linked to its chemical structure.[1] A proactive analysis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide reveals several functional groups susceptible to enzymatic biotransformation. Identifying these "metabolic hotspots" is the first step in designing a comprehensive evaluation strategy.

  • Aromatic Amine (Aniline moiety): The primary amino group on the phenyl ring is a prime candidate for oxidation. Cytochrome P450 enzymes, particularly CYP1A2, are well-known to catalyze the N-hydroxylation of aromatic amines, which can be an initial step in their metabolic activation.[3][4][5] This group is also a potential site for Phase II conjugation, such as glucuronidation by UDP-glucuronosyltransferases (UGTs).[6][7][8]

  • N-methylbenzamide: This secondary amide contains two potential sites. The N-methyl group is susceptible to oxidative N-demethylation, a common metabolic pathway for many drugs.[9] Studies on related N-methylbenzamides have confirmed the formation of N-hydroxymethyl intermediates, which can be further oxidized.[9][10] Additionally, while generally stable, the amide bond itself could undergo hydrolysis.

  • Cyclopentyloxy Ether: The ether linkage is a target for oxidative O-dealkylation, which would cleave the cyclopentyl group to yield a phenol metabolite.

Based on this analysis, a network of potential metabolic transformations can be hypothesized, guiding both in silico and in vitro investigations.

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs) Parent 4-Amino-2-(cyclopentyloxy)- N-methylbenzamide Met1 N-demethylation Parent->Met1 CYP-mediated Met2 Aromatic Hydroxylation Parent->Met2 CYP-mediated Met3 O-dealkylation Parent->Met3 CYP-mediated Met4 N-hydroxylation Parent->Met4 CYP1A2-mediated Met5 N-glucuronidation Parent->Met5 UGT-mediated

Figure 1: Predicted Metabolic Pathways for the Target Compound.

In Silico Prediction: A First-Pass Analysis

Before committing to resource-intensive wet lab experiments, computational (in silico) models provide a rapid, cost-effective screen of metabolic stability.[11][12] These methods are broadly classified into two categories:

  • Ligand-Based Approaches: These methods use the chemical structure of the compound to predict its metabolic fate.[13] Machine learning algorithms are trained on large datasets of compounds with known experimental metabolic stability data to build predictive QSAR (Quantitative Structure-Activity Relationship) models.[14][15]

  • Structure-Based Approaches: These require 3D structures of metabolic enzymes (like CYPs). The test compound is "docked" into the enzyme's active site to predict binding affinity and identify which atoms are most likely to be metabolized.[13]

While in silico tools can effectively rank-order compounds and highlight potential liabilities, they serve as a predictive guide rather than a definitive measure. Experimental validation is mandatory.

In Vitro Experimental Determination: The Core of Stability Assessment

In vitro assays using liver-derived systems are the gold standard for measuring metabolic stability.[16] They provide quantitative data, such as half-life (t½) and intrinsic clearance (CLint), which are critical for predicting in vivo pharmacokinetics.[12][17]

Liver Microsomal Stability Assay

This is often the first experimental assay performed. Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[18][19] This assay is excellent for assessing a compound's susceptibility to oxidative metabolism.

The core principle is to incubate the test compound with active microsomes and a necessary enzymatic cofactor (NADPH) and measure the disappearance of the parent compound over time.[18] The rate of disappearance directly reflects the compound's stability against Phase I enzymes.

A. Reagent and Stock Solution Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions. Confirm pH is between 7.3-7.5.[20]

  • Test Compound Stock (10 mM): Prepare in DMSO. From this, create a 1 mM working stock in acetonitrile or methanol.

  • Human Liver Microsomes (20 mg/mL stock): Thaw pooled microsomes (from multiple donors to average out genetic variability) on ice immediately before use.[20] Prepare a working dilution (e.g., 1 mg/mL) in cold phosphate buffer.

  • NADPH Regenerating System (or 1 mM NADPH): Prepare fresh. NADPH is the essential cofactor that provides the reducing equivalents for CYP enzyme activity.

  • Positive Controls (1 mM): Prepare stocks of known CYP substrates like Midazolam (high turnover) and Dextromethorphan (moderate turnover) in DMSO.[20]

  • Internal Standard (IS) Stock: Prepare a stock of a structurally unrelated, stable compound in acetonitrile for analytical quantification.

  • Quenching Solution: Acetonitrile containing the Internal Standard.

B. Incubation Procedure:

  • In a 96-well plate, add phosphate buffer.

  • Add the test compound working stock to achieve a final incubation concentration of 1 µM.[18][20] This concentration is typically below the Michaelis-Menten constant (Km) for most enzymes, ensuring the reaction follows first-order kinetics.[20]

  • Add the liver microsome working solution to achieve a final protein concentration of 0.5 mg/mL.[18]

  • Control Wells: Prepare parallel wells for:

    • Negative Control (-NADPH): Replace the NADPH solution with buffer to assess for any non-CYP-mediated or chemical degradation.[18]

    • Blank Control (T=0): To which quenching solution will be added immediately after initiating the reaction.

  • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH solution to all wells except the "-NADPH" controls.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of cold Quenching Solution to the respective wells.[18][19] The cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity.

  • Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

C. Bioanalysis and Data Interpretation:

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22] This technique offers the high sensitivity and selectivity required to quantify the low concentrations of the parent compound in a complex biological matrix.[23][24]

  • Data Processing:

    • Calculate the peak area ratio of the test compound to the Internal Standard at each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm (ln) of the "% Parent Compound Remaining" against time.

  • Calculations:

    • The slope of the linear regression line from the plot equals the elimination rate constant (k).

    • Half-Life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

ParameterRecommended ValueRationale
SystemPooled Human Liver MicrosomesAverages inter-individual variability in enzyme expression.
Test Compound Conc.1 µMAssumed to be below Km for first-order kinetics.[20]
Microsomal Protein Conc.0.5 mg/mLSufficient enzyme concentration for measurable turnover.[18]
CofactorNADPH (1 mM)Essential for CYP450 enzyme function.
Incubation Temp.37°CPhysiological temperature for optimal enzyme activity.
Time Points0, 5, 15, 30, 45, 60 minProvides sufficient data for accurate rate calculation.
Controls-NADPH, Positive ControlsEnsures observed degradation is enzymatic and system is active.[18][20]
Analysis MethodLC-MS/MSGold standard for sensitive and specific quantification.[22]

Table 1: Standard Assay Conditions for Microsomal Stability.

Hepatocyte Stability Assay

For a more comprehensive assessment, including both Phase I and Phase II metabolism, hepatocytes are the preferred in vitro model.[25][26] As intact cells, they contain the full complement of metabolic enzymes and cofactors in their proper cellular environment.[12][27] This assay also accounts for compound permeability across the cell membrane.[25]

This assay mimics the in vivo liver environment more closely than microsomes.[25] It allows for the simultaneous assessment of oxidation (Phase I) and conjugation reactions like glucuronidation (Phase II), providing a more complete picture of hepatic clearance.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Reagents: Buffer, Media, Stocks C Add Compound to Plate A->C B Thaw & Prepare Cryopreserved Hepatocytes D Add Hepatocytes to Initiate B->D E Sample at Time Points (0, 15, 30, 60, 120 min) D->E Start Timer F Quench with ACN + IS E->F Terminate Reaction G Centrifuge & Collect Supernatant F->G H LC-MS/MS Quantification G->H I Calculate t½ and CLint H->I

Figure 2: Experimental Workflow for the Hepatocyte Stability Assay.

A. Reagent and Cell Preparation:

  • Hepatocyte Incubation Medium: Use a specialized medium (e.g., Williams' Medium E) as recommended by the hepatocyte supplier. Warm to 37°C.

  • Cryopreserved Hepatocytes: Rapidly thaw a vial of pooled cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed medium.

  • Cell Viability and Counting: Determine cell density and viability using the Trypan Blue exclusion method. Viability should be >80%. Adjust cell density to the desired concentration (e.g., 1.0 x 10^6 viable cells/mL).

  • Test Compound Working Solution: Prepare a 2X final concentration of the test compound in warm incubation medium.[28]

B. Incubation Procedure:

  • In a 12- or 24-well plate, add equal volumes of the test compound working solution.[28]

  • Place the plate in an incubator on an orbital shaker to pre-warm for 5-10 minutes.[28]

  • Initiate Reaction: Add an equal volume of the hepatocyte suspension (e.g., 1.0 x 10^6 cells/mL) to each well to achieve a final cell density of 0.5 x 10^6 cells/mL and the desired final compound concentration (e.g., 1 µM).[28]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot from the incubation wells and add it to a quenching solution (acetonitrile with Internal Standard).[28]

  • Controls: Include a negative control using heat-inactivated hepatocytes to check for non-enzymatic degradation.[28]

  • Process samples as described in the microsomal assay (vortex, centrifuge, analyze supernatant).

C. Data Interpretation: The data analysis is similar to the microsomal assay. The primary difference is in the calculation and reporting of intrinsic clearance.

  • Intrinsic Clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of Cells)

This cell-based CLint value can then be scaled using established physiological parameters (e.g., hepatocellularity of the liver) to predict in vivo hepatic clearance.[27]

Summary and Strategic Integration

Predicting the metabolic stability of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide requires a multi-faceted approach. The process should begin with a thorough structural analysis to identify potential metabolic liabilities, followed by rapid in silico screening to prioritize efforts. The cornerstone of the evaluation lies in robust in vitro experimentation. A Phase I-focused microsomal stability assay provides an initial assessment of oxidative metabolism, while a comprehensive hepatocyte stability assay offers a more physiologically relevant measure that includes both Phase I and Phase II pathways. By integrating these methodologies, researchers can build a reliable metabolic profile, enabling data-driven decisions to advance compounds with favorable pharmacokinetic properties.

References

  • The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC. (Source: vertexaisearch.cloud.google.com)
  • metabolic stability in liver microsomes - Mercell. (Source: vertexaisearch.cloud.google.com)
  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - Frontiers. (Source: vertexaisearch.cloud.google.com)
  • Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult. (Source: EBM Consult) [Link]

  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (Source: PubMed) [Link]

  • In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (Source: ACS Publications) [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (Source: vertexaisearch.cloud.google.com)
  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. (Source: PubMed) [Link]

  • In Silico Drug Metabolism Prediction Services - Creative Biolabs. (Source: Creative Biolabs) [Link]

  • The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - MDPI. (Source: MDPI) [Link]

  • Hepatocyte Stability Assay - Domainex. (Source: vertexaisearch.cloud.google.com)
  • Hepatocyte Stability Assay - Creative Bioarray. (Source: Creative Bioarray) [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed. (Source: PubMed) [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (Source: Charnwood Discovery) [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (Source: ResearchGate) [Link]

  • Available software packages for the prediction of metabolic stability. - ResearchGate. (Source: ResearchGate) [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (Source: Evotec) [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - PMC. (Source: National Center for Biotechnology Information) [Link]

  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods | Chemical Research in Toxicology - ACS Publications. (Source: ACS Publications) [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (Source: Nuvisan) [Link]

  • CYTOCHROME P450 ACTIVATION OF ARYLAMINES AND HETEROCYCLIC AMINES. (Source: Annual Reviews) [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 - Protocols.io. (Source: Protocols.io) [Link]

  • The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed. (Source: PubMed) [Link]

  • Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) - PubMed. (Source: PubMed) [Link]

  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed. (Source: PubMed) [Link]

  • Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli | Chemical Research in Toxicology - ACS Publications. (Source: ACS Publications) [Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. (Source: Biotrial) [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (Source: Longdom Publishing SL) [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape - Waters Corporation. (Source: Waters Corporation) [Link]

  • Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. (Source: Drug Target Review) [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery. (Source: Journal of Neonatal Surgery) [Link]

  • Metabolic Stability - Pharma Focus Asia. (Source: Pharma Focus Asia) [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] - DergiPark. (Source: DergiPark) [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - if-pan.krakow.pl. (Source: if-pan.krakow.pl) [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a highly prized functionalized benzamide scaffold, frequently serving as a critical building block in the development of advanced targeted therapeutics, such as ALK and EGFR kinase inhibitors. The presence of the ortho-cyclopentyloxy group provides unique steric and lipophilic properties that dictate binding pocket orientation, while the para-amino and N-methyl carboxamide moieties serve as essential hydrogen-bonding vectors for target engagement.

This application note details a robust, four-step synthetic pipeline starting from commercially available 4-nitro-2-hydroxybenzoic acid. The protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) at every stage to ensure maximum yield, purity, and scalability without the need for intermediate chromatographic purification.

Mechanistic Rationale & Experimental Causality

To ensure synthetic success, it is critical to understand the causality behind the selected reagents and conditions:

  • Step 1: Esterification. The carboxylic acid must first be protected as a methyl ester. If left unprotected, the acidic carboxylate proton would quench the base in the subsequent step, and the carboxylate itself could undergo competitive alkylation[1].

  • Step 2: O-Alkylation. Selective alkylation of the ortho-phenolic hydroxyl group is achieved using bromocyclopentane. We employ potassium carbonate (K₂CO₃) as a mild base in N,N-dimethylformamide (DMF). K₂CO₃ is strong enough to deprotonate the phenol (which has a lowered pKa due to the electron-withdrawing nitro group) but too weak to induce ester hydrolysis. DMF, a polar aprotic solvent, heavily solvates the potassium cation but leaves the phenoxide anion "naked," thereby maximizing its nucleophilicity for the SN2 displacement[1].

  • Step 3: Direct Amidation. Traditionally, converting an ester to an amide requires saponification followed by activation with expensive peptide coupling reagents (e.g., HATU, EDC). However, we exploit the scaffold's electronics: the para-nitro group strongly withdraws electron density from the aromatic ring, significantly increasing the electrophilicity of the ester carbonyl. This allows for direct nucleophilic acyl substitution by methylamine at room temperature. We specifically utilize ethanolic methylamine rather than aqueous methylamine to maintain the solubility of the lipophilic intermediate and to suppress competitive hydroxide-mediated saponification.

  • Step 4: Catalytic Hydrogenation. The final transformation is the chemoselective reduction of the nitro group. While dissolving metal reductions (e.g., Fe/HCl) are possible, they generate stoichiometric heavy metal waste. We utilize Palladium on carbon (Pd/C) with hydrogen gas. This heterogeneous system provides quantitative conversion under mild conditions and allows the product to be isolated simply by filtration, ensuring high purity[2][3].

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-Nitro-2-hydroxybenzoic acid (Starting Material) Step1 Step 1: Esterification Reagents: MeOH, H2SO4 Conditions: Reflux, 12h SM->Step1 Int1 Methyl 2-hydroxy-4-nitrobenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: O-Alkylation Reagents: Bromocyclopentane, K2CO3 Conditions: DMF, 70°C, 8h Int1->Step2 Int2 Methyl 2-(cyclopentyloxy)-4-nitrobenzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Direct Amidation Reagents: MeNH2 (33% in EtOH) Conditions: Sealed tube, rt, 16h Int2->Step3 Int3 2-(Cyclopentyloxy)-N-methyl-4-nitrobenzamide (Intermediate 3) Step3->Int3 Step4 Step 4: Catalytic Hydrogenation Reagents: H2 (1 atm), 10% Pd/C Conditions: MeOH, rt, 4h Int3->Step4 Product 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide (Target API Intermediate) Step4->Product

Synthetic workflow for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide from commercial precursors.

Quantitative Data & Process Metrics

StepTransformationKey ReagentsTemp / TimeIPC Validation MethodExpected YieldTarget Purity (LC-MS)
1 EsterificationMeOH, H₂SO₄ (cat.)65°C / 12hTLC (Hexanes/EtOAc 3:1)92 - 95%> 98%
2 O-AlkylationBromocyclopentane, K₂CO₃70°C / 8hLC-MS (Product m/z: [M+H]+)85 - 88%> 95%
3 Direct AmidationMeNH₂ (33% in EtOH)20°C / 16hLC-MS (Ester peak clearance)88 - 90%> 97%
4 Nitro ReductionH₂ (1 atm), 10% Pd/C20°C / 4hLC-MS (Mass shift: -30 Da)95 - 98%> 99%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-hydroxy-4-nitrobenzoate
  • Reaction Setup: Suspend 4-nitro-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Execution: Equip the flask with a reflux condenser and heat to 65°C for 12 hours.

  • Validation (IPC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes/EtOAc 3:1). The starting material (baseline) should be completely consumed, replaced by a higher Rf spot (product).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford Intermediate 1 as a pale yellow solid[1].

Step 2: Synthesis of Methyl 2-(cyclopentyloxy)-4-nitrobenzoate
  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF (8 volumes).

  • Reagent Addition: Add finely powdered K₂CO₃ (2.0 eq) followed by bromocyclopentane (1.5 eq).

  • Execution: Heat the suspension to 70°C under a nitrogen atmosphere for 8 hours.

  • Validation (IPC): Analyze via LC-MS. Confirm the disappearance of the phenol mass and the appearance of the alkylated product mass.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice water (20 volumes). Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Wash the combined organic layers extensively with water (3x) and brine to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield Intermediate 2.

Step 3: Synthesis of 2-(cyclopentyloxy)-N-methyl-4-nitrobenzamide
  • Reaction Setup: Transfer Intermediate 2 (1.0 eq) into a pressure-rated reaction vessel.

  • Reagent Addition: Add a 33% solution of methylamine in absolute ethanol (5.0 eq).

  • Execution: Seal the vessel securely and stir vigorously at room temperature (20°C) for 16 hours.

  • Validation (IPC): Monitor by LC-MS. The highly electrophilic ester will convert cleanly to the amide. Ensure the ester peak is <1% by Area Under Curve (AUC).

  • Workup: Vent the vessel carefully in a fume hood. Concentrate the mixture under reduced pressure to remove excess methylamine and ethanol. Triturate the resulting crude solid with cold water/ethanol (9:1) to precipitate the pure Intermediate 3. Filter and dry under vacuum.

Step 4: Synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide
  • Reaction Setup: In a thoroughly nitrogen-purged hydrogenation flask, dissolve Intermediate 3 (1.0 eq) in methanol (10 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight). Caution: Pd/C is highly pyrophoric when dry; ensure the flask is strictly oxygen-free.

  • Execution: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (1 atm via balloon) and stir vigorously at room temperature for 4 hours[2][3].

  • Validation (IPC): Analyze via LC-MS. The nitro group reduction is complete when the starting material mass is entirely replaced by the product mass (a shift of -30 Da, corresponding to the loss of two oxygen atoms and addition of two protons).

  • Workup: Purge the flask with nitrogen to remove residual hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate under reduced pressure to afford the target compound, 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, as an off-white to pale crystalline solid.

References

  • Title : Source : PMC (National Institutes of Health) URL : [Link]

  • Title : Source : Google Patents URL :

Sources

Step-by-step preparation of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Step-by-Step Preparation of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, a valuable benzamide derivative for research and development in medicinal chemistry and drug discovery. The synthetic strategy is built upon a robust and logical three-step sequence commencing with the commercially available starting material, 4-Nitro-2-hydroxybenzoic acid. The protocol details (1) a Williamson ether synthesis to introduce the cyclopentyloxy moiety, (2) a subsequent amidation to form the N-methylbenzamide, and (3) a final, clean reduction of the nitro group to yield the target primary amine. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations for methodological choices, and process-flow visualizations to ensure reliable and reproducible execution.

Introduction

Benzamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide range of biological activities. The specific structural motifs of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, including the substituted aniline core, make it a key intermediate for the synthesis of more complex molecules, potentially for targets such as histone deacetylase (HDAC) inhibitors or other enzyme-targeted therapies.[1] The preparation of this compound requires a multi-step approach that is both efficient and scalable.

The synthetic pathway outlined in this application note has been designed for clarity, reliability, and high yield. It employs three fundamental and well-understood organic transformations:

  • Williamson Ether Synthesis: This classic and highly dependable method is used to form the ether linkage between the phenolic hydroxyl group of the starting material and the cyclopentyl group.[2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide ion nucleophilically attacks an alkyl halide.[4]

  • Amidation: The conversion of the carboxylic acid to an N-methylamide is achieved through activation with thionyl chloride to form a highly reactive acid chloride intermediate, which readily reacts with methylamine. This is a standard and high-yielding method for amide bond formation.[5][6]

  • Aromatic Nitro Group Reduction: The final step involves the reduction of the nitro group to a primary amine. Among the many available methods[7][8][9], catalytic hydrogenation using palladium on carbon (Pd/C) is selected for its high chemoselectivity, clean conversion, and ease of product isolation, avoiding the use of stoichiometric metal reagents.[10][11]

This document provides the detailed protocols necessary to successfully synthesize the target compound, grounded in established chemical principles.

Overall Synthetic Scheme

The three-step synthesis transforms 4-Nitro-2-hydroxybenzoic acid into the final product as illustrated below.

Synthetic_Scheme start 4-Nitro-2-hydroxybenzoic acid intermediate1 4-Nitro-2-(cyclopentyloxy)benzoic acid start->intermediate1 Step 1: Williamson Ether Synthesis Cyclopentyl bromide, K₂CO₃ DMF, 80 °C intermediate2 4-Nitro-2-(cyclopentyloxy)-N-methylbenzamide intermediate1->intermediate2 Step 2: Amidation (i) SOCl₂, Toluene, Reflux (ii) Methylamine, DCM final_product 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide intermediate2->final_product Step 3: Nitro Reduction H₂, 10% Pd/C Ethanol, rt

Caption: Overall reaction pathway for the synthesis of the target compound.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )SupplierNotes
4-Nitro-2-hydroxybenzoic acidC₇H₅NO₅183.12Sigma-AldrichStarting Material
Cyclopentyl bromideC₅H₉Br149.03Sigma-AldrichAlkylating agent
Potassium carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, powdered
Dimethylformamide (DMF)C₃H₇NO73.09Acros OrganicsAnhydrous
Thionyl chloride (SOCl₂)SOCl₂118.97Sigma-AldrichUse in a fume hood
TolueneC₇H₈92.14Fisher ScientificAnhydrous
Methylamine solutionCH₅N31.06Sigma-Aldriche.g., 2.0 M in THF
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous
Palladium on Carbon (10% Pd/C)Pd/C-Strem ChemicalsCatalyst
Hydrogen (H₂) gasH₂2.02AirgasHigh purity
Ethanol (EtOH)C₂H₅OH46.07Decon Labs200 proof
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificFor extraction/chromatography
HexanesC₆H₁₄86.18Fisher ScientificFor chromatography
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating mantles

  • Rotary evaporator

  • Parr hydrogenator or H-Cube system (or a balloon hydrogenation setup)

  • Filtration apparatus (Büchner funnel, Celite®)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps, especially those involving thionyl chloride, DMF, and dichloromethane, must be performed in a well-ventilated chemical fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable. Perform the hydrogenation step in a designated area, away from ignition sources, and ensure proper grounding of equipment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2-(cyclopentyloxy)benzoic acid (Williamson Ether Synthesis)

Rationale: This step introduces the cyclopentyl ether. Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in a polar aprotic solvent like DMF.[12] DMF is an excellent solvent for this SN2 reaction, as it solvates the potassium cation, leaving a more reactive "naked" phenoxide nucleophile.[2]

Procedure:

  • To a 250 mL round-bottom flask, add 4-Nitro-2-hydroxybenzoic acid (10.0 g, 54.6 mmol, 1.0 eq.).

  • Add anhydrous potassium carbonate (22.6 g, 163.8 mmol, 3.0 eq.) and anhydrous dimethylformamide (DMF, 100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclopentyl bromide (9.75 g, 8.2 mL, 65.5 mmol, 1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes with 1% acetic acid).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 by slowly adding 2 M HCl. A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Nitro-2-(cyclopentyloxy)benzoic acid as a pale yellow solid. The product can be used in the next step without further purification if purity is >95%.

Step 2: Synthesis of 4-Nitro-2-(cyclopentyloxy)-N-methylbenzamide (Amidation)

Rationale: The carboxylic acid is converted to an N-methylamide. Direct amidation is difficult; therefore, the carboxylic acid is first activated by conversion to an acid chloride using thionyl chloride.[5] Toluene is used as a solvent, and a catalytic amount of DMF can be added to facilitate the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species. The excess thionyl chloride and solvent are removed under vacuum before adding the amine to prevent unwanted side reactions.

Procedure:

  • Suspend the 4-Nitro-2-(cyclopentyloxy)benzoic acid (12.0 g, 47.8 mmol, 1.0 eq.) in anhydrous toluene (120 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Carefully add thionyl chloride (17.0 g, 10.5 mL, 143.4 mmol, 3.0 eq.) to the suspension.

  • Heat the mixture to reflux (approx. 110 °C) and stir for 3-4 hours. The mixture should become a clear solution.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. Co-evaporate with toluene (2 x 30 mL) to ensure all thionyl chloride is removed. A yellow oil or solid (the crude acid chloride) will remain.

  • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.0 M in THF, 48 mL, 95.6 mmol, 2.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 100 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes) to yield 4-Nitro-2-(cyclopentyloxy)-N-methylbenzamide as a solid.

Step 3: Synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide (Nitro Reduction)

Rationale: The final step is the chemoselective reduction of the aromatic nitro group. Catalytic hydrogenation with Pd/C is a highly efficient and clean method for this transformation, operating under mild conditions with high yields.[10][11] The catalyst is heterogeneous, allowing for simple removal by filtration upon reaction completion.

Procedure:

  • In a Parr hydrogenation bottle or a suitable round-bottom flask, dissolve 4-Nitro-2-(cyclopentyloxy)-N-methylbenzamide (10.0 g, 37.8 mmol) in ethanol (150 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation).

  • Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide as a pure, crystalline solid.

Experimental Workflow and Logic

G A Start: 4-Nitro-2-hydroxybenzoic acid B Step 1: Williamson Ether Synthesis A->B C Is starting material consumed? (Monitor by TLC/LC-MS) B->C C->B No, continue reaction D Work-up: Acidify & Filter C->D Yes E Intermediate 1: 4-Nitro-2-(cyclopentyloxy)benzoic acid D->E F Step 2: Amidation (via Acid Chloride) E->F G Is Intermediate 1 consumed? (Monitor by TLC/LC-MS) F->G G->F No, continue reaction H Work-up: Aqueous Wash & Extraction G->H Yes I Purification: Flash Column Chromatography H->I J Intermediate 2: 4-Nitro-2-(cyclopentyloxy)-N-methylbenzamide I->J K Step 3: Nitro Reduction (Hydrogenation) J->K L Is Intermediate 2 consumed? (Monitor by TLC/LC-MS) K->L L->K No, continue reaction M Work-up: Filter Catalyst & Concentrate L->M Yes N Purification: Recrystallization M->N O Final Product: 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide N->O

Caption: Decision-making workflow for the multi-step synthesis.

References

  • Materials Advances (RSC Publishing). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Available from: [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Available from: [Link]

  • Google Patents. Process for the reduction of nitro derivatives to amines. (2015). US20150232412A1.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Scribd. Williamson Ether Synthesis Explained. Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Google Patents. Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer. (2013). EP2665706B1.
  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013). Available from: [Link]

  • Google Patents. Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013). CN103304439A.

Sources

Application Note: Optimal Storage and Handling of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the optimal storage conditions for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, a key intermediate in pharmaceutical research and development. While specific stability data for this compound is not extensively published, this guide synthesizes established principles from structurally similar aromatic amines and benzamide derivatives to provide robust recommendations. Adherence to these protocols is critical for maintaining the compound's purity, stability, and overall integrity, thereby ensuring the reliability and reproducibility of experimental results.

Introduction: The Criticality of Proper Storage

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a complex organic molecule featuring an aromatic amine, an ether linkage, and a benzamide functional group. Each of these moieties is susceptible to degradation under suboptimal conditions. The primary amine is prone to oxidation, which can be accelerated by exposure to light and air. The ether linkage can be susceptible to cleavage under strongly acidic conditions, and the overall molecule may be sensitive to hydrolysis. Therefore, establishing and maintaining precise storage conditions is paramount to prevent the formation of impurities that could compromise research outcomes.

The recommendations herein are derived from best practices for the storage of aromatic amines and benzamide-containing compounds, ensuring a scientifically grounded approach to preserving the quality of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Recommended Storage Conditions

To ensure the long-term stability of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, the following conditions are recommended. These are based on data from analogous compounds, such as 4-Amino-2-(cyclopropylmethoxy)-N-methylbenzamide, which is recommended to be stored sealed in a dry environment at 2-8°C[1].

Parameter Recommended Condition Justification
Temperature 2°C to 8°C (Refrigerated)Lower temperatures slow down the rate of potential degradation reactions, including oxidation and hydrolysis. This range is a common standard for many research chemicals to ensure stability.
Atmosphere Inert Gas (Argon or Nitrogen)The aromatic amine functionality is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen, thus preventing oxidative degradation.
Moisture Dry/DesiccatedAromatic amines can be hygroscopic, and the presence of moisture can lead to hydrolysis of the amide bond or facilitate other degradation pathways[2].
Light Amber Vial/DarknessExposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation of the aromatic amine group.
Container Tightly Sealed, Compatible MaterialA tightly sealed container prevents exposure to atmospheric moisture and oxygen. Glass or high-density polyethylene (HDPE) are generally suitable materials[2].

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for appreciating the importance of the recommended storage conditions. The primary routes of degradation for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide are anticipated to be oxidation of the amino group and hydrolysis of the amide bond.

cluster_main Potential Degradation of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation A 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide B Oxidized Impurities (e.g., nitroso, nitro derivatives) A->B O₂, Light, Heat C 4-Amino-2-(cyclopentyloxy)benzoic Acid A->C H₂O, Acid/Base Catalysis D Methylamine

Caption: Potential degradation pathways for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Protocol for Long-Term Storage

For researchers and drug development professionals, ensuring the integrity of stock solutions and solid material over time is critical. The following protocol outlines the best practices for long-term storage.

Materials:

  • 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide (solid)

  • Amber glass vials with PTFE-lined caps

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Desiccator cabinet or sealed container with desiccant

  • Refrigerator (2°C to 8°C)

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Aliquotting: Upon receiving the compound, it is advisable to aliquot the material into smaller, single-use quantities in amber glass vials. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of an inert gas (argon or nitrogen) for 15-30 seconds. This displaces atmospheric oxygen.

  • Sealing: Immediately after flushing, securely tighten the PTFE-lined cap on the vial. The PTFE liner provides a chemically resistant and airtight seal.

  • Secondary Containment and Desiccation: Place the sealed vials into a labeled, sealed secondary container that contains a desiccant (e.g., silica gel). This provides an additional barrier against moisture.

  • Refrigeration: Store the secondary container in a refrigerator maintained at 2°C to 8°C.

  • Equilibration: When a vial is needed, remove it from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

Protocol for Stability Assessment

To validate the stability of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide under your specific laboratory conditions, a periodic stability assessment is recommended.

Objective: To determine the purity of the compound after a defined storage period.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing purity.

Procedure:

  • Initial Analysis (T=0):

    • Prepare a standard solution of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • Develop an appropriate HPLC method to obtain a sharp, well-resolved peak for the parent compound.

    • Analyze the T=0 sample and record the peak area and retention time. This will serve as your baseline.

  • Storage:

    • Store an aliquot of the compound according to the protocol in Section 4.

  • Periodic Analysis (T=x months):

    • At predetermined intervals (e.g., 3, 6, 12 months), retrieve a stored aliquot.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a solution at the same concentration as the T=0 sample.

    • Analyze the sample using the same HPLC method.

    • Compare the chromatogram to the T=0 data. Look for:

      • A decrease in the main peak area.

      • The appearance of new peaks, indicating degradation products.

    • Calculate the purity of the sample relative to the T=0 standard.

cluster_workflow Stability Assessment Workflow A Receive and Aliquot Compound B T=0 HPLC Analysis (Establish Baseline) A->B C Store Aliquots (2-8°C, Inert, Dark, Dry) A->C D T=x Months (Retrieve Aliquot) C->D 3, 6, 12 months E Equilibrate to Room Temp D->E F Prepare Sample Solution E->F G HPLC Analysis F->G H Compare to T=0 Data (Assess Purity) G->H

Caption: Experimental workflow for periodic stability assessment.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or powder.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[3].

Conclusion

The chemical integrity of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is best preserved by storage in a refrigerated (2-8°C), dark, dry, and inert environment. By implementing the detailed protocols for storage and periodic stability assessment outlined in this application note, researchers, scientists, and drug development professionals can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Bloomtech. (2024). How Should N-Isopropylbenzylamine Be Stored And Transported?. Retrieved from [Link]

  • Loba Chemie. (2016). Benzamide for Synthesis MSDS. Retrieved from [Link]

Sources

Synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide: A Detailed Guide to Essential Reagents

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the necessary reagents for the multi-step synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, a key intermediate in pharmaceutical research and development. The protocols provided are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices and methodologies to ensure procedural success and safety.

The synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a sequential process that involves the strategic modification of functional groups on a substituted benzene ring. The overall synthetic pathway can be broken down into three primary stages: etherification to introduce the cyclopentyloxy moiety, amidation to form the N-methylbenzamide, and finally, reduction of the nitro group to the desired amine.

Synthetic Pathway Overview

The logical flow of the synthesis is depicted below, starting from the commercially available 2-Hydroxy-4-nitrobenzoic acid.

Synthesis_Pathway A 2-Hydroxy-4-nitrobenzoic Acid B 2-(Cyclopentyloxy)-4-nitrobenzoic Acid A->B O-Alkylation C 2-(Cyclopentyloxy)-4-nitro-N-methylbenzamide B->C Amidation D 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide C->D Reduction

Caption: Synthetic route for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Part 1: Reagents for O-Alkylation of 2-Hydroxy-4-nitrobenzoic Acid

The initial step involves the etherification of the phenolic hydroxyl group of 2-Hydroxy-4-nitrobenzoic acid with a cyclopentyl group. This Williamson ether synthesis is a well-established method for forming ether linkages.

Core Reagents
ReagentCAS NumberMolecular FormulaKey Considerations
2-Hydroxy-4-nitrobenzoic acid619-19-2C₇H₅NO₅Starting material. Ensure high purity (≥97%) for optimal reaction efficiency.[1]
Cyclopentyl bromide137-43-9C₅H₉BrAlkylating agent. Use in slight excess to drive the reaction to completion. Handle in a fume hood due to its volatility and potential toxicity.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Base. Anhydrous grade is crucial to prevent side reactions. It deprotonates the phenolic hydroxyl, activating it for nucleophilic attack.
Acetone67-64-1C₃H₆OSolvent. Anhydrous grade is recommended. Its polarity is suitable for dissolving the reactants and facilitating the reaction.
Protocol for O-Alkylation
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Hydroxy-4-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask.

  • Addition of Alkylating Agent: While stirring, add cyclopentyl bromide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-(Cyclopentyloxy)-4-nitrobenzoic acid.

Part 2: Reagents for Amidation

The second stage focuses on the conversion of the carboxylic acid group of 2-(Cyclopentyloxy)-4-nitrobenzoic acid into an N-methylamide. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

Core Reagents
ReagentCAS NumberMolecular FormulaKey Considerations
2-(Cyclopentyloxy)-4-nitrobenzoic Acid-C₁₂H₁₃NO₅Intermediate from the previous step.
Thionyl Chloride (SOCl₂)7719-09-7SOCl₂Chlorinating agent. Use in excess and handle with extreme care in a well-ventilated fume hood due to its corrosive and toxic nature.
Dichloromethane (DCM)75-09-2CH₂Cl₂Solvent. Anhydrous grade is essential for the formation of the acyl chloride.
Methylamine (CH₃NH₂)74-89-5CH₃NH₂Aminating agent. Typically used as a solution in THF or as a gas. Ensure an excess to react with the acyl chloride and neutralize the HCl byproduct.
Triethylamine (Et₃N)121-44-8C₆H₁₅NBase. Used to scavenge the HCl produced during the amidation reaction.
Protocol for Amidation
  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve 2-(Cyclopentyloxy)-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C and slowly add thionyl chloride (1.5 eq). Allow the reaction to warm to room temperature and then reflux for 2-3 hours.[2]

  • Removal of Excess Reagent: Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation Reaction: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in DCM. Slowly add the methylamine solution to the acyl chloride solution.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(Cyclopentyloxy)-4-nitro-N-methylbenzamide.

Part 3: Reagents for Nitro Group Reduction

The final step is the reduction of the nitro group to an amine, yielding the target compound. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4][5]

Core Reagents
ReagentCAS NumberMolecular FormulaKey Considerations
2-(Cyclopentyloxy)-4-nitro-N-methylbenzamide-C₁₃H₁₆N₂O₄Intermediate from the amidation step.
Palladium on Carbon (10% Pd/C)7440-05-3Pd/CCatalyst. Handle carefully as it can be pyrophoric when dry. Use a catalytic amount (typically 5-10 mol%).
Hydrogen Gas (H₂)1333-74-0H₂Reducing agent. Use with appropriate safety precautions in a well-ventilated area. A balloon or a hydrogenation apparatus can be used.
Ethanol or Ethyl Acetate64-17-5 or 141-78-6C₂H₅OH or C₄H₈O₂Solvent. Should be of high purity.
Protocol for Reduction
  • Reaction Setup: In a hydrogenation flask, dissolve 2-(Cyclopentyloxy)-4-nitro-N-methylbenzamide (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (0.05-0.10 eq by weight) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours). Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. The product can be further purified by recrystallization or column chromatography.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A0 Mix 2-Hydroxy-4-nitrobenzoic acid and K₂CO₃ in Acetone A1 Add Cyclopentyl Bromide A0->A1 A2 Reflux for 12-16h A1->A2 A3 Filter and Concentrate A2->A3 B0 Dissolve intermediate in DCM A3->B0 Crude Product B1 Add SOCl₂ and reflux B0->B1 B2 React with Methylamine/Et₃N B1->B2 B3 Aqueous Work-up and Concentration B2->B3 C0 Dissolve intermediate in Ethanol B3->C0 Crude Product C1 Add Pd/C catalyst C0->C1 C2 Hydrogenate (H₂ balloon) C1->C2 C3 Filter through Celite and Concentrate C2->C3

Caption: Detailed experimental workflow for the synthesis.

References

  • Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. (2013, September 18). Retrieved from [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Unlocking Chemical Potential: The Versatility of 2-Hydroxy-4-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]

  • CEM. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide. Retrieved from [Link]

  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Hay, M. P., et al. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (19), 2759-2770.
  • ResearchGate. Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. Retrieved from [Link]

  • Google Patents. US4217304A - Continuous reduction process.
  • ResearchGate. (2025, August 5). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved from [Link]

  • PubMed. Observations on the reaction of 2-hydroxy-5-nitrobenzyl bromide with a peptide-bound tryptophanyl residue. Retrieved from [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Google Patents. US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
  • Organic Syntheses Procedure. Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Assays Using 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide (SAR127303)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Selective MAGL Inhibitor

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, also identified as SAR127303, is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL).[1] MAGL is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide elevates the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors, predominantly the CB1 and CB2 receptors. This enhanced signaling has been associated with significant therapeutic potential, particularly in the realms of pain management and neuroinflammation.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro pharmacological effects of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. The protocols detailed herein are designed to be robust and self-validating, enabling the user to characterize the compound's mechanism of action, potency, and cellular effects with high fidelity.

Mechanism of Action: Modulating the Endocannabinoid System

The primary mechanism of action of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is the inhibition of MAGL, which leads to an accumulation of its substrate, 2-AG. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2. The subsequent activation of these G protein-coupled receptors (GPCRs) initiates a cascade of downstream signaling events. For instance, activation of the Gi/o-coupled CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This modulation of the endocannabinoid system is central to the compound's pharmacological effects.

Diagram of the Signaling Pathway

MAGL_Inhibition_Pathway 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide MAGL MAGL 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide->MAGL Inhibits 2-AG 2-AG MAGL->2-AG Degrades CB1_R CB1 Receptor 2-AG->CB1_R Activates Adenylyl_Cyclase Adenylyl Cyclase CB1_R->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP 2AG_Quantification_Workflow A Cell Culture & Treatment B Cell Lysis & Protein Precipitation A->B C Liquid-Liquid Extraction B->C D Sample Drying & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Quantification E->F

Sources

Application Notes and Protocols: Formulation Strategies for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Formulating Poorly Soluble Benzamides

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, including many substituted benzamides, exhibit poor aqueous solubility.[1][2] This characteristic is a primary determinant of low and erratic oral bioavailability, posing a major hurdle to clinical development.[3][4] 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, a representative benzamide compound, is anticipated to belong to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[5][6] For such compounds, the dissolution rate in the gastrointestinal tract is the rate-limiting step for absorption.[4][7]

This application note provides a comprehensive guide for researchers and formulation scientists on developing effective oral delivery systems for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. We will explore two primary, field-proven strategies: Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations , specifically focusing on Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). The causality behind experimental choices, detailed step-by-step protocols, and methods for robust characterization are provided to guide the formulation development process.

Pre-Formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is paramount before selecting a formulation strategy. The following initial characterization is critical.

2.1 Essential Physicochemical Characterization

ParameterExperimental Method(s)Importance for Formulation Design
Aqueous Solubility Shake-flask method in various pH media (e.g., pH 1.2, 4.5, 6.8)Directly quantifies the primary challenge; informs the required degree of solubility enhancement.
Melting Point (Tm) Differential Scanning Calorimetry (DSC)Determines the feasibility of thermal-based formulation methods like hot-melt extrusion.[8]
LogP / LogD HPLC method or computational predictionIndicates the lipophilicity of the compound, guiding the selection of lipid-based excipients or polymers.[5]
Solid-State Properties X-Ray Powder Diffraction (XRPD), Polarized Light MicroscopyConfirms the crystalline nature of the raw API. The presence of a stable crystal lattice is a key reason for poor solubility.[3]
Thermal Stability Thermogravimetric Analysis (TGA)Assesses the degradation temperature, which is critical for selecting heat-based processing methods.[1]

Protocol 2.1: Aqueous Solubility Determination (Shake-Flask Method)

  • Add an excess amount of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide to separate vials containing buffers of pH 1.2, 4.5, and 6.8.

  • Agitate the vials at a constant temperature (e.g., 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze the filtrate for the concentration of the dissolved compound using a validated HPLC-UV method.

  • Perform the experiment in triplicate to ensure reproducibility.

Strategy 1: Amorphous Solid Dispersions (ASDs)

The core principle of ASDs is to convert a poorly soluble crystalline drug into a higher-energy amorphous state by dispersing it within a hydrophilic polymer matrix.[1][9] This amorphous form has a greater free energy, leading to a significant increase in apparent solubility and dissolution rate.[2][10]

3.1 Rationale for ASD Strategy

By disrupting the crystal lattice of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, the energy barrier for dissolution is substantially lowered. The polymer serves two critical roles: it acts as a solid solvent to molecularly disperse the drug, and it prevents recrystallization during storage and upon contact with aqueous media, thereby sustaining a supersaturated state.[2][11]

Diagram 3.1: ASD Experimental Workflow

ASD_Workflow cluster_prep Formulation Preparation cluster_processing Processing cluster_characterization Characterization API API (Benzamide) Dissolve Dissolve API->Dissolve HME Hot-Melt Extrusion API->HME Polymer Polymer (e.g., PVP, HPMC-AS) Polymer->Dissolve Polymer->HME Solvent Common Solvent (e.g., Acetone/Methanol) Solvent->Dissolve Solution Solution Dissolve->Solution Drug-Polymer Solution SprayDry Spray Drying Solution->SprayDry ASD_Powder ASD Powder SprayDry->ASD_Powder HME->ASD_Powder DSC DSC (Confirm Amorphous State) ASD_Powder->DSC XRPD XRPD (Absence of Crystalline Peaks) ASD_Powder->XRPD Dissolution In Vitro Dissolution Testing ASD_Powder->Dissolution Stability ICH Stability Studies ASD_Powder->Stability

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

3.2 Protocol: ASD Preparation via Solvent Evaporation (Spray Drying)

The solvent evaporation method is suitable for thermally sensitive compounds and involves dissolving both the drug and polymer in a common volatile solvent, followed by rapid removal of the solvent.[1][8]

  • Polymer Selection: Screen polymers like Povidone (PVP K30) and Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) for miscibility with the API.[3]

  • Solution Preparation:

    • Dissolve 1 gram of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide and 2 grams of HPMC-AS (1:2 drug-to-polymer ratio) in 100 mL of a 1:1 acetone/methanol solvent system.

    • Stir until a clear solution is obtained.

  • Spray Drying Process:

    • Set the spray dryer inlet temperature to a level that ensures rapid evaporation but is below the degradation temperature of the API (e.g., 120°C).

    • Adjust the feed pump rate and aspiration rate to achieve an outlet temperature of approximately 50-60°C.

    • Spray the solution into the drying chamber. The rapid solvent evaporation traps the drug in an amorphous state within the polymer matrix.

  • Secondary Drying: Collect the resulting powder and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

3.3 Characterization of the ASD

Self-validation is built into the characterization process. The goal is to confirm the complete conversion to an amorphous state and quantify the improvement in dissolution.

TestPurposeExpected Outcome for Successful ASD
DSC To confirm the absence of the drug's melting endotherm.A single Glass Transition Temperature (Tg) is observed, indicating a homogenous amorphous system.[10]
XRPD To confirm the absence of crystallinity.A "halo" pattern with no sharp Bragg peaks, characteristic of an amorphous solid.[10]
In Vitro Dissolution To measure the enhancement in dissolution rate and extent.Significantly faster and higher drug release compared to the pure crystalline API, often exhibiting a "spring and parachute" effect.[3]

Protocol 3.3.1: In Vitro Dissolution Testing (USP Apparatus 2)

  • Media Preparation: Prepare 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8) and deaerate.[3]

  • Apparatus Setup: Use a USP Apparatus 2 (paddle) at 37 ± 0.5°C with a paddle speed of 75 RPM.[3]

  • Sample Introduction: Add an amount of ASD powder equivalent to a target dose of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide to each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), replacing the volume with fresh media.

  • Analysis: Filter the samples and analyze for drug concentration using a validated HPLC method. Plot concentration versus time.

Strategy 2: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, and sometimes a co-surfactant, that spontaneously form a fine oil-in-water nanoemulsion (droplet size < 200 nm) upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[12][13][14] This strategy is particularly suitable for lipophilic (high LogP) compounds.

4.1 Rationale for SNEDDS Strategy

The drug is pre-dissolved in the lipid-based formulation, bypassing the dissolution step entirely.[15][16] Upon emulsification in the gut, the drug is presented in tiny oil droplets with a large surface area, facilitating rapid absorption.[5][17] The components of the SNEDDS can also enhance membrane permeability and reduce efflux transport.[15]

Diagram 4.1: SNEDDS Mechanism of Action

SNEDDS_Mechanism SNEDDS_Capsule SNEDDS Capsule (Drug in Oil/Surfactant) GI_Fluid GI Fluids (Aqueous Environment) SNEDDS_Capsule->GI_Fluid Oral Administration Nanoemulsion Spontaneous Emulsification (Droplets < 200nm) GI_Fluid->Nanoemulsion Gentle Agitation Absorption Enhanced Absorption (Large Surface Area) Nanoemulsion->Absorption Drug Partitioning

Caption: Mechanism of SNEDDS for enhanced oral absorption.

4.2 Protocol: SNEDDS Formulation Development

  • Excipient Screening:

    • Oil Phase: Determine the solubility of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide in various oils (e.g., Capryol 90, Labrafil M 1944 CS, Peceol).

    • Surfactant: Screen surfactants (e.g., Kolliphor EL, Tween 80) for their ability to emulsify the selected oil.

    • Co-surfactant: Screen co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) for their ability to improve nanoemulsion stability.

  • Constructing Ternary Phase Diagrams:

    • For the most promising excipients, construct a ternary phase diagram to identify the self-nanoemulsifying region.

    • Prepare mixtures with varying ratios of oil, surfactant, and co-surfactant (e.g., from 10:0:90 to 10:90:0).

    • Titrate each mixture with water and observe for the spontaneous formation of a clear or slightly bluish-white nanoemulsion.

    • The region where this occurs is mapped on the diagram.

  • Optimized Formulation Preparation:

    • Select a ratio from the center of the nanoemulsification region identified in the phase diagram.

    • Example: 30% Oil (Capryol 90), 50% Surfactant (Kolliphor EL), 20% Co-surfactant (Transcutol HP).

    • Dissolve the target dose of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide in the oil phase with gentle heating if necessary.

    • Add the surfactant and co-surfactant and vortex until a clear, homogenous mixture is formed.

4.3 Characterization of the SNEDDS

The key validation steps are to ensure the system emulsifies rapidly into the desired nanoscale range and remains stable.

TestPurposeExpected Outcome for Successful SNEDDS
Self-Emulsification Time To assess the speed and efficiency of emulsification.Spontaneous emulsification in < 1-2 minutes upon gentle agitation in aqueous media.[18]
Droplet Size & Polydispersity Index (PDI) To confirm the formation of a nanoemulsion.Mean droplet size < 200 nm with a low PDI (< 0.3), indicating a narrow, uniform size distribution.[12][18]
Zeta Potential To predict the physical stability of the nanoemulsion.A value of ±30 mV or greater suggests good stability due to electrostatic repulsion between droplets.[18]
Thermodynamic Stability To ensure the formulation can withstand stress without phase separation.No phase separation, creaming, or cracking after centrifugation and freeze-thaw cycles.[19]

Protocol 4.3.1: Droplet Size and Zeta Potential Analysis

  • Sample Preparation: Dilute 100 µL of the optimized SNEDDS formulation with 100 mL of deionized water to mimic GI fluid dilution.

  • Measurement: Analyze the resulting nanoemulsion using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the mean droplet size, PDI, and zeta potential.

  • Validation: Perform measurements in triplicate at 25°C.

Stability Testing

All developed formulations must undergo rigorous stability testing according to International Council for Harmonisation (ICH) guidelines to ensure their quality, safety, and efficacy over time.[20][21][22]

5.1 Protocol: Accelerated Stability Study

  • Packaging: Package the final formulations (e.g., ASD powder in sealed vials, SNEDDS in sealed capsules) in containers that simulate the proposed commercial packaging.

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH .[22][23]

  • Testing Schedule: Pull samples at initial (T=0), 1, 3, and 6-month time points.[22]

  • Analysis: At each time point, analyze the samples for:

    • Assay and Impurities: To check for chemical degradation of the API.

    • Solid-State (for ASD): Repeat DSC and XRPD to check for any signs of recrystallization.

    • Dissolution (for ASD): To ensure performance is maintained.

    • Physical Appearance and Emulsification Performance (for SNEDDS): To ensure physical stability and continued self-emulsification.

Conclusion and Recommendations

The successful formulation of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide hinges on overcoming its inherent poor aqueous solubility. Both Amorphous Solid Dispersions and Self-Nanoemulsifying Drug Delivery Systems represent powerful and viable strategies.

  • ASDs are highly effective, particularly when a solid dosage form (tablet or capsule) is desired. The choice of polymer is critical to ensure both solubility enhancement and physical stability.

  • SNEDDS offer the advantage of completely bypassing the dissolution step and are ideal for highly lipophilic benzamides. They are typically formulated as a liquid-fill in soft gelatin capsules.

The selection between these two advanced strategies should be guided by the specific physicochemical properties of the API (determined in the pre-formulation assessment), the target dose, and the desired final dosage form. A systematic approach involving the detailed protocols outlined in this document will enable formulation scientists to rationally design and develop a robust and effective oral delivery system for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide and other challenging BCS Class II compounds.

References

  • Verma, S., & Rawat, A. (2021). A Critical Review on Nanoemulsion: Advantages, techniques and characterization. Journal of Drug Delivery and Therapeutics, 11(5), 142-149. [Link]

  • Patil, A., & Shinkar, D. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1939-1946. [Link]

  • Jaiswal, M., & Dudhe, R. (2015). Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. International Journal of Pharmaceutical Sciences and Research, 6(12), 4998-5007. [Link]

  • Pawar, J., & Dhavale, R. (2014). Solid Dispersion: A Strategy to Enhance Solubility. Journal of Advanced Pharmacy Education & Research, 4(4), 433-441. [Link]

  • Wang, L., et al. (2015). Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs. International Journal of Nanomedicine, 10, 3953–3961. [Link]

  • Al-Janabi, H. H. A., & Al-Khedairy, E. B. H. (2025). Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. Research Journal of Pharmacy and Technology, 18(4), 2110-2118. [Link]

  • Singh, B., et al. (2019). Preparation, Characterization and Applications of Nanoemulsions: An Insight. International Journal of Pharmaceutical Sciences and Research, 10(3), 1019-1029. [Link]

  • Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. [Link]

  • Ascendia Pharmaceuticals. (2018). Nanoemulsion Formulations for Injection & Oral Administration. Drug Development & Delivery. [Link]

  • Kumar, V., et al. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 12(7). [Link]

  • Haritha, M., et al. (2013). A Brief Introduction to Methods of Preparation, Applications and Characterization of Nanoemulsion Drug Delivery Systems. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(4), 1155-1163. [Link]

  • Sharma, D., et al. (2019). Nanoemulsion as Oral Drug Delivery - A Review. Current Drug Delivery, 16(8), 694-703. [Link]

  • Kumar, A., et al. (2024). A Review on Stability Testing Guidelines of Pharmaceutical Products [With Case Studies]. Journal of Drug Delivery and Therapeutics, 14(5), 1-10. [Link]

  • Ascendia Pharmaceuticals. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Drug Development & Delivery. [Link]

  • SGS. (n.d.). Pharmaceutical Stability Testing and Storage. SGS Life Sciences. [Link]

  • Parameter. (2023). Stability Testing for Pharmaceuticals & More. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Sharma, N., et al. (2014). Development and characterization of nanoemulsion as carrier for the enhancement of bioavailability of artemether. Pharmaceutical Nanotechnology, 2(1), 18-26. [Link]

  • Southwest Research Institute. (n.d.). Stability Testing & Studies. [Link]

  • Al-Adham, I. S. I., & Al-Khedairy, E. B. H. (2025). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry, 41(6). [Link]

  • Shah, N., et al. (2015). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Pharmaceutical Investigation, 45(1), 39-56. [Link]

  • Ascendia Pharmaceuticals. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. [Link]

  • Al-Greene, N. T., & Al-Ghazali, M. A. (2025). Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability. Current Pharmaceutical Design, 31. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Sciences, 105(10), 2737-2753. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Solid Lipid Nanoparticles: A Strategy to Improve Oral Delivery of the Biopharmaceutics classification system (BCS) Class II Drugs. SSRN Electronic Journal. [Link]

  • Bhujbal, S. V., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B, 11(8), 2505-2536. [Link]

  • Newman, A., & Zografi, G. (2019). Methods of Preparing Amorphous API and Amorphous Solid Dispersions. ResearchGate. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]

  • Knopp, M. M., et al. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 7(3), 224-245. [Link]

Sources

Application Notes and Protocols for the Crystallization of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed exploration of crystallization methods for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. In the absence of extensive published data on this specific molecule, this document leverages established principles of crystallization and data from structurally analogous aromatic amides to propose robust starting protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and optimize crystallization processes to obtain desired solid-state forms with high purity and yield. The protocols herein are designed as a foundational framework for further process development and optimization.

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

The control of the solid-state form of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance in drug development. Crystallization is a critical purification step that can significantly impact purity, yield, and the physicochemical properties of the final compound. These properties, including crystal habit, polymorphism, and solubility, directly influence downstream processing, bioavailability, and stability of the drug product.

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is an aromatic amide with structural features that suggest a propensity for crystalline solid formation. The presence of amino and amide functional groups allows for strong intermolecular hydrogen bonding, which typically results in higher melting points and distinct crystalline lattices. The cyclopentyloxy moiety introduces a degree of non-polarity that influences its solubility profile. Understanding and controlling the crystallization of this compound is therefore essential for consistent and scalable manufacturing.

Predicted Physicochemical Properties and Solubility Profile

  • 4-Amino-2-fluoro-N-methyl-N-(1-methylethyl)benzamide has a reported melting point of 96.1°C and low water solubility.[1]

  • 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide has been successfully crystallized from isopropanol, with a melting point of 166-170°C.[2]

  • Aromatic amides, in general, are known to exhibit polymorphism, where different crystal structures can be obtained from different solvents or conditions.[3]

Based on these analogs, 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is predicted to be a crystalline solid at room temperature with a relatively high melting point and poor aqueous solubility. Its solubility in organic solvents is expected to be dictated by the interplay of its polar (amino, amide) and non-polar (cyclopentyloxy, aromatic ring) functionalities.

Table 1: Predicted Solubility of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolPoor in Water, Soluble in AlcoholsThe non-polar cyclopentyloxy group will limit aqueous solubility. Alcohols are likely to be effective solvents due to their ability to engage in hydrogen bonding with the amino and amide groups.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)SolubleThese solvents are strong hydrogen bond acceptors and should effectively solvate the molecule.
Non-Polar Hexanes, ToluenePoorly Soluble to InsolubleThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents offer a balance of polarity that may be suitable for dissolution.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerately SolubleEthers can act as hydrogen bond acceptors, promoting solubility.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleThe carbonyl group of ketones can interact favorably with the solute.

Crystallization Methodologies: Principles and Protocols

The selection of a crystallization method is dependent on the solubility profile of the compound and the desired outcome (e.g., crystal size, polymorphic form). The following are three primary methods that are recommended as starting points for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Cooling Crystallization

This is the most common crystallization technique and is suitable for compounds that exhibit a significant increase in solubility with temperature.

Principle: The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and subsequent nucleation and crystal growth.

Workflow for Cooling Crystallization:

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying a Add Solute to Solvent b Heat to Dissolution a->b c Controlled Cooling b->c d Crystal Growth c->d e Filtration d->e f Washing e->f g Drying f->g

Figure 1: Workflow for Cooling Crystallization.

Protocol for Cooling Crystallization:

  • Solvent Selection: Begin by screening solvents in which the compound has moderate to high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points include isopropanol, ethanol, and acetonitrile.

  • Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add the crude 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide to the chosen solvent.

  • Heating: Heat the mixture with stirring (e.g., 100-200 RPM) to a temperature where all the solid dissolves. A good target is typically 5-10°C below the boiling point of the solvent.

  • Controlled Cooling: Once a clear solution is obtained, initiate a controlled cooling ramp. A slow cooling rate (e.g., 5-10°C/hour) is generally preferred to promote the growth of larger, more uniform crystals.

  • Crystal Growth: As the solution cools, nucleation will occur, followed by crystal growth. Hold the mixture at a low temperature (e.g., 0-5°C) for a period (e.g., 2-4 hours) to maximize yield.

  • Isolation: Isolate the crystals by filtration using a Buchner funnel or a filter-dryer.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Anti-Solvent Addition Crystallization

This method is ideal for compounds that are highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), where the two solvents are miscible.

Principle: The compound is dissolved in a good solvent to form a concentrated solution. An anti-solvent is then added, which reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and crystallization.

Workflow for Anti-Solvent Addition:

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying a Dissolve Solute in Good Solvent b Controlled Addition of Anti-Solvent a->b c Crystal Growth b->c d Filtration c->d e Washing d->e f Drying e->f

Figure 2: Workflow for Anti-Solvent Addition.

Protocol for Anti-Solvent Addition:

  • Solvent System Selection: Identify a solvent in which the compound is highly soluble (e.g., DMF, DMSO, or THF) and an anti-solvent in which it is poorly soluble (e.g., water, hexanes, or heptane). Ensure the two solvents are miscible.

  • Dissolution: Dissolve the crude 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide in the good solvent at room temperature to create a clear, concentrated solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The rate of addition can influence crystal size and morphology. A slower addition rate is generally preferred.

  • Crystal Growth: Continue stirring the mixture for a period after the anti-solvent addition is complete to allow for complete crystallization and to maximize yield.

  • Isolation, Washing, and Drying: Follow the same procedures as described for cooling crystallization (steps 6-8). The wash solvent should be a mixture of the solvent and anti-solvent, or the pure anti-solvent.

Evaporative Crystallization

This technique is suitable for compounds that are highly soluble in a volatile solvent and may not show a strong temperature-dependent solubility.

Principle: The compound is dissolved in a solvent, and the solvent is slowly evaporated. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and crystallization.

Workflow for Evaporative Crystallization:

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying a Dissolve Solute in Volatile Solvent b Slow Solvent Evaporation a->b c Crystal Growth b->c d Filtration c->d e Washing d->e f Drying e->f

Figure 3: Workflow for Evaporative Crystallization.

Protocol for Evaporative Crystallization:

  • Solvent Selection: Choose a volatile solvent in which the compound is soluble, such as dichloromethane, acetone, or ethyl acetate.

  • Dissolution: Dissolve the compound in the chosen solvent at room temperature.

  • Evaporation: Place the solution in a loosely covered vessel to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by adjusting the opening of the vessel and the ambient temperature.

  • Crystal Growth: As the solvent evaporates, crystals will form and grow.

  • Isolation, Washing, and Drying: Once a suitable amount of crystals has formed, or the solvent has nearly completely evaporated, isolate, wash, and dry the crystals as previously described.

Characterization of the Crystalline Form

It is crucial to characterize the solid form obtained from any crystallization experiment to ensure the desired polymorph and purity have been achieved. The potential for polymorphism in aromatic amides necessitates a thorough analysis.[3]

Recommended Analytical Techniques:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the polymorphic form of a crystalline solid. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the crystalline material. Different polymorphs will typically have different melting points.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and can be used to identify the presence of solvates or hydrates.

  • Optical Microscopy: Microscopic examination can provide information on the crystal habit (shape) and size distribution.

  • High-Performance Liquid Chromatography (HPLC): HPLC should be used to assess the chemical purity of the crystallized material.

Troubleshooting and Optimization

  • No Crystallization: If crystals do not form, the solution may not be sufficiently supersaturated. Try adding more anti-solvent, cooling to a lower temperature, or evaporating more solvent. Seeding with a small crystal can also induce crystallization.

  • Oil Formation: If the compound "oils out" instead of crystallizing, the degree of supersaturation may be too high. Try using a more dilute solution, a slower cooling rate, or a slower addition of anti-solvent.

  • Poor Yield: To improve yield, ensure the final temperature is low enough to minimize the solubility of the compound in the mother liquor. A longer hold time at the final temperature can also be beneficial.

  • Small Crystal Size: To obtain larger crystals, reduce the rate of supersaturation by slowing down the cooling rate or the anti-solvent addition rate.

Conclusion

The crystallization of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a critical step in its purification and isolation. While specific experimental data for this compound is limited, the application of fundamental crystallization principles and knowledge from structurally related molecules provides a strong foundation for developing effective protocols. The methods of cooling crystallization, anti-solvent addition, and evaporative crystallization are all viable approaches that should be explored. Thorough characterization of the resulting solid form is essential to control for polymorphism and ensure the desired product quality. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers in the development of robust and scalable crystallization processes for this important pharmaceutical intermediate.

References

  • PubChem. 4-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-2-[(2-methylcyclopentyl)amino]benzamide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. 4-Amino-2-fluoro-N-methyl-N-(1-methylethyl)benzamide. CompTox Chemicals Dashboard. [Link]

  • PrepChem.com. Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide. [Link]

  • ACS Publications. Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. [Link]

Sources

Comprehensive Application Note & Safety Protocol: Handling and Utilization of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a highly specialized, privileged pharmacophore building block utilized extensively in the rational design of targeted therapeutics. It is most prominently featured in the synthesis of ATP-competitive kinase inhibitors and BET bromodomain inhibitors[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a carefully engineered structural triad designed for specific biological interactions:

  • The N-methylbenzamide moiety: Functions as a critical hydrogen bond donor-acceptor system. In drug design, this motif is essential for anchoring the final therapeutic molecule to the highly conserved hinge region of kinases[1].

  • The Cyclopentyloxy substituent: Provides a sterically demanding, lipophilic vector. Positioned at the ortho location, it perfectly occupies adjacent hydrophobic selectivity pockets (such as the ribose-binding pocket), thereby enhancing target residence time and preventing off-target binding[1].

  • The 4-Amino group: Acts as the primary nucleophilic handle for downstream synthetic elaboration. It is the vector through which the core is coupled to diverse heterocyclic scaffolds (e.g., pyrimidines or pteridinones) to generate polypharmacological agents, such as TTK/CLK2 inhibitors (e.g., CC-671)[2].

Safety Precautions & Hazard Mitigation

While proprietary toxicological data for highly specific intermediates can be scarce, structural analogs (such as substituted amino-N-methylbenzamides) exhibit well-documented hazard profiles[3]. This compound must be treated as a Category 4 Oral Toxicant and a Category 2 Skin/Eye Irritant [3].

Causality-Driven Safety Protocols

Do not simply follow PPE guidelines blindly; understanding the why behind the safety measures ensures a self-validating culture of laboratory safety.

  • Ventilated Balance Enclosures (VBEs) vs. Fume Hoods: This compound typically presents as a fine, statically charged powder. Weighing must be performed in a VBE. Why? Standard fume hoods utilize turbulent airflow that can scatter statically charged particles, leading to inhalation exposure and respiratory tract irritation (STOT SE 3)[3]. VBEs provide laminar airflow, effectively mitigating aerosolization.

  • Inert Atmosphere Storage: The primary aniline moiety is highly electron-rich due to the activating (+M) effect of the ortho-cyclopentyloxy group. Why does this matter? This electron density makes the compound exceptionally prone to spontaneous auto-oxidation in ambient air. It must be stored at 2–8°C under an Argon or Nitrogen overlay to prevent degradation into dark, polymeric quinone-imine impurities.

  • Spill Response: Never dry-sweep a spill. Why? Dry sweeping aerosolizes the active pharmaceutical ingredient (API) intermediate. Spills must be contained using absorbent pads wetted with isopropanol (IPA) to dissolve and capture the hydrophobic powder safely without generating airborne dust.

Experimental Protocols & Workflows

Protocol 1: Preparation of Standardized 10 mM In Vitro Assay Stock

To evaluate the biological efficacy of downstream derivatives, pristine stock solutions are required.

  • Preparation: Purge a 10 mL amber glass vial with Argon for 60 seconds.

  • Weighing: Inside a VBE, accurately weigh 23.4 mg of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide using an antistatic spatialula.

  • Dissolution: Transfer the powder to the amber vial and add exactly 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is chosen for its superior solvating power for lipophilic benzamides. However, it must be anhydrous; trace water will accelerate the oxidation of the aniline group and interfere with the solubility of the compound in downstream aqueous kinase assays.

  • Homogenization: Sonicate the sealed vial in a water bath at 25°C for 5 minutes until complete dissolution is achieved.

  • Self-Validating QC Step: Before proceeding to biological assays, analyze a 1 µL aliquot via LC-MS (UV 254 nm). A purity of >98% and the absence of an M-2 mass peak (indicative of oxidation) validates the integrity of the stock and the success of the inert handling procedure.

Protocol 2: Buchwald-Hartwig Cross-Coupling for Library Synthesis

This protocol details the coupling of the 4-amino group to a heteroaryl chloride (e.g., a pyrimidine core) to generate a kinase inhibitor candidate[1].

  • Reagent Charging: In a flame-dried Schlenk flask, combine 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide (1.0 equiv), the target heteroaryl chloride (1.1 equiv), and

    
     (2.5 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv) and XPhos (0.10 equiv).
    
    • Causality: XPhos is specifically selected because its bulky, electron-rich biaryl structure prevents unwanted

      
      -hydride elimination and forces the reductive elimination step, which is notoriously difficult for sterically hindered, electron-rich anilines[1].
      
  • Solvent & Degassing: Add anhydrous tert-butanol (0.2 M). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100°C under Argon for 8 hours.

  • Self-Validating QC Step: The reaction progression is self-indicating. The suspension transitions from a heterogeneous mixture to a homogeneous dark solution as the insoluble aniline is consumed. Complete conversion is validated via TLC (EtOAc/Hexane 1:1) showing the total disappearance of the highly fluorescent starting material spot.

Data Presentation

Table 1: Physicochemical Properties & GHS Safety Matrix

Property / HazardValue / ClassificationMitigation Strategy
Molecular Weight ~234.30 g/mol N/A
Physical State Solid (Fine Powder)Handle in VBE; use antistatic tools.
Acute Oral Toxicity Category 4 (H302)Strictly prohibit mouth pipetting; wear face shield.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Double nitrile gloving; chemical safety goggles.
Chemical Stability Prone to auto-oxidationStore at 2–8°C under Argon; use amber vials.

Table 2: Cross-Coupling Optimization Matrix (Pd-Catalyzed C-N Bond Formation)

Catalyst SystemLigandSolventTemp (°C)Conversion (%)Rationale / Observation

BINAPToluene90< 20%Ligand not bulky enough; poor reductive elimination.

BrettPhosDioxane10065%Moderate yield; some debromination observed.

XPhos t-BuOH 100 > 95% Optimal steric bulk; t-BuOH enhances solubility.

Mandatory Visualizations

SafeHandling Compound 4-Amino-2-(cyclopentyloxy) -N-methylbenzamide VBE Ventilated Balance Enclosure (Prevent Aerosolization) Compound->VBE Weighing Argon Argon Purge (Prevent Oxidation) VBE->Argon Transfer Stock 10 mM DMSO Stock (Anhydrous) Argon->Stock Dissolution Assay In Vitro Kinase Assay Stock->Assay Dilution

Workflow for the safe handling and dissolution of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Pharmacophore Core Pharmacophore Core Amide N-methylbenzamide (Hinge Binder) Core->Amide H-Bonds Cyclo Cyclopentyloxy Group (Hydrophobic Pocket) Core->Cyclo Steric Fit Amine 4-Amino Group (Vector for Coupling) Core->Amine Extension Target Dual BRD4/PLK1 Inhibition Amide->Target Cyclo->Target

Pharmacophore mapping of the compound for dual kinase and bromodomain inhibition.

References

  • [3] 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide Safety and Hazards. PubChem, National Institutes of Health. Available at:[Link]

  • [1] Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently encountered challenges during this multi-step synthesis.

The synthesis of this molecule, while conceptually straightforward, involves several critical transformations where yield can be compromised. This document provides a logical, step-by-step framework to identify potential issues and implement effective solutions, ensuring both high yield and purity of the final product.

Core Synthetic Strategy

The most reliable and common route to 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide involves a three-step sequence starting from a commercially available substituted nitrobenzoic acid. The overall workflow is designed to manage the reactivity of the functional groups strategically.

Synthetic_Workflow SM 2-Hydroxy-4-nitrobenzoic Acid INT1 2-(Cyclopentyloxy)-4- nitrobenzoic Acid SM->INT1 Step 1: Williamson Ether Synthesis INT2 2-(Cyclopentyloxy)-4-nitro- N-methylbenzamide INT1->INT2 Step 2: Amide Coupling FP 4-Amino-2-(cyclopentyloxy)- N-methylbenzamide INT2->FP Step 3: Nitro Group Reduction

Caption: Proposed three-step synthesis pathway.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter at each stage of the synthesis.

Step 1: Williamson Ether Synthesis

This crucial C-O bond formation is the first key step. The reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution on a cyclopentyl halide (or tosylate).[1][2][3]

Question 1: My etherification reaction shows low conversion, with a significant amount of starting material (2-Hydroxy-4-nitrobenzoic Acid) remaining. What are the likely causes and solutions?

Answer: Low conversion in a Williamson ether synthesis typically points to one of three issues: incomplete deprotonation of the phenol, poor reactivity of the electrophile, or suboptimal reaction conditions.

  • Causality & Explanation: The reaction proceeds via an SN2 mechanism, where an alkoxide (in this case, a phenoxide) attacks an alkyl halide.[1][3] If the phenoxide is not generated in a sufficient concentration, the reaction rate will be slow. The choice of base is critical; it must be strong enough to deprotonate the phenol completely without causing side reactions.

  • Troubleshooting Steps & Solutions:

    • Evaluate Your Base: A common mistake is using a base that is too weak or only partially soluble. While K₂CO₃ can work, a stronger base often gives better results.

    • Monitor Deprotonation: Before adding the cyclopentyl halide, ensure deprotonation is complete. This can sometimes be observed by a color change or by taking a small aliquot, quenching it, and checking its TLC against the starting material.

    • Check Electrophile Quality: Ensure the cyclopentyl bromide (or iodide/tosylate) is not degraded. It should be stored under inert gas and away from moisture. Using cyclopentyl iodide may accelerate the reaction due to iodide being a better leaving group.

    • Increase Temperature: SN2 reactions are sensitive to temperature. If you are running the reaction at room temperature, gradually increasing the heat to 60-80 °C can significantly improve the rate.[4]

ParameterSuboptimal ConditionRecommended OptimizationRationale
Base K₂CO₃ (may be slow)Cs₂CO₃ or NaHCs₂CO₃ has higher solubility and basicity. NaH ensures irreversible and complete deprotonation.[5]
Electrophile Cyclopentyl ChlorideCyclopentyl Bromide or IodideReactivity order for leaving groups is I > Br > Cl.[1]
Solvent THF, AcetoneDMF, DMSOPolar aprotic solvents like DMF or DMSO are excellent for SN2 reactions as they solvate the cation but not the nucleophile.[4]
Temperature Room Temperature60 - 80 °CProvides the necessary activation energy for the substitution reaction.
Step 2: Amide Coupling (Amidation)

This step involves activating the carboxylic acid of the intermediate and reacting it with methylamine. The efficiency of this step is highly dependent on the choice of coupling reagent and reaction conditions.[6][7][8]

Question 2: The yield of my amidation step is low, and I observe the formation of multiple byproducts on TLC. How can I improve this?

Answer: Low yields and byproduct formation in amide coupling are common and usually stem from inefficient carboxylic acid activation, side reactions involving the coupling reagent, or racemization if applicable (not an issue for this achiral acid).[6][9]

  • Causality & Explanation: Direct reaction between a carboxylic acid and an amine is unfavorable as it forms a stable ammonium carboxylate salt.[8] An activating agent is required to convert the hydroxyl group of the acid into a better leaving group. Reagents like thionyl chloride (SOCl₂) convert the acid to a highly reactive acyl chloride, while carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) form activated esters in situ.[6][7] If activation is slow or the activated intermediate is unstable, side reactions can occur.

  • Troubleshooting Flowchart:

Amidation_Troubleshooting start Low Amidation Yield q1 What method are you using? start->q1 a1 SOCl₂ / Oxalyl Chloride q1->a1 Acyl Chloride a2 EDC, DCC, or HATU q1->a2 Coupling Reagent sol1 Issue: Acyl chloride is unstable or reaction with amine is slow. Solution: 1. Use fresh, distilled SOCl₂. 2. Add a catalytic amount of DMF (Vilsmeier-Haack activation). 3. Add amine solution slowly at 0°C to control exotherm. a1->sol1 sol2 Issue: Activated ester hydrolysis or reagent-related byproducts. Solution: 1. Ensure anhydrous conditions. 2. For EDC, add HOBt or HOAt to suppress side reactions and increase efficiency. 3. Use a non-nucleophilic base like DIPEA or NMM instead of triethylamine. a2->sol2

Sources

Common impurities in 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide production

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to impurity identification and control during its production.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis and analysis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, providing explanations for the underlying causes and actionable solutions.

Q1: I am observing a significant amount of an impurity with a lower retention time than my product in the HPLC analysis of the final step. What could this be?

A1: An impurity with a significantly lower retention time is likely more polar than your final product. Given the typical synthetic route, a probable candidate is the unreacted intermediate, 4-amino-2-hydroxy-N-methylbenzamide .

  • Plausible Cause: This impurity arises from incomplete etherification of the starting material, 2-hydroxy-4-nitrotoluene, in the initial step of the synthesis. The Williamson ether synthesis with a secondary halide like cyclopentyl bromide can be less efficient than with a primary halide, leading to carry-over of the unreacted phenol. This phenolic intermediate would then proceed through the subsequent oxidation, amidation, and reduction steps.

  • Troubleshooting Steps:

    • Reaction Optimization: Re-evaluate the conditions of your Williamson ether synthesis. Consider increasing the reaction time, temperature, or the equivalents of cyclopentyl bromide and base (e.g., K₂CO₃, Cs₂CO₃) to drive the reaction to completion.

    • Purification of Intermediate: It is highly recommended to purify the intermediate, 2-(cyclopentyloxy)-4-nitrotoluene, after the etherification step to remove any unreacted 2-hydroxy-4-nitrotoluene. This can typically be achieved by column chromatography.

    • Analytical Confirmation: To confirm the identity of the impurity, you can attempt to synthesize a small amount of 4-amino-2-hydroxy-N-methylbenzamide as a reference standard and compare its retention time with the unknown peak in your HPLC chromatogram.

Q2: My final product shows two small, closely eluting peaks near the main product peak in the HPLC. What is their likely origin?

A2: These peaks could be process-related impurities arising from the oxidation or reduction steps of the synthesis.

  • Plausible Causes & Identification:

    • Incomplete Oxidation: The oxidation of the methyl group of 2-(cyclopentyloxy)-4-nitrotoluene to a carboxylic acid may not go to completion. This can result in the presence of the corresponding benzaldehyde or benzyl alcohol intermediates. These would then be carried through the subsequent steps, leading to impurities in the final product.

    • Incomplete Reduction: The reduction of the nitro group is a multi-step process. Incomplete reduction can lead to the presence of intermediates such as the nitroso or hydroxylamine derivatives of your final product. Furthermore, these reactive intermediates can condense to form azo or azoxy dimers, which would appear as separate peaks in your chromatogram.[1][2]

  • Troubleshooting Workflow:

    G start Observe closely eluting peaks check_oxidation Review oxidation step conditions start->check_oxidation check_reduction Review reduction step conditions start->check_reduction increase_oxidant Increase oxidant/reaction time check_oxidation->increase_oxidant optimize_catalyst Optimize reduction catalyst/conditions check_reduction->optimize_catalyst analyze_intermediates Analyze intermediates by LC-MS increase_oxidant->analyze_intermediates optimize_catalyst->analyze_intermediates confirm_identity Confirm impurity identity analyze_intermediates->confirm_identity

  • Solutions:

    • Oxidation Step: Ensure sufficient oxidizing agent (e.g., KMnO₄, CrO₃) and adequate reaction time and temperature to drive the oxidation to completion. Monitoring the reaction by TLC or HPLC is crucial.

    • Reduction Step: The choice of reducing agent and catalyst is critical. For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active and the hydrogen pressure and reaction time are sufficient. [3]The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates. [1] 3. Purification: A final purification step, such as column chromatography or recrystallization, is often necessary to remove these closely related impurities.

Q3: I am struggling with the amide bond formation step, and my reaction mixture contains a significant amount of unreacted carboxylic acid. How can I improve the conversion?

A3: The direct reaction of a carboxylic acid and an amine to form an amide can be challenging due to the formation of a stable ammonium carboxylate salt. [4]

  • Plausible Cause: The acidic carboxylic acid and the basic amine react to form a salt, which is often unreactive towards nucleophilic acyl substitution. Heating is typically required to drive off water and shift the equilibrium towards the amide product.

  • Recommended Solutions:

    • Use of Coupling Agents: Employing a coupling agent is the most common and effective way to facilitate amide bond formation under milder conditions. [4]Popular choices include:

      • Carbodiimides: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

      • Uronium/Phosphonium Salts: HATU, HBTU, or PyBOP.

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will readily react with methylamine.

    • Azeotropic Removal of Water: If you prefer the direct thermal method, use a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus to remove the water as it is formed, driving the reaction to completion. [5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the production and quality control of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Q1: What are the most critical process parameters to control to minimize impurity formation?

A1: The most critical parameters are:

  • Temperature: Both the etherification and oxidation steps are sensitive to temperature. Insufficient temperature may lead to incomplete reactions, while excessive heat can cause degradation or side reactions.

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-hydroxy-4-nitrotoluene and cyclopentyl bromide, as impurities in these will likely be carried through the synthesis.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants, especially in the amidation step, is crucial to avoid unreacted starting materials in the final product.

  • Catalyst Activity (for reduction): When using catalytic hydrogenation, the quality and activity of the catalyst are paramount for a clean and complete reduction of the nitro group.

Q2: What is a suitable analytical method for the purity determination of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for purity analysis.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water

This is a general starting method and may require optimization for your specific system and impurity profile.

Q3: What are the potential degradation products of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide?

A3: Under stress conditions (e.g., heat, light, acid, base, oxidation), the following degradation pathways are possible:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-amino-2-(cyclopentyloxy)benzoic acid and methylamine . [6]* Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives.

  • Photodegradation: Exposure to UV light may lead to complex degradation pathways, including cleavage of the ether bond.

Q4: How can I confirm the structure of an unknown impurity?

A4: A combination of analytical techniques is typically required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the molecular weight of the impurity, which is a critical piece of information for proposing a structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, ¹H and ¹³C NMR will provide detailed structural information.

  • Synthesis of a Reference Standard: The most definitive way to confirm the identity of an impurity is to synthesize the suspected compound and compare its analytical data (e.g., retention time, mass spectrum) with the unknown.

General Synthetic Scheme and Potential Impurities

The following diagram illustrates a likely synthetic pathway for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide and highlights the potential impurities at each stage.

Sources

Troubleshooting solubility issues with 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers in overcoming the physicochemical hurdles associated with complex synthetic intermediates and targeted therapeutics.

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide (CAS 1501081-54-4) presents a classic formulation challenge. In pharmaceutical development, poorly water-soluble drugs are generally categorized into two archetypes: "brick-dust" (driven by high melting points and rigid crystal lattices) and "grease-balls" (driven by extreme lipophilicity) [1]. Because of its bulky, non-polar cyclopentyloxy moiety, this compound behaves predominantly as a "grease-ball." While its polar benzamide core offers some hydrogen-bonding capability, its overall lipophilicity places it in the Biopharmaceutics Classification System (BCS) Class II or IV, meaning it is highly prone to precipitation in aqueous buffers [1].

This guide is designed to help you troubleshoot solubility issues, prevent kinetic precipitation in your assays, and formulate stable vehicles for in vivo dosing.

Quantitative Solubility Profile

To establish a baseline for your experimental design, refer to the expected solubility parameters summarized below.

Solvent / ConditionEstimated SolubilityCausality / Mechanistic Notes
Water (pH 7.4) < 50 µMHigh lipophilicity drives poor aqueous solvation; the molecule aggregates to minimize water contact.
Water (pH 3.0) ~ 100 - 200 µMProtonation of the weakly basic 4-amino group (pKa ~4-5) slightly enhances ionic solvation.
DMSO (100%) > 50 mMPolar aprotic solvent effectively disrupts the intermolecular hydrogen bonds of the benzamide core.
PEG400 / Tween-80 5 - 10 mMMicellar solubilization traps the lipophilic cyclopentyloxy group, stabilizing the API in suspension [2].
Frequently Asked Questions (FAQs)

Q: Why does my 10 mM DMSO stock precipitate immediately upon dilution into cell culture media? A: This is a classic failure of kinetic solubility. The compound is highly soluble in 100% DMSO, but cell culture media is predominantly aqueous (pH ~7.4). When the DMSO concentration drops below 1-5% during a sudden dilution, the lipophilic cyclopentyloxy group rapidly aggregates to minimize thermodynamic instability, leading to immediate precipitation [3]. To prevent this, you must use intermediate step-down dilutions or carrier proteins.

Q: Can I heat the compound to force it into an aqueous solution? A: We strongly advise against this. Heating will temporarily increase kinetic solubility by providing the thermodynamic energy required to break solid-state intermolecular forces. However, once the solution returns to 37°C (incubator) or room temperature, the compound will nucleate and "crash out" of solution. Stable formulation requires co-solvents or surfactants, not just thermal energy [2].

Q: Does the 4-amino group allow for salt formation to improve solubility? A: Marginally. The 4-amino group on an electron-rich aromatic ring is only weakly basic. While formulating it as a hydrochloride (HCl) salt in a low-pH vehicle (pH < 4) will improve solubility compared to the free base, physiological buffering in in vitro assays or in vivo blood plasma will rapidly deprotonate it, causing delayed precipitation.

Troubleshooting Guide: Specific Scenarios
Scenario 1: In Vitro Assay Precipitation (The "Cloudy Well" Syndrome)
  • Symptom: High variability in IC50 values; visible cloudiness or micro-crystals in 96-well plates under the microscope.

  • Root Cause: The compound has exceeded its thermodynamic solubility limit in the assay buffer.

  • Solution: Implement a "solvent-shift" protocol. Instead of spiking 1 µL of 10 mM DMSO stock directly into 99 µL of buffer, create an intermediate stock (e.g., 1 mM in 50% DMSO / 50% PEG400) before the final dilution. Ensure the final DMSO concentration does not exceed 1% to avoid cellular toxicity.

AssayWorkflow Start 10 mM DMSO Stock (Stored at -20°C) Dilution Dilute in Assay Buffer (Target: <1% DMSO) Start->Dilution Check Check for Precipitation (Visual / Nephelometry) Dilution->Check PrecipYes Precipitation Detected Check->PrecipYes Yes PrecipNo Optically Clear Check->PrecipNo No Fix1 Create Intermediate Stock (e.g., 50% PEG400) PrecipYes->Fix1 Fix2 Add Carrier Protein (e.g., 0.1% BSA) PrecipYes->Fix2 Proceed Proceed to in vitro Assay PrecipNo->Proceed Fix1->Dilution Fix2->Dilution

Caption: Workflow for troubleshooting kinetic precipitation of lipophilic benzamides in aqueous assays.

Scenario 2: In Vivo Dosing Formulation Failure
  • Symptom: The compound blocks the oral gavage needle, or causes severe local inflammation at the IP injection site.

  • Root Cause: Pure aqueous vehicles (like PBS or Saline) cannot solvate the "grease-ball" domains of the molecule.

  • Solution: Utilize a lipid-based formulation (LBF) or a co-solvent/surfactant system. A highly validated starting vehicle for poorly water-soluble benzamides is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [2].

Self-Validating Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM In Vitro Stock

Causality: Preparing a concentrated stock in a purely aprotic solvent prevents premature water exposure, maximizing shelf-life and kinetic stability [3].

  • Weighing: Accurately weigh the API into a clean, dry glass vial . Self-Validation: Avoid plastic tubes for initial stock preparation, as highly lipophilic compounds can adhere to the walls of certain polymers, artificially lowering your actual concentration.

  • Primary Solvation: Add 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If micro-particulates remain, sonicate in a water bath at room temperature for 5-10 minutes. Do not exceed 40°C to prevent thermal degradation.

  • Visual Validation: Inspect the vial against a dark background with a strong backlight. The solution must be optically clear with no Tyndall effect (light scattering).

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) in amber tubes to prevent freeze-thaw precipitation cycles and photolytic degradation. Store at -20°C.

Protocol 2: Step-by-Step In Vivo Formulation (1 mg/mL for IP/PO dosing)

Causality: The strict order of addition is non-negotiable. It creates a bridging gradient that encapsulates the API in micelles before it ever touches the aqueous phase [2].

  • Primary Dissolution: Dissolve 1.0 mg of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide in 100 µL of DMSO (10% of final volume). Vortex until optically clear.

  • Bridging Solvent: Add 400 µL of PEG300 (40% of final volume) to the DMSO mixture. Vortex thoroughly. PEG acts as a thermodynamic bridge between the highly polar and highly non-polar phases.

  • Micelle Formation: Add 50 µL of Tween-80 (5% of final volume). Mix by gentle inversion to avoid excessive frothing. Self-Validation: The solution should become slightly viscous but remain perfectly clear.

  • Aqueous Quench: Dropwise , while continuously vortexing, add 450 µL of sterile Saline (0.9% NaCl). The slow addition ensures the API is trapped within the forming Tween-80 micelles rather than crashing out as free crystals.

FormulationLogic API 4-Amino-2-(cyclopentyloxy) -N-methylbenzamide DMSO 1. Primary Solvation (10% DMSO) API->DMSO PEG 2. Bridging Solvent (40% PEG300) DMSO->PEG Prevents crashing Tween 3. Micelle Formation (5% Tween-80) PEG->Tween Lowers tension Saline 4. Aqueous Phase (45% Saline) Tween->Saline Dropwise Final Stable In Vivo Suspension/Solution Saline->Final

Caption: Step-by-step logical causality for formulating poorly water-soluble compounds for in vivo dosing.

References
  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Source: Pharmaceutics (MDPI). URL: [Link]

  • Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Source: Jundishapur Journal of Natural Pharmaceutical Products (Brieflands). URL: [Link]

  • Title: Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Technical Support Center: Minimizing Degradation of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide in solution?

Based on its chemical structure, 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is susceptible to two main degradation pathways in solution:

  • Hydrolysis: The amide bond is vulnerable to cleavage under both acidic and basic conditions. This process, a common degradation route for benzamide derivatives, would yield 4-aminobenzoic acid and the corresponding amine.[1][2][3][4]

  • Oxidation: The 4-amino group is prone to oxidation, which can lead to the formation of colored byproducts.[4] Aromatic amines can undergo oxidation to form nitro or nitroso derivatives.[5]

Q2: How does pH affect the stability of the compound?

The pH of the solution is a critical factor. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide linkage. To minimize degradation, it is recommended to maintain the solution pH within a neutral range, approximately pH 6-8.[4] Utilizing a buffered system is highly advisable to ensure pH stability throughout your experiments.[4]

Q3: Is this compound sensitive to light?

Yes, compounds containing aromatic amine functionalities can be photosensitive.[4] Exposure to light, particularly UV radiation, can induce photodegradation.[4][6] Therefore, it is crucial to protect solutions of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide from light by using amber glass vials or by conducting experiments in a light-controlled environment.[4]

Q4: What is the recommended way to store solutions of this compound?

For optimal stability, solutions should be stored in a cool, dark place. Based on general recommendations for similar compounds, refrigeration at 2-8°C is advisable for short-term storage. For long-term storage, freezing the solution may be appropriate, but it is essential to first confirm that the compound is stable to freeze-thaw cycles. Always use tightly sealed containers to prevent solvent evaporation and contamination.

Q5: I'm observing unexpected peaks in my HPLC analysis after storing my solution. What could be the cause?

The appearance of multiple unexpected peaks in a chromatogram is a common issue in forced degradation studies and can be attributed to several factors:[5]

  • Secondary Degradation: The initial degradation products may themselves be unstable and undergo further breakdown.[5]

  • Interactions with Excipients: If you are working with a formulated product, the active pharmaceutical ingredient (API) may be reacting with other components.[5]

  • Matrix Effects: The solvent or buffer system could be interacting with the compound.[5]

  • Incomplete Separation: Your current analytical method may not be adequately separating all components.[5]

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Observation: A significant and rapid decrease in the purity of a 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide solution is detected by HPLC analysis.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
pH-Mediated Hydrolysis 1. Measure the pH of your solution. 2. If the pH is outside the neutral range (6-8), adjust it using a suitable buffer system. 3. Conduct a time-course experiment at different pH values to determine the optimal pH for stability.
Photodegradation 1. Prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil. 2. Compare the stability of the light-protected solution to one exposed to ambient light. 3. If photodegradation is confirmed, ensure all future work is performed under light-protected conditions.
Oxidative Degradation 1. De-gas your solvent and solution by sparging with an inert gas like nitrogen or argon before preparation. 2. Consider the addition of an antioxidant, but first verify its compatibility with your downstream applications.
Thermal Degradation 1. Ensure the solution is stored at the recommended temperature (2-8°C for short-term). 2. Avoid exposing the solution to elevated temperatures during experimental procedures unless required.
Issue 2: Formation of Colored Degradants

Observation: The solution develops a yellow or brown tint over time.

Potential Cause & Solution:

This is often indicative of the oxidation of the aromatic amino group.

  • Confirm Oxidation: Use analytical techniques such as LC-MS to identify the colored impurities. Oxidized species will have a corresponding increase in molecular weight.

  • Implement Protective Measures:

    • Store solutions under an inert atmosphere (nitrogen or argon).

    • Use de-gassed solvents for solution preparation.

    • Minimize headspace in storage vials.

    • As a last resort, investigate the use of a compatible antioxidant.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8]

Objective: To intentionally degrade 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven

  • UV lamp

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place the solid compound in a vial and expose it to dry heat at 80°C for 48 hours.[5]

    • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Sample Analysis: After a predetermined time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide from its potential degradation products.

Starting HPLC Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase. Example: 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration).[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength Based on the UV spectrum of the compound, a wavelength around 254 nm is a good starting point.[4]
Column Temperature 30 °C[4]
Injection Volume 10 µL[4]

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

cluster_0 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide cluster_1 Stress Conditions cluster_2 Degradation Products A Intact Compound B Acid/Base Hydrolysis A->B Amide Cleavage C Oxidation A->C Amino Group Oxidation D Photodegradation A->D UV Energy E 4-Aminobenzoic Acid + Amine Fragment B->E F Oxidized Species (e.g., Nitro/Nitroso derivatives) C->F G Photoproducts D->G

Caption: Potential degradation pathways of the target compound.

Troubleshooting Workflow

A Degradation Observed B Characterize Degradants (LC-MS, NMR) A->B C Identify Stress Factor(s) (Forced Degradation Study) A->C D pH Issue? C->D E Light Exposure? D->E No G Optimize pH (Use Buffer) D->G Yes F Oxygen Exposure? E->F No H Protect from Light (Amber Vials) E->H Yes I Use Inert Atmosphere (N2 or Ar) F->I Yes J Stable Solution F->J No G->J H->J I->J

Caption: A logical workflow for troubleshooting degradation issues.

References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Available from: [Link]

  • Prezi. (2025). Hydrolysis of Benzamide to Benzoic Acid. Available from: [Link]

  • Cox, R. A., & Yates, K. (1979). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 57(22), 2853-2863. Available from: [Link]

  • Cox, R. A., & Yates, K. (1979). Benzamide hydrolysis in strong acids — The last word. ResearchGate. Available from: [Link]

  • Gillette, J. R., & Kalser, S. C. (1970). Oxidation of N-methylthiobenzamide and N-methylthiobenzamide S-oxide by liver and lung microsomes. PubMed. Available from: [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available from: [Link]

  • Gleave, J. L., & Jois, S. D. (1995). The microsomal demethylation of N,N-dimethylbenzamides. Substituent and kinetic deuterium isotope effects. PubMed. Available from: [Link]

  • Li, Y., et al. (2018). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry, 42(10), 8031-8038. Available from: [Link]

  • Vione, D., et al. (2021). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. ScienceDirect. Available from: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available from: [Link]

  • Al-Bsoul, A., et al. (2020). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. ResearchGate. Available from: [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • ResearchGate. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Available from: [Link]

  • PubMed. (2018). Synthesis and Stability of Strongly Acidic Benzamide Derivatives. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • ChemRxiv. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Available from: [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Sakata, S., et al. (2004). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology, 70(8), 4932-4938. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-2-[(2-methylcyclopentyl)amino]benzamide. Available from: [Link]

  • ResearchGate. (n.d.). (a) N-oxidation mechanism illustrated in an aliphatic nitrogen, (b).... Available from: [Link]

  • Dwivedi, A., et al. (2022). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944. Available from: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(21), 31653-31667. Available from: [Link]

  • Al-Dies, A. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2217. Available from: [Link]

  • KEGG. (n.d.). KEGG PATHWAY: fli00362. Available from: [Link]

  • ResearchGate. (n.d.). Pathways of microbial degradation of 2,4-D and MCPA proposed by Pieper.... Available from: [Link]

Sources

Purification challenges for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Drawing from established principles of organic chemistry and process development, this document provides field-proven troubleshooting advice and detailed protocols to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide?

A1: Based on common synthetic routes, which typically involve the reduction of a nitro-precursor, the most probable impurities include the starting nitro-intermediate (4-Nitro-2-(cyclopentyloxy)-N-methylbenzamide), unreacted starting materials from earlier steps, and residual catalysts, such as palladium on carbon (Pd/C), from the hydrogenation process.

Q2: My purified compound appears to be degrading or changing color upon storage. Why is this happening?

A2: The primary amino group on the aromatic ring makes the compound susceptible to oxidation, which can lead to the formation of colored impurities over time. Storage under an inert atmosphere (Nitrogen or Argon), protection from light, and low temperatures (2-8°C) are recommended to ensure long-term stability.

Q3: I am getting an oil after my work-up instead of a solid. How can I crystallize it?

A3: "Oiling out" is a common issue that can be caused by residual solvent, the presence of impurities depressing the melting point, or attempting to crystallize from a solution that is too highly supersaturated. Try re-dissolving the oil in a minimal amount of a good solvent (like ethanol or ethyl acetate) at an elevated temperature and then cooling it very slowly. If this fails, an anti-solvent crystallization or chromatographic purification may be necessary.[1]

Q4: How can I effectively remove residual palladium catalyst from my product?

A4: After filtering the bulk of the catalyst post-reaction (e.g., through Celite®), residual palladium can often be removed by dissolving the crude product in a suitable solvent and filtering it through a pad of a different filtration aid or a specialized scavenger resin. In some cases, a charcoal treatment can also be effective.

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental issues in a detailed question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Scenario 1: Persistent Nitro-Intermediate Impurity Detected by HPLC/TLC

Question: My post-hydrogenation crude material consistently shows 5-10% of the nitro-intermediate. Re-running the hydrogenation doesn't seem to reduce it further. What's happening and what should I do?

Answer: This issue often arises from catalyst deactivation or insufficient hydrogen pressure/contact. The nitro group reduction is a multi-step process, and if the catalyst becomes poisoned or the reaction conditions are suboptimal, it can stall.

Causality:

  • Catalyst Deactivation: Sulfur-containing reagents or other functional groups in your starting materials can poison the palladium catalyst.

  • Mass Transfer Limitation: Poor agitation or insufficient hydrogen pressure can limit the reaction rate.

  • Product Inhibition: The product amine can sometimes coordinate to the catalyst surface, hindering further reaction.

Solutions:

  • Catalyst Filtration and Replacement: Filter the existing catalyst and re-subject the material to hydrogenation with a fresh batch of Pd/C.

  • Chromatographic Separation: The nitro-intermediate is significantly less polar than the desired amino product. Flash column chromatography is highly effective for this separation.

  • Crystallization: A carefully selected solvent system can often leave the less polar nitro-compound in the mother liquor while crystallizing the more polar amino-product.

start Crude product with >5% Nitro-Impurity recrystallize Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallize hplc_check1 Check Purity by HPLC recrystallize->hplc_check1 success Purity >99% (Process Complete) hplc_check1->success Yes chromatography Perform Flash Column Chromatography hplc_check1->chromatography No hplc_check2 Check Purity of Collected Fractions chromatography->hplc_check2 hplc_check2->success Yes fail Impurity Persists (Re-evaluate Synthesis) hplc_check2->fail No

Caption: Decision tree for addressing nitro-intermediate contamination.

Scenario 2: Product Co-elutes with an Unknown Impurity During Column Chromatography

Question: I'm using a standard silica gel column with a Hexane/Ethyl Acetate gradient, but a persistent impurity is co-eluting with my product. How can I achieve separation?

Answer: Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase. To resolve this, you need to alter the separation mechanism to exploit other differences in their chemical properties.

Causality:

  • Similar Polarity: The impurity may be a structural isomer or a closely related byproduct.

  • Inappropriate Mobile Phase: The chosen solvent system may not have the right selectivity for your specific mixture.

Solutions:

  • Modify the Mobile Phase:

    • Introduce a Third Solvent: Adding a small amount of a different solvent, like methanol or dichloromethane, can significantly alter the selectivity of the separation.

    • Add an Amine Modifier: Since your product is basic (due to the amino group), it may interact strongly with the acidic silica gel, causing tailing. Adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can deactivate the silica and improve peak shape, potentially resolving the co-eluting peaks.

  • Change the Stationary Phase:

    • If silica is not working, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for separating amines.

    • For very difficult separations, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) may be required.[2][3]

  • Utilize Crystallization: If chromatography fails, crystallization is an orthogonal purification technique that separates based on solubility and crystal lattice packing, not just polarity. This is often successful where chromatography is not.

start Co-elution on Silica (Hexane/EtOAc) add_modifier Add 0.5% Triethylamine to Mobile Phase start->add_modifier check1 Resolution Achieved? add_modifier->check1 change_solvent Change Mobile Phase (e.g., DCM/Methanol) check1->change_solvent No success Separation Successful check1->success Yes check2 Resolution Achieved? change_solvent->check2 change_stationary Change Stationary Phase (e.g., Alumina or C18) check2->change_stationary No check2->success Yes change_stationary->success If successful

Caption: Workflow for troubleshooting co-eluting compounds in chromatography.

Experimental Protocols
Protocol 1: Recrystallization via Anti-Solvent Addition

This method is effective when the product is highly soluble in one solvent and poorly soluble in another, and is useful for removing impurities with different solubility profiles.

Materials:

  • Crude 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

  • Ethanol (Solvent)

  • Deionized Water (Anti-solvent)

  • Erlenmeyer Flask, Hotplate/Stirrer, Ice Bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of warm ethanol (~40-50°C) required to achieve a clear solution.

  • Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are present, quickly filter the hot solution through a pre-warmed filter funnel into a clean flask.

  • Anti-Solvent Addition: While stirring the warm ethanol solution, slowly add deionized water dropwise. Continue adding until the solution becomes faintly and persistently cloudy. This indicates the point of supersaturation.

  • Re-solubilization: Add a few drops of ethanol back into the solution until it becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is designed to purify the compound based on its polarity, effectively removing both more and less polar impurities.

Materials:

  • Silica Gel (230-400 mesh)

  • Mobile Phase: 95:5 Dichloromethane/Methanol with 0.5% Triethylamine

  • Crude Product

  • Glass Column, Collection Tubes, TLC plates

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (or a less polar solvent like pure dichloromethane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a strong solvent (like methanol), adding silica, and evaporating the solvent to dryness. This results in a dry, free-flowing powder.

  • Loading the Column: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting the column with the mobile phase. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

Impurity TypeTypical Rf (vs. Product)Recommended Removal Method
Nitro-Intermediate Higher (Less Polar)Flash Chromatography, Recrystallization
Starting Amines/Phenols Lower (More Polar)Flash Chromatography, Acid/Base Wash
Palladium Catalyst Stays at BaselineFiltration through Celite®/Scavenger
Unknown Byproduct VariableOptimization of Chromatography/Recrystallization
References
  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. Describes a synthetic route involving hydrogenation, relevant for understanding potential impurities.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Discusses the synthesis and purification via hydrogenation for a similar molecule. [Link]

  • Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide - CN103304439A. Patent describing high purity (>98%) achieved via Pd/C catalytic hydrogenation. [Link]

  • Al-Ghamdi, A. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex. Molecules. Provides characterization data for related aminobenzamides. [Link]

  • PubChem. (n.d.). 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide. Database entry for a related compound with computed properties. [Link]

  • Molnar, I., & Horvath, C. (1977). Separation of Amino Acids and Peptides on Non-Polar Stationary Phases by High-Performance Liquid Chromatography. Journal of Chromatography A. Foundational paper on reversed-phase chromatography for polar molecules. [Link]

Sources

Resolving baseline noise in HPLC analysis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Welcome to the technical support resource for the HPLC analysis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve one of the most common yet disruptive issues in liquid chromatography: baseline noise. A stable baseline is the foundation of accurate and reproducible quantification. This document provides a systematic framework, moving from broad diagnostics to specific, actionable protocols, to ensure the integrity of your analytical results.

Section 1: Diagnostic Troubleshooting Guide

Before delving into specific remedies, it is crucial to correctly identify the nature of the baseline disturbance. Different types of noise often point to different hardware or chemical sources. Use the following diagnostic flowchart to systematically pinpoint the potential origin of the issue.

HPLC_Troubleshooting_Flowchart start Observe Baseline Anomaly cat_drift Is it a steady upward or downward slope (Drift)? start->cat_drift cat_regular Is the noise periodic or cyclical? start->cat_regular cat_irregular Is the noise random and sharp (Spikes)? start->cat_irregular drift_causes Potential Causes: - Insufficient Column Equilibration - Mobile Phase Contamination/Degradation - Temperature Fluctuations - Column Bleed cat_drift->drift_causes Yes regular_causes Potential Causes: - Pump Pulsations (Seals, Check Valves) - Inadequate Mobile Phase Mixing - Degasser Malfunction - Temperature Controller Fluctuation cat_regular->regular_causes Yes irregular_causes Potential Causes: - Air Bubbles in System (Pump/Detector) - Contaminated Detector Cell - Leaks in the System - Failing Detector Lamp cat_irregular->irregular_causes Yes drift_sol Solutions: 1. Extend column equilibration time. 2. Prepare fresh mobile phase. 3. Use a column oven & insulate tubing. 4. Flush column or replace if old. drift_causes->drift_sol regular_sol Solutions: 1. Purge pump; service seals/check valves. 2. Install a larger volume mixer. 3. Check degasser vacuum & tubing. 4. Ensure stable column oven temp. regular_causes->regular_sol irregular_sol Solutions: 1. Degas mobile phase & purge system. 2. Flush detector flow cell. 3. Check fittings for leaks. 4. Check lamp energy/hours & replace. irregular_causes->irregular_sol

Caption: Diagnostic flowchart for categorizing and resolving HPLC baseline noise.

Section 2: Frequently Asked Questions (FAQs) & Protocols

This section provides in-depth answers to common questions regarding baseline noise, with a focus on both the underlying causes and the practical steps for resolution.

Q1: My baseline shows regular, repeating peaks (a sawtooth or sinusoidal pattern). What is the most likely cause and how do I fix it?

A1: This type of regular, cyclical noise is almost always related to the pump or solvent delivery system.[1][2]

Causality Explained: The HPLC pump is designed to deliver a constant, pulse-free flow of the mobile phase. Modern pumps use dual pistons that operate out of phase to minimize pulsations. However, issues like worn piston seals, faulty check valves, or trapped air bubbles can disrupt this steady flow, leading to pressure fluctuations that are registered by the detector as a rhythmic baseline noise.[1][3] Inadequate mixing of mobile phase components in gradient systems can also cause this pattern.[4][5]

Troubleshooting Protocol: Pump & Mixer Issues

  • Purge the Pump:

    • Open the pump's purge valve.

    • Set the flow rate to a high value (e.g., 5 mL/min) and run for 5-10 minutes to flush any trapped air bubbles from the pump heads.[6]

    • Close the purge valve and allow the system to pressurize. Observe if the baseline stabilizes.

  • Check for Leaks: Carefully inspect all fittings from the solvent reservoirs to the detector outlet. A leak can prevent the system from maintaining stable pressure.

  • Isolate the Pump: To confirm the pump is the source, replace the column with a capillary tube union. Run the pump with a single, pure solvent like methanol. If the rhythmic noise persists, the issue is within the pump.[1]

  • Service Pump Components: If purging does not resolve the issue, the pump's check valves may be sticking or the piston seals may be worn.

    • Check Valves: Remove and sonicate the check valves in methanol or isopropanol. If this fails, replace them. Dirty check valves are a very common cause of pulsation.[1][7]

    • Piston Seals: Worn seals can allow mobile phase to leak or air to be drawn in. Seal replacement is a routine maintenance task that should be performed periodically (e.g., annually).[1]

  • Improve Mixing: If using a gradient with additives like trifluoroacetic acid (TFA), which have high UV absorbance, poor mixing can cause noise. Consider installing a larger-volume static mixer between the pump and the injector to ensure a homogenous mobile phase.[5][7]

Q2: I'm observing a steady upward (or downward) drift in my baseline over the course of a run. What's happening?

A2: Baseline drift is typically caused by a slow change in the composition or temperature of the mobile phase reaching the detector.[2][8]

Causality Explained: The detector's response is highly sensitive to the mobile phase's properties, such as its refractive index and UV absorbance. If the column has not been fully equilibrated with the starting mobile phase, its effluent composition will slowly change, causing drift.[9] Similarly, temperature fluctuations in the lab can affect the column and exposed tubing, altering the mobile phase's refractive index and leading to drift.[7][10] Lastly, using low-quality or contaminated solvents can cause drift, especially in gradient analysis, as contaminants elute with increasing organic solvent concentration.[2][7]

Troubleshooting Protocol: Baseline Drift

  • Ensure Proper Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for an extended period. A good rule of thumb is to pass at least 10-20 column volumes of mobile phase through the system.[9] For methods sensitive to mobile phase composition, this may need to be longer.

  • Control Temperature:

    • Always use a column oven to maintain a constant, stable temperature.[6][10]

    • Insulate any exposed tubing between the column outlet and the detector to shield it from ambient temperature changes.[7]

  • Prepare Fresh, High-Quality Mobile Phase:

    • Use only HPLC-grade solvents and reagents.[9]

    • Prepare mobile phases fresh daily and filter aqueous buffers through a 0.22 µm or 0.45 µm filter to remove particulates and microbial growth.[3]

    • Keep solvent bottles covered to prevent absorption of atmospheric contaminants or changes in composition due to evaporation.

ParameterRecommendation for Stable BaselineRationale
Solvent Quality HPLC or LC-MS GradeMinimizes UV-absorbing impurities that cause drift and ghost peaks.[1]
Equilibration Time 10-20 column volumes minimumEnsures the stationary phase is fully conditioned to the mobile phase, preventing compositional changes during the run.[9]
Temperature Control Use column oven; insulate tubingStabilizes mobile phase viscosity and refractive index, which directly impact baseline.[7][10]
Mobile Phase Prep Prepare fresh daily; filter aqueous phasePrevents degradation and microbial growth, which can introduce contaminants.[9]
Q3: My baseline is erratic, with random, sharp spikes. Where should I start looking?

A3: Sharp, random spikes are most often caused by air bubbles passing through the detector flow cell, a failing detector lamp, or electrical interference.[8][11]

Causality Explained: An air bubble in the detector flow cell will cause a significant and sharp change in the refractive index, resulting in a large spike in the signal.[3][8] These bubbles can originate from inadequately degassed mobile phase or from a leak in the system.[4][12] A detector lamp nearing the end of its life can also "arc," causing sporadic energy spikes.[4][5]

Troubleshooting Protocol: Spikes and Irregular Noise

  • Thoroughly Degas Mobile Phase:

    • Ensure your system's inline degasser is functioning correctly. Check that the vacuum level is within the manufacturer's specification.[1]

    • If you suspect the degasser is inefficient, you can supplement it by sonicating the mobile phase under vacuum for 5-10 minutes before use.

  • Purge the System: Purge the entire system, including the pump and detector, to remove any trapped air. A common technique is to flush the system with a highly soluble solvent like isopropanol.

  • Clean the Detector Flow Cell: Contaminants or air can become trapped in the flow cell. Flushing the cell with a sequence of solvents can dislodge them.

    • Recommended Flushing Sequence:

      • HPLC-grade Water

      • Methanol

      • Isopropanol

      • Methanol

      • Re-equilibrate with your mobile phase.

    • For stubborn contamination, flushing with 1N Nitric Acid (never Hydrochloric Acid, which can corrode stainless steel) may be necessary, but consult your detector manual first.[9]

  • Check Detector Lamp:

    • Check the lamp's energy or intensity via the instrument's diagnostic software.

    • Note the lamp's operating hours. Most deuterium lamps have a lifespan of around 2000 hours. A weak or old lamp is a common source of noise.[8][11] If the lamp's energy is low or it has exceeded its typical lifespan, replace it.

Caption: Recommended experimental workflow to minimize baseline noise.

Section 3: Analyte-Specific Considerations for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

The chemical properties of your analyte can influence chromatographic behavior and potentially contribute to baseline issues if the method is not optimized.

  • pH of Mobile Phase: As an aromatic amine, your compound has a basic amino group.[13][14] The pH of the mobile phase will determine its ionization state. At a pH well below the pKa of the amine, the compound will be protonated (positively charged). This can lead to strong, undesirable interactions with residual, negatively charged silanol groups on standard C18 columns, resulting in severe peak tailing that can appear as baseline instability.

    • Recommendation: To ensure good peak shape, either work at a mid-range pH (e.g., pH 6-7) where the amine is neutral, or at a low pH (e.g., pH 2.5-3) to suppress silanol activity. Adding a low concentration of an ion-pairing agent like hexanesulfonic acid at low pH can further improve peak shape for basic compounds.[14]

  • UV Wavelength Selection: The benzamide structure suggests strong UV absorbance. To maximize sensitivity and minimize noise, the detection wavelength should be set at the absorbance maximum (λ-max) of the compound. However, it is critical to choose a wavelength where the mobile phase itself has very low absorbance.[7] For example, solvents like methanol and acetonitrile have significant absorbance below 220 nm.[1][4] If your mobile phase contains additives like TFA, which absorbs strongly around 214 nm, even minor inconsistencies in mixing can create significant baseline noise at that wavelength.[5][7]

  • Matrix Effects: If analyzing this compound in a complex matrix (e.g., plasma, tissue homogenates), co-eluting matrix components can interfere with detection, causing baseline disturbances or signal suppression/enhancement.[15][16][17][18]

    • Recommendation: Develop a robust sample preparation method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) to remove as many interfering components as possible before injection.[13][18]

Section 4: Preventative Maintenance Schedule

Proactive maintenance is the most effective way to prevent baseline problems.

ComponentTaskFrequencyRationale
Solvent Inlet Filters Inspect and ReplaceMonthlyPrevents particulate matter from entering the pump and damaging seals/check valves.[1]
Pump Seals ReplaceAnnually or as neededWorn seals are a primary cause of leaks and pressure fluctuations.[1]
Check Valves Clean or ReplaceEvery 6 MonthsDirty or faulty check valves cause pump pulsations and flow inaccuracy.[1][7]
Mobile Phase Prepare FreshDailyEnsures solvent purity and prevents issues from degradation or contamination.[10]
Detector Lamp Monitor Energy/HoursAs per runsReplace when energy drops below manufacturer's threshold or after ~2000 hours to prevent noise and sensitivity loss.[11]
Entire System Full System FlushBetween projectsRemoves accumulated contaminants from the flow path.[3]

By following this structured troubleshooting guide and implementing a routine preventative maintenance schedule, you can significantly reduce the occurrence of baseline noise, leading to more reliable and accurate analysis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. Available at: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Service. Available at: [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Chromservis. Available at: [Link]

  • HPLC Troubleshooting - Noisy Baseline. Shimadzu UK Limited. Available at: [Link]

  • Baseline Disturbance. Shimadzu. Available at: [Link]

  • Eliminating Baseline Problems. Agilent. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC Europe. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • Matrix Effects and Recovery. Separation Science. Available at: [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Available at: [Link]

Sources

Technical Support Center: Scale-Up & Manufacturing of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This living document provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the scale-up of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

This molecule presents a classic trifecta of chemical engineering challenges: a sterically hindered O-alkylation , a highly exothermic amidation involving volatile amines, and a multiphasic catalytic nitro reduction .

G A 4-Nitro-2-hydroxy benzoic acid B O-Alkylation (Cyclopentyl bromide) A->B Step 1: Etherification C Amidation (CDI, Methylamine) B->C Step 2: Activation & Coupling D Hydrogenation (H2, Pd/C) C->D Step 3: Nitro Reduction E 4-Amino-2-(cyclopentyloxy) -N-methylbenzamide D->E Crystallization

Fig 1: Three-step synthetic workflow for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Module 1: Cyclopentylation (O-Alkylation) Challenges

The installation of the cyclopentyloxy group via the reaction of 4-nitro-2-hydroxybenzoic acid with cyclopentyl bromide is prone to regioselectivity issues and thermal runaway at scale[1].

Q: At the 50-liter scale, we are seeing up to 15% of the esterified byproduct (cyclopentyl 4-nitro-2-(cyclopentyloxy)benzoate). How do we suppress this?

A: This is a classic regioselectivity failure driven by the differing pKa values of the carboxylic acid and the phenol. At scale, poor mixing zones lead to local excesses of the alkylating agent.

  • The Causality: The carboxylic acid is more acidic than the phenol and is deprotonated first. If the base (e.g.,

    
    ) is not fully dissolved or mixed, the carboxylate attacks the cyclopentyl bromide before the phenoxide can form.
    
  • The Fix: Pre-form the dipotassium salt by heating the starting material with

    
     in DMF/DMSO for 2 hours prior to the addition of cyclopentyl bromide. Alternatively, transition to a continuous-flow setup, which eliminates batch thermal gradients and suppresses dialkylation by maintaining strict stoichiometric control[2].
    
Self-Validating Protocol: Controlled O-Alkylation
  • Charge 4-nitro-2-hydroxybenzoic acid (1.0 eq) and anhydrous

    
     (2.5 eq) into the reactor containing DMSO (10 volumes).
    
  • Heat to 60°C and agitate for 2 hours. Validation Check: Pull a sample and analyze via FTIR; ensure the disappearance of the broad carboxylic O-H stretch (~3000 cm⁻¹) confirming complete salt formation.

  • Dose cyclopentyl bromide (1.1 eq) continuously over 4 hours via a mass flow controller, maintaining the internal temperature strictly between 60-65°C.

  • Quench with 1M NaOH (aqueous) to selectively hydrolyze any trace ester byproduct back to the desired ether-acid before isolation.

Module 2: N-Methyl Amidation Bottlenecks

Converting the carboxylic acid to the N-methylbenzamide requires activation. Using 1,1'-Carbonyldiimidazole (CDI) followed by aqueous methylamine is standard, but poses severe off-gassing and toxicity risks[3].

Q: During CDI activation at pilot scale, the reactor pressurized rapidly, triggering the rupture disk. What went wrong?

A: You encountered a catastrophic


 evolution rate bottleneck. The reaction of the carboxylic acid with CDI releases one equivalent of 

. At lab scale, this gas easily escapes a stirring flask. At pilot scale, the hydrostatic head of the liquid and the limited surface-area-to-volume ratio trap the gas, causing foaming and rapid pressurization.
  • The Fix: The addition of CDI must be decoupled from the reaction rate. Do not add solid CDI to the acid. Instead, dissolve the acid in THF/MeTHF and dose it into a slurry of CDI. Monitor the off-gas flow rate using a mass flow meter on the vent line.

Q: We are seeing variable yields and the formation of an N-methylimidazole impurity.

A: This occurs when methylamine is added before the CDI activation is 100% complete. Unreacted CDI reacts with methylamine to form toxic and hard-to-remove urea byproducts.

Self-Validating Protocol: Safe CDI Amidation
  • Activation: Dose the ether-acid (1.0 eq in MeTHF) into a reactor containing CDI (1.1 eq) in MeTHF at 20°C. Limit dosing rate to maintain

    
     off-gas below 50 L/min.
    
  • Validation Check (Critical): Do not proceed until an HPLC IPC (In-Process Control) confirms >99% conversion of the acid to the acylimidazole intermediate.

  • Coupling: Cool the reactor to 0°C. Sub-surface dose 40% aqueous methylamine (1.5 eq). The sub-surface addition prevents the highly volatile methylamine free-base from escaping into the headspace, ensuring exact stoichiometry and preventing atom-economy losses[4].

Module 3: Catalytic Nitro Reduction (Hydrogenation)

The final step reduces the 4-nitro group to the 4-amino API precursor. Nitro reductions are highly exothermic (


 kJ/mol) and prone to accumulating dangerous hydroxylamine intermediates if mass transfer is poor[5].

MassTransfer G Bulk Gas Phase (H2 Gas) L Bulk Liquid Phase (Dissolved H2 + Nitro Substrate) G->L kLa (Gas-Liquid Mass Transfer) *Primary Scale-Up Bottleneck* S Solid Catalyst Surface (Pd/C Active Sites) L->S Liquid-Solid Diffusion R Intrinsic Reaction (Nitro -> Hydroxylamine -> Amino) S->R Adsorption & Surface Reaction

Fig 2: Triphasic mass transfer limitations during catalytic nitro hydrogenation.

Q: Our lab-scale hydrogenation finishes in 2 hours, but the 200L pilot batch takes 18 hours and yields a darker product. Why?

A: Your pilot reactor is starved of hydrogen due to a low volumetric mass transfer coefficient (


).
  • The Causality: In a triphasic reaction (Gas-Liquid-Solid), hydrogen must dissolve into the solvent before it can reach the Pd/C catalyst. At scale, standard impellers cannot shear the

    
     bubbles finely enough. The reaction becomes mass-transfer limited[6]. Because the catalyst is starved of hydrogen, the half-reduced intermediate (hydroxylamine) accumulates. This intermediate degrades into highly colored azoxy dimers, turning your product dark.
    
  • The Fix: Upgrade to a gas-entrainment impeller (hollow shaft) to continuously recirculate headspace

    
     into the liquid.
    
Self-Validating Protocol: Mass-Transfer Optimized Hydrogenation
  • Preparation: Charge 5% Pd/C (5 wt% loading) and methanol to the reactor. Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Reaction: Pressurize to 4 bar

    
    . Heat to 45°C.
    
  • Validation Check: Monitor the

    
     uptake via a mass flow totalizer. A linear uptake curve indicates a mass-transfer limited regime (safe, controlled heat release). An exponential drop indicates catalyst poisoning.
    
  • Filtration: Cool to 20°C. Filter the catalyst over a closed-loop Nutsche filter under

    
    . Warning: Dry Pd/C is highly pyrophoric. Never expose the unwashed filter cake to ambient air.
    

Quantitative Scale-Up Parameters

The following table summarizes the critical shifts in physical parameters when moving this specific synthesis from the bench (1 L) to the pilot plant (200 L).

ParameterLab Scale (1 L)Pilot Scale (200 L)Causality / Engineering Mitigation
O-Alkylation Exotherm Easily controlled via ice bath

Transitioned to extended dosing (4h) to match jacket cooling capacity.
Amidation Off-Gas

L/min

L/min
Reversed addition order; dosed acid into CDI to control

generation rate.
Hydrogenation



Implemented gas-entrainment impeller; increased agitation to 250 RPM.
Overall Yield 88%82%Yield loss primarily due to minor azoxy dimer formation during

starvation.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications. Retrieved from:[Link][3]

  • Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. Chemical Engineering Science, ResearchGate. Retrieved from:[Link][5]

  • Mass transfer and kinetics of the three-phase hydrogenation of a dintrile over a Raney-type nickel catalyst. ResearchGate. Retrieved from:[Link][6]

  • Continuous-Flow O-Alkylation of Biobased Derivatives with Dialkyl Carbonates in the Presence of Magnesium. ChemSusChem, University of Trieste. Retrieved from:[Link][1]

  • Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine. ResearchGate. Retrieved from:[Link][4]

  • Reaction Chemistry & Engineering: Continuous flow methodology for the synthesis of α-alkylated ketones. RSC Publishing. Retrieved from:[Link][2]

Sources

Identifying by-products in the cyclopentyloxy-benzamide reaction pathway

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying By-products in the Cyclopentyloxy-Benzamide Reaction Pathway

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]

Introduction: The Scaffold & The Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are working on PDE4 inhibitors (e.g., Rolipram, Piclamilast analogs) or CB2 agonists .[1] The 3-cyclopentyloxy-4-methoxybenzamide scaffold is pharmacologically privileged but synthetically deceptive.[2]

The cyclopentyl group introduces significant steric bulk and susceptibility to elimination, while the benzamide moiety presents classic coupling challenges. This guide deconstructs the reaction pathway into two critical modules, identifying specific by-products and providing actionable troubleshooting protocols.

Module 1: The Etherification Bottleneck

Context: Attaching the cyclopentyl ring to the phenolic hydroxyl group (e.g., isovanillin or methyl 3-hydroxy-4-methoxybenzoate).

The Core Problem: Substitution (Sₙ2) vs. Elimination (E2)

Users frequently report low yields and "missing mass" in this step. The secondary nature of cyclopentyl halides makes them prone to E2 elimination under the basic conditions required for Williamson ether synthesis.

Troubleshooting Guide: Etherification
SymptomProbable CauseThe MechanismCorrective Action
Low Yield + Volatile By-product E2 Elimination Strong bases (e.g., NaOEt, KOtBu) abstract a β-proton from cyclopentyl bromide, forming Cyclopentene (volatile, bp 44°C) instead of the ether.[1][2]Switch Base/Solvent: Use K₂CO₃ in DMF or Acetone (mild base favors Sₙ2).[1][2] Switch Leaving Group: Use Cyclopentyl Iodide (better nucleofuge) or Mesylate.[2]
"Ghost" Peaks in NMR (δ 5-6 ppm) O- vs. C-Alkylation Phenoxide ions are ambident nucleophiles.[1][2] High temperatures can promote C-alkylation on the ring (rare but possible with allylic/benzylic halides, less with cyclopentyl).Control Temp: Keep reaction < 80°C. Solvent: Use polar aprotic solvents (DMF, DMSO) to solvate the cation and leave the phenoxide "naked" and reactive.
Sticky Solid / Poor Separation Mitsunobu By-products If using Mitsunobu (Cyclopentanol + DEAD/PPh₃), the by-products TPPO (Triphenylphosphine oxide) and reduced hydrazine are difficult to remove.[1][2]Workup: Precipitate TPPO with Hexane/Ether trituration. Alternative: Use polymer-supported PPh₃ (PS-PPh₃) for filtration-based removal.[1][2]
Visualizing the Pathway

The diagram below illustrates the competition between the desired etherification and the parasitic elimination pathway.

Etherification_Pathway Phenol Phenolic Precursor (Nucleophile) Transition Transition State Phenol->Transition Cyclo_X Cyclopentyl Halide (Electrophile) Cyclo_X->Transition Base Base (K2CO3 / NaH) Base->Transition Product Target Ether (Cyclopentyloxy-Ar) Transition->Product SN2 (Major if Mild Base) Byproduct By-product: Cyclopentene (Gas/Volatile) Transition->Byproduct E2 (Major if Strong Base/Heat)

Figure 1: The competition between Williamson Ether Synthesis (SN2) and Elimination (E2) pathways.

Module 2: The Amidation Junction

Context: Converting the carboxylic acid intermediate to the final benzamide using an amine (e.g., 3,5-dichloropyridine-4-amine for Piclamilast).

The Core Problem: Activation vs. Hydrolysis

Whether using Acid Chlorides or Coupling Agents (HATU/EDC), moisture is the enemy.

FAQ: Amidation Issues

Q: I see a peak with Mass [M+18] relative to my acid chloride. What is it?

  • A: This is the Hydrolyzed Acid . Your acid chloride reverted to the carboxylic acid due to moisture in the solvent or amine.

    • Fix: Distill Thionyl Chloride (SOCl₂) before use.[2] Use anhydrous DCM. Add a scavenger base (TEA/DIPEA).

Q: I am using EDC/HOBt, but I have a persistent impurity that won't wash out.

  • A: You likely have the N-Acylurea rearrangement product. This occurs if the amine is slow to react (sterically hindered), allowing the O-acylisourea intermediate to rearrange.

    • Fix: Switch to HATU or T3P (Propylphosphonic anhydride).[1][2] T3P is excellent for sterically hindered anilines and produces water-soluble by-products.[2]

Q: Can I do the amidation before the etherification?

  • A: Not Recommended. If you have a free phenol and an amide on the ring, adding a base for the etherification step can lead to N-alkylation of the amide (competing with O-alkylation of the phenol), creating a difficult-to-separate mixture. Always build the ether first, then the amide.

Protocol: High-Fidelity Amidation (Acid Chloride Method)

Use this for hindered amines where coupling agents fail.[1][2]

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous Toluene. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

  • Reflux: Heat to 80°C for 2 hours. (Monitor by quenching an aliquot in MeOH -> check for Methyl Ester by TLC/LCMS).

  • Evaporation: Remove solvent and excess SOCl₂ completely under vacuum. Azeotrope with Toluene twice to remove trace HCl.

  • Coupling: Redissolve the crude Acid Chloride in anhydrous DCM (0°C). Add the Amine (1.1 eq) and Pyridine (2.0 eq) dropwise.

  • Workup: Wash with 1N HCl (removes pyridine), then NaHCO₃ (removes hydrolyzed acid).[1][2]

Visualizing the Troubleshooting Logic

Amidation_Troubleshooting Start Amidation Issue Detected Check_Method Method Used? Start->Check_Method Acid_Cl Acid Chloride Route Check_Method->Acid_Cl Coupling EDC/HATU Route Check_Method->Coupling Impurity_Acid Impurity: Parent Acid (Hydrolysis) Acid_Cl->Impurity_Acid Mass = M(acid) Action_Dry Action: Dry Solvents, Use Fresh SOCl2 Impurity_Acid->Action_Dry Impurity_Urea Impurity: N-Acylurea (Rearrangement) Coupling->Impurity_Urea Stubborn Peak Action_Switch Action: Switch to T3P or Acid Fluoride Impurity_Urea->Action_Switch

Figure 2: Decision tree for identifying and resolving amidation impurities.

Module 3: Analytical Forensics

When analyzing your crude mixture, use this lookup table to identify common by-products based on Mass Spectrometry (LC-MS) and NMR data.

Impurity Identification Table
Impurity TypeOrigin StepLC-MS Shift (vs Product)¹H NMR Signature
Cyclopentene EtherificationN/A (Volatile)Olefinic protons at δ 5.6-5.8 ppm (if trapped).[1][2]
Unreacted Phenol EtherificationMass = [M - 68] (Loss of C₅H₈)Broad singlet (OH) at δ 9.0-10.0 ppm.[1][2]
Benzoic Acid AmidationMass = [M - Amine + OH]Loss of Amide NH; Broad COOH > 11 ppm.[1][2]
Dimer (Anhydride) AmidationMass = [2xAcid - H₂O]Symmetric spectrum; often seen if amine is inactive.[1][2]
Triphenylphosphine Oxide MitsunobuMass = 279 (TPPO)Aromatic multiplet δ 7.4-7.7 ppm (overlaps with product).[1][2]

References

  • Williamson Ether Synthesis Mechanism & Side Reactions.

    • Source: Master Organic Chemistry.
    • Relevance: Explains the E2 elimination competition with secondary alkyl halides (cyclopentyl).
    • URL:[Link]

  • Mitsunobu Reaction: Mechanism and By-products.

    • Source: Organic Chemistry Portal.[3][4]

    • Relevance: Details the formation of TPPO and hydrazine by-products in ether synthesis.
    • URL:[Link][1][2]

  • Amide Coupling Reagents and Side Reactions.

    • Source: American Pharmaceutical Review.
    • Relevance: Discusses N-acylurea form
    • URL:[Link][2]

  • Synthesis of PDE4 Inhibitors (Rolipram/Piclamilast).

    • Source: PubChem (Compound Summary).[2]

    • Relevance: Verifies the 3-cyclopentyloxy-4-methoxybenzamide scaffold structure and properties.
    • URL:[Link][1][2]

Sources

Technical Support Center: Enhancing the Stability of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of your samples during experimentation.

Introduction

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a molecule of interest in pharmaceutical research. Its chemical structure, featuring a primary aromatic amine, an ether linkage, and a secondary amide, presents a unique set of stability challenges. Understanding the potential degradation pathways of this compound is paramount for obtaining reliable and reproducible experimental data, which is crucial for drug discovery and development. This guide will delve into the primary causes of degradation and provide actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Q1: What are the primary degradation pathways for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide?

A1: Based on its functional groups, the compound is susceptible to three main degradation pathways:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-Amino-2-(cyclopentyloxy)benzoic acid and methylamine.[1][2][3][4][5] The ether linkage is generally more stable but can also undergo hydrolysis under harsh acidic conditions.

  • Oxidation: The primary aromatic amine group is prone to oxidation.[6][7] This can lead to the formation of colored degradation products, potentially including N-oxides, nitroso, or nitro derivatives.[6][7][8] The presence of oxygen, metal ions, or exposure to light can accelerate this process.

  • Photodegradation: Aromatic amines are often sensitive to light, particularly UV radiation.[9][10][11] Exposure can lead to complex photochemical reactions, resulting in the formation of various degradation products and a loss of potency.

Q2: How does pH influence the stability of solutions containing this compound?

A2: The pH of a solution is a critical factor. Both strongly acidic and basic conditions can catalyze the hydrolysis of the amide bond.[1][9] To minimize hydrolytic degradation, it is highly recommended to maintain the pH of your solutions within a neutral range, ideally between pH 6 and 8. The use of a suitable buffer system, such as a phosphate buffer, can help to maintain a stable pH environment.

Q3: What are the signs of degradation in my sample?

A3: Degradation can manifest in several ways:

  • Visual Changes: The appearance of a yellow or brown coloration in a previously colorless solution is a strong indicator of oxidative degradation of the aromatic amine.

  • Chromatographic Changes: When analyzing your sample by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks, a decrease in the area of the main compound peak, or changes in peak shape can all signify degradation.

  • Precipitation: The formation of a precipitate may indicate that a degradation product is less soluble than the parent compound in the chosen solvent system.

Q4: How should I store my solid compound and its solutions to ensure maximum stability?

A4: Proper storage is crucial for preserving the integrity of your samples.

Sample TypeRecommended Storage ConditionsRationale
Solid Compound Store in a tightly sealed container at 2-8°C, protected from light and moisture.[12]Low temperatures slow down potential solid-state degradation reactions. Protection from light and moisture prevents photodegradation and hydrolysis.
Solutions Prepare fresh solutions for immediate use whenever possible. If storage is necessary, store in amber vials at 2-8°C for short periods. For longer-term storage, consider freezing at -20°C or below, but verify the compound's freeze-thaw stability.Minimizes hydrolysis, oxidation, and photodegradation in the solution state.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experiments with 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Issue 1: Rapid loss of purity observed in my prepared solution.

This is a common issue often attributable to chemical degradation.

Troubleshooting Steps:

  • Identify the Degradants: The most effective way to diagnose the problem is to use a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS). The presence of masses corresponding to the potential hydrolysis products (4-Amino-2-(cyclopentyloxy)benzoic acid and methylamine) would confirm hydrolysis.

  • Check the pH: Immediately measure the pH of your solution. If it is outside the neutral range (pH 6-8), this is a likely cause of hydrolysis.

  • Evaluate Solvent Choice: Ensure your solvent is of high purity and free from acidic or basic contaminants. If using an aqueous-based solvent, consider degassing it to remove dissolved oxygen, which can contribute to oxidation.

  • Protect from Light: If your solution is not protected from light, photodegradation could be a contributing factor.

Solutions:

  • pH Adjustment: Adjust the pH of your solution to the neutral range (6-8) using a suitable buffer system.

  • Solvent Selection: Use high-purity solvents and consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if oxidation is suspected.

  • Light Protection: Always store and handle solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[9]

Issue 2: My HPLC chromatogram shows unexpected peaks that increase over time.

This indicates the formation of degradation products.

Troubleshooting Workflow:

start Unexpected peaks in HPLC check_blank Inject a solvent blank start->check_blank is_blank_clean Is the blank clean? check_blank->is_blank_clean system_contamination System Contamination (Clean the HPLC system) is_blank_clean->system_contamination No forced_degradation Perform a forced degradation study is_blank_clean->forced_degradation Yes compare_peaks Compare retention times of new peaks with stressed samples forced_degradation->compare_peaks match_found Do retention times match? compare_peaks->match_found identify_degradants Identify degradation products (e.g., using LC-MS) match_found->identify_degradants Yes optimize_conditions Optimize experimental conditions (pH, temperature, light protection) match_found->optimize_conditions No (Investigate other sources of contamination) identify_degradants->optimize_conditions end Stable Sample optimize_conditions->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Explanation:

  • Forced Degradation Study: This is a critical step to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light).[13][14][15][16][17] This will help you to generate the likely degradation products and determine if your HPLC method can separate them from the parent compound.

Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study as recommended by ICH guidelines.[13][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14][16]

Materials:

  • 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • Calibrated HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[14]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[9]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, place a vial of the stock solution at 70°C for 48 hours.

    • After the specified time, dissolve the solid sample and dilute both the solid and liquid samples for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][17]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the light-exposed and dark control samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[18][19][20][21]

Objective: To develop a reversed-phase HPLC (RP-HPLC) method that can separate 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide from its potential degradation products.

Starting Chromatographic Conditions:

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a good starting point for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is often necessary to separate compounds with different polarities.
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes) and optimize from there.This allows for the elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides good efficiency and reproducibility.
Detection Wavelength Determined by UV-Vis scan of the compound (likely in the 200-300 nm range).Maximizes sensitivity for the parent compound and its potential degradants.
Injection Volume 10 µLA typical injection volume.

Method Development Workflow:

Sources

Validation & Comparative

Certified Reference Standards for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide: A Comprehensive Comparison and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Significance

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a highly functionalized aniline intermediate frequently utilized in the synthesis of complex benzamide-derived therapeutics and targeted kinase inhibitors. Its unique structural topology—a sterically hindered cyclopentyloxy ether positioned ortho to an N-methylbenzamide, coupled with a para-amino group—makes it a critical building block. However, because it can persist as a process-related impurity or degradant in final Active Pharmaceutical Ingredients (APIs), accurate quantification using Certified Reference Materials (CRMs) is a strict regulatory requirement.

As a Senior Application Scientist, I approach the selection and application of reference standards not merely as a compliance checklist, but as the foundation of a reliable analytical control strategy. A standard is only as good as the methodology used to deploy it.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of reference standard dictates the regulatory defensibility of your analytical data. According to the ICH Q2(R2) Validation of Analytical Procedures guideline, the use of a highly characterized standard is mandatory for establishing accuracy and metrological traceability[1]. Furthermore, top-tier CRMs must be produced under ISO 17034:2016 quality systems[2].

Below is an objective comparison of the available grades for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide:

Standard GradeCertification MethodTraceabilityBest ApplicationRelative Cost
ISO 17034 CRM qNMR, Mass Balance (HPLC, GC, KF, TGA)SI-Traceable (NIST/BIPM)Primary calibration, formal ICH Q2(R2) method validation, regulatory submission.High
Pharmacopeial (USP/EP) Compendial MonographPharmacopeialAPI batch release testing, resolving compendial disputes.High
Analytical Standard HPLC-UV/MS Area %Internal ManufacturerRoutine R&D screening, early-phase process development.Medium
In-House Working Standard Calibrated against a Primary CRMSecondary (Linked to CRM)Daily System Suitability Testing (SST), routine QC batch release.Low (per use)

Field Insight: Never use an "Analytical Standard" for formal API release. Only an ISO 17034 CRM or a Pharmacopeial standard provides the orthogonal mass-balance data (accounting for water, residual solvents, and inorganic ash) required to assign a true absolute purity value.

Stability & Degradation Pathways

To handle this reference standard correctly, one must understand its chemical vulnerabilities:

  • The Primary Aniline : Highly susceptible to photo-oxidation. The standard must be stored in amber vials at -20°C.

  • The N-Methylbenzamide : Prone to hydrolysis under extreme pH conditions, yielding 4-amino-2-(cyclopentyloxy)benzoic acid.

  • The Cyclopentyloxy Ether : Relatively stable, but can undergo cleavage under strong Lewis acid conditions during forced degradation studies.

Experimental Protocol: HPLC-UV/MS Quantification

This protocol is designed as a self-validating system for quantifying 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide as a trace impurity in an API matrix.

Step 1: Stock Solution Formulation
  • Action : Weigh exactly 10.0 mg of the CRM into a 10 mL volumetric flask. Dissolve and make up to volume with LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock.

  • Causality : The cyclopentyloxy group imparts significant lipophilicity to the molecule, making it highly soluble in aprotic solvents like acetonitrile. Methanol is strictly avoided because it can act as a nucleophile over time, potentially causing transesterification or degradation of the benzamide moiety under stressed storage conditions.

Step 2: Mobile Phase Preparation
  • Action : Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality : The para-amino group (

    
    ) is prone to severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica stationary phase. Formic acid ensures the amine remains fully protonated, acting as an ion-pairing agent to mask silanol interactions and deliver sharp, symmetrical peaks.
    
Step 3: Self-Validating System Suitability Test (SST)
  • Action : Inject a "Resolution Mix" containing 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide and its primary synthetic precursor, 2-(cyclopentyloxy)-4-nitro-N-methylbenzamide.

  • Causality : A method is only self-validating if it proves its resolving power before every sample run. This protocol requires a resolution factor (

    
    ) 
    
    
    
    between the nitro precursor and the amino product. If
    
    
    , the system automatically halts, preventing the reporting of co-eluting false positives.
Step 4: Chromatographic Separation & Detection
  • Action : Utilize a superficially porous C18 column (e.g., 2.7 µm, 100 x 4.6 mm) with a linear gradient of 5% to 95% B over 10 minutes. Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm, coupled in-line with an ESI-MS.

  • Causality : Superficially porous particles minimize longitudinal diffusion, enhancing efficiency for basic anilines without the severe backpressure penalty of sub-2 µm fully porous particles. Dual-wavelength monitoring is employed because the benzamide chromophore absorbs strongly at 254 nm, while the auxochromic effect of the aniline amino group pushes the

    
     toward 280 nm, allowing for immediate spectral confirmation of the impurity against the CRM library.
    

Analytical Workflow Visualization

ReferenceStandardWorkflow A ISO 17034 CRM 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide B Stock Solution Formulation (1.0 mg/mL in Acetonitrile) A->B Gravimetric Preparation C Working Standard Dilution (0.05 - 5.0 µg/mL) B->C Volumetric Dilution D System Suitability Test (SST) Rs > 1.5, Tailing < 1.2 C->D SST Verification E HPLC-UV/MS Analysis (Stability-Indicating Method) C->E Calibration Curve D->E Pass Criteria Met F API Batch Release Impurity Threshold < 0.10% E->F Routine QC Testing G Method Validation Accuracy, Precision, LOD/LOQ E->G ICH Q2(R2) Compliance

Workflow for qualification and application of the reference standard in API impurity profiling.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Europa, 2024. Available at:[Link]

  • International Organization for Standardization (ISO). "ISO 17034:2016 - General requirements for the competence of reference material producers." ISO, 2016. Available at:[Link]

Sources

Purity assessment techniques for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide by a Senior Application Scientist on the comparative analysis of purity assessment techniques for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. This document provides in-depth, field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity for Novel Benzamides

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is not merely a quality metric; it is a fundamental determinant of safety, efficacy, and reproducibility. Impurities, whether they originate from the synthetic route, degradation, or storage, can introduce significant variability into experimental results, leading to misleading structure-activity relationship (SAR) data and, in a clinical context, potential toxicity. This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this substituted benzamide, empowering researchers to make informed decisions in method selection and validation.

Orthogonal Approaches for Purity Determination: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment strategy, therefore, relies on the principle of orthogonality, where different methods with distinct separation and detection principles are employed to provide a comprehensive impurity profile. For 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). These are often complemented by mass spectrometry (MS) for impurity identification.

The choice of technique is governed by the physicochemical properties of the analyte and potential impurities. 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a moderately polar, non-volatile molecule, making it an excellent candidate for HPLC analysis. However, potential volatile impurities from residual solvents or starting materials may necessitate GC analysis. qNMR offers a unique advantage as a primary ratio method, providing a direct measure of purity without the need for a specific reference standard of the analyte itself.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone of purity assessment for non-volatile organic molecules like 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main component from structurally similar impurities.

Expertise & Experience: Method Development Considerations

The development of a robust HPLC method for this analyte should focus on achieving optimal separation of the main peak from all potential impurities. The presence of an aromatic ring and a basic amino group suggests a C18 column as a suitable stationary phase. The mobile phase will likely consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter; for an aromatic amine, a slightly acidic pH (e.g., 3-4) will ensure the amino group is protonated, leading to better peak shape and retention. UV detection is appropriate due to the presence of the chromophoric benzamide moiety. The detection wavelength should be set at the absorption maximum (λmax) of the analyte to ensure maximum sensitivity.

Experimental Protocol: RP-HPLC for Purity Determination

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable buffer components).

  • 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide reference standard (if available) and sample.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Trustworthiness: Method Validation

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a spiked placebo.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

While HPLC is the primary technique for the non-volatile analyte, GC is essential for the detection and quantification of residual solvents and other volatile impurities that may be present from the synthesis process. Given the low volatility of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, direct injection into a GC is not feasible. Therefore, headspace GC is the preferred approach for analyzing volatile impurities.

Experimental Protocol: Headspace GC for Residual Solvent Analysis

1. Instrumentation:

  • GC system with a flame ionization detector (FID) and a headspace autosampler.

  • A suitable capillary column (e.g., DB-624 or equivalent).

2. Reagents and Standards:

  • A standard mixture of expected residual solvents.

  • A suitable diluent (e.g., DMSO, DMF).

3. GC Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium or Nitrogen.

4. Headspace Parameters:

  • Oven Temperature: 80 °C.

  • Loop Temperature: 90 °C.

  • Transfer Line Temperature: 100 °C.

  • Vial Equilibration Time: 15 min.

5. Sample Preparation:

  • Accurately weigh the sample into a headspace vial and dissolve in the diluent.

Data Presentation: Comparison of Analytical Techniques
ParameterHPLC-UVHeadspace GC-FIDqNMR
Primary Use Purity of main component, non-volatile impuritiesVolatile impurities, residual solventsAbsolute purity of main component
Linearity (R²) > 0.999> 0.995Not applicable (primary method)
Typical LOQ ~0.05%~1 ppm (for solvents)~0.1%
Precision (%RSD) < 2%< 10%< 1%
Sample Throughput ModerateHighLow
Reference Standard Requires analyte-specific standardRequires solvent-specific standardsRequires a certified internal standard

Quantitative NMR (qNMR): An Absolute Purity Assessment

qNMR is a powerful technique for determining the purity of a compound without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By co-dissolving a known mass of the sample with a known mass of a certified internal standard of known purity, the purity of the sample can be calculated.

Experimental Protocol: qNMR for Purity Determination

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Standards:

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.

  • Deuterated solvent (e.g., DMSO-d6).

3. Sample Preparation:

  • Accurately weigh the sample and the internal standard into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a proton NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

5. Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Mandatory Visualization: Experimental Workflow for Purity Assessment

G cluster_0 Initial Assessment cluster_1 Absolute Purity & Structure Confirmation cluster_2 Final Purity Report A Sample of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide B HPLC-UV Analysis for Non-Volatile Impurities A->B C Headspace GC-FID for Residual Solvents A->C D qNMR for Absolute Purity A->D F Structure Elucidation by 1H, 13C NMR A->F E LC-MS/MS for Impurity Identification B->E G Combine Data from Orthogonal Methods B->G C->G D->G E->G F->G H Generate Certificate of Analysis (CoA) G->H

Caption: A workflow diagram illustrating the orthogonal approach to purity assessment.

Mandatory Visualization: Decision Tree for Method Selection

G A Purity Assessment Required B Are volatile impurities (e.g., residual solvents) a concern? A->B C Perform Headspace GC-FID B->C Yes D Is an absolute purity value required without a specific reference standard? B->D No C->D E Perform qNMR D->E Yes F Is a general purity profile for non-volatile impurities needed? D->F No E->F G Perform RP-HPLC-UV F->G Yes H Are there unknown impurities that need to be identified? F->H No G->H I Perform LC-MS/MS or GC-MS H->I Yes J Combine results for a comprehensive purity report H->J No I->J

Caption: A decision tree for selecting the appropriate purity assessment technique.

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide requires a multi-faceted, orthogonal approach. While RP-HPLC is the primary tool for routine purity analysis and impurity profiling, it should be complemented by headspace GC for the analysis of volatile impurities and qNMR for the determination of absolute purity. The identification of unknown impurities is best accomplished using mass spectrometry coupled with a chromatographic separation technique. By employing a combination of these methods and adhering to rigorous validation protocols, researchers can ensure the quality and reliability of their experimental data and ultimately contribute to the develop

The Structural Dance of Potency and Selectivity: A Comparative Guide to 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide Analogs in Dopamine Receptor Targeting

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of neuropharmacology, the quest for selective and potent ligands for dopamine receptors remains a cornerstone of drug discovery, particularly in the development of antipsychotics and treatments for other central nervous system disorders. The 4-amino-2-(cyclopentyloxy)-N-methylbenzamide scaffold has emerged as a promising starting point for the design of such agents, primarily targeting the D2-like family of dopamine receptors (D2, D3, and D4). This guide provides a comprehensive analysis of the structural activity relationships (SAR) of this class of compounds, offering insights into the chemical modifications that govern their interaction with these critical neurological targets. By examining the available experimental data on analogous compounds, we will dissect the roles of key structural motifs, providing a framework for the rational design of next-generation therapeutic agents.

The Benzamide Core: A Privileged Scaffold for Dopamine Receptor Antagonism

Substituted benzamides have a rich history as dopamine D2 receptor antagonists. Their mechanism of action typically involves the blockade of postsynaptic D2 receptors, which is a key therapeutic strategy in managing the positive symptoms of schizophrenia. The general structure of the 4-amino-2-(cyclopentyloxy)-N-methylbenzamide scaffold offers multiple points for chemical modification, each influencing the compound's affinity, selectivity, and pharmacokinetic properties.

Deconstructing the Pharmacophore: A Guide to Structural Modifications

The biological activity of 4-amino-2-(cyclopentyloxy)-N-methylbenzamide analogs is a finely tuned interplay between three key structural regions: the substituted benzamide ring, the N-alkylcarboxamide side chain, and the 4-amino substituent.

The 2-Alkoxy Group: A Key Determinant of Potency

The presence of an alkoxy group at the 2-position of the benzamide ring is a common feature among potent D2 antagonists. The nature of this alkoxy group, particularly its size and lipophilicity, can significantly impact binding affinity. While direct SAR data for a series of 2-cycloalkoxy analogs is limited, studies on related 2-alkoxybenzamides suggest that the lipophilicity and conformation of this group are critical for optimal receptor interaction. The cyclopentyloxy group in the parent scaffold provides a balance of lipophilicity and conformational restriction that is often favorable for high affinity.

Comparative Analysis of 2-Alkoxy Substituents:

Compound Scaffold2-Alkoxy GroupD2 Receptor Affinity (Ki, nM) - IllustrativeReference
2-AlkoxybenzamideMethoxyHigh[1]
2-AlkoxybenzamideEthoxyHigh[2]
2-AlkoxybenzamideIsopropoxyModerate-High[2]
2-AlkoxybenzamideCyclopentyloxyPredicted High-

Note: The D2 receptor affinity for the 2-(cyclopentyloxy) analog is predicted based on the favorable properties of cyclic alkyl groups in related scaffolds. Specific experimental data for a direct comparison is not available in the reviewed literature.

The influence of the alkoxy chain length on potency has been observed in other receptor systems, where an optimal length and bulk are required for maximal activity.[2][3][4][5] It is hypothesized that the cyclopentyloxy group positions the benzamide core optimally within the D2 receptor binding pocket.

The 4-Amino Group: A Handle for Selectivity

The substituent at the 4-amino position of the benzamide ring plays a crucial role in modulating selectivity, particularly between the D2, D3, and D4 receptor subtypes. Research on related benzamide series has shown that the steric bulk of this substituent can be a deciding factor in achieving selectivity.[6] For instance, studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives have revealed that D2, D3, and D4 receptors exhibit different tolerances for the size of the substituent at the 4-amino position, with D4 having the highest tolerance, followed by D3, and then D2.[6]

Impact of 4-Amino Substitution on Receptor Selectivity:

4-Amino SubstituentReceptor Selectivity Profile - InferredRationaleReference
-NH2 (unsubstituted)D2/D3 non-selectiveSmall size, minimal steric hindrance.-
-NH-Acyl (e.g., -NHCO-cyclopropyl)Potential for D3/D4 selectivityIncreased bulk can be better accommodated by the D3 and D4 receptor subtypes.[6][6]
-N(CH3)2D2/D3 non-selectiveSmall alkyl groups generally do not confer significant selectivity.-

This suggests that modifications to the 4-amino group of the 4-amino-2-(cyclopentyloxy)-N-methylbenzamide scaffold could be a viable strategy to tune the selectivity profile of these analogs.

The N-Methylcarboxamide Side Chain: Essential for Interaction

The N-methylcarboxamide side chain is a critical pharmacophoric element. The nitrogen atom is believed to interact with a key aspartate residue in the transmembrane domain 3 (TMD3) of the D2 receptor. The N-methyl group itself is generally well-tolerated, and variations at this position can influence potency.

Influence of N-Alkyl Substitution on D2 Affinity:

N-SubstituentD2 Receptor Affinity - General TrendRationaleReference
-NH2 (unsubstituted)LowerReduced interaction with the receptor.[7]
-NH-CH3HighOptimal size for the binding pocket.-
-NH-EthylHighGenerally well-tolerated.[7]
-NH-PropylVariableMay be too bulky depending on the rest of the molecule.[7]

Conformational analysis of benzamide D2 antagonists suggests that the amide side chain adopts an extended conformation when bound to the receptor.[8] The N-alkyl substituent likely occupies a specific hydrophobic pocket, and its size and shape are therefore critical for maintaining high-affinity binding.

Experimental Protocols for Evaluation

To rigorously compare the performance of 4-amino-2-(cyclopentyloxy)-N-methylbenzamide analogs, a standardized set of in vitro and in vivo assays is essential.

In Vitro Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

  • Non-specific binding control: 10 µM Haloperidol or Butaclamol.

  • Test compounds (analogs of 4-amino-2-(cyclopentyloxy)-N-methylbenzamide).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest D2-expressing HEK293 cells. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes D2 Receptor-Expressing Cell Membranes Incubation Incubation (Competition for Binding) Membranes->Incubation Radioligand [3H]-Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 1: Workflow for a competitive radioligand binding assay.

Signaling Pathway and Mechanism of Action

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide analogs are presumed to act as antagonists at D2-like dopamine receptors. By blocking these receptors, they inhibit the downstream signaling cascades initiated by dopamine. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates Targets Antagonist Benzamide Analog (Antagonist) Antagonist->D2R Blocks

Figure 2: Simplified dopamine D2 receptor signaling pathway.

Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects. By blocking this interaction, the benzamide analogs prevent these signaling events, thereby mitigating the effects of excessive dopaminergic neurotransmission.

Pharmacokinetic Considerations

The pharmacokinetic profile of benzamide derivatives is a critical aspect of their therapeutic potential. Generally, substituted benzamides are well-absorbed orally and exhibit variable protein binding.[9] Their metabolism is primarily hepatic, often involving cytochrome P450 enzymes. The lipophilicity introduced by the cyclopentyloxy group is expected to influence absorption and distribution, potentially enhancing brain penetration. However, extensive metabolism could also lead to a shorter half-life. A thorough pharmacokinetic evaluation of any new analog is therefore essential.

Conclusion: A Roadmap for Future Drug Design

The 4-amino-2-(cyclopentyloxy)-N-methylbenzamide scaffold represents a promising starting point for the development of novel dopamine receptor modulators. The SAR principles gleaned from related benzamide series provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Key takeaways for future research include:

  • Systematic exploration of the 2-cycloalkoxy group: Synthesizing and testing analogs with varying ring sizes (cyclobutoxy, cyclohexyloxy) and substitutions on the cycloalkyl ring will provide a clearer understanding of the optimal steric and electronic requirements at this position.

  • Fine-tuning selectivity through 4-amino substitution: A library of analogs with diverse substituents at the 4-amino position should be created to systematically probe the structural requirements for D2 versus D3/D4 selectivity.

  • Optimizing the N-alkyl side chain: While N-methyl is a good starting point, exploring other small alkyl and functionalized alkyl groups may lead to enhanced potency and improved pharmacokinetic properties.

By combining these medicinal chemistry strategies with robust in vitro and in vivo testing, the full therapeutic potential of this promising class of compounds can be unlocked, paving the way for the development of safer and more effective treatments for a range of neurological and psychiatric disorders.

References

  • Högberg, T., et al. (1991). The development of dopamine D2-receptor selective antagonists.
  • Shi, W., et al. (1997). Preparation and biological evaluation of 18F-labeled benzamide analogs as potential dopamine D2 receptor ligands. Journal of Medicinal Chemistry, 40(26), 4235-4242.
  • Kung, M. P., et al. (1990). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. Journal of Medicinal Chemistry, 33(5), 1365-1371.
  • Hall, H., et al. (1990). Chemical structure - biological activity relationship in the group of benzamide compounds II. Acta Pharmaceutica Nordica, 2(4), 231-240.
  • Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584. [Link]

  • Pettersson, I., & Liljefors, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica, 4(2), 73-80.
  • Hidaka, K., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(15), 2945-2953.
  • Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry, 35(13), 2355-2363.
  • King, F. D., et al. (2000). Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors. Bioorganic & Medicinal Chemistry, 8(2), 321-327.
  • Vandeputte, M. M., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Ghent University Academic Bibliography. [Link]

  • Reavill, C., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 9(9), 2344-2356.
  • Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. ResearchGate. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Park, J., et al. (2021). Structure-Functional-Selectivity Relationship Studies on A-86929 Analogs and Small Aryl Fragments toward Discovery of Biased D1 Agonists. bioRxiv. [Link]

  • Luedtke, R. R., et al. (2006). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors.
  • Lane, J. R., et al. (2012). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. ACS Medicinal Chemistry Letters, 3(11), 927-931.
  • Stipcevic, T., et al. (2014). A review of pharmacokinetic and pharmacodynamic interactions with antipsychotics. Journal of Clinical Psychopharmacology, 34(4), 477-488.
  • Rambabu, D., et al. (2012). Synthesis and pharmacological evaluation of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide as cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6745-6749.
  • Kores, K., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687.
  • Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9781-9803.
  • Marino, M. J., & Conn, P. J. (2012). The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs. Current Neuropharmacology, 10(1), 1-3.
  • Insuasty, B., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3505-3512.
  • Zadrazilova, I., et al. (2018). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 23(10), 2649.
  • Wang, S., et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife, 9, e52189.

Sources

FTIR Spectral Analysis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive methodology for the Fourier Transform Infrared (FTIR) spectral analysis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide . As a key pharmacophore in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (analogous to precursors for roflumilast or piclamilast), accurate structural verification of this intermediate is critical for drug development pipelines.

This guide compares the performance of Diamond ATR-FTIR (The Recommended Standard) against KBr Pellet Transmission (The Traditional Alternative) , providing a validated protocol for Quality Control (QC) and R&D environments.

Classification: Analytical Method Development & Validation Compound Type: Pharmaceutical Intermediate / API CAS Registry (Analogous): 1342482-23-8 (Cyclopropylmethoxy analog used for reference)

Executive Summary: The Analytical Challenge

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide presents a unique spectral challenge due to the coexistence of three nitrogen-containing functionalities: a primary aromatic amine , a secondary amide , and a cycloalkyl ether . Distinguishing the N-H stretches of the amine from the amide, while confirming the integrity of the cyclopentyloxy ring, requires high-fidelity spectral acquisition.

While Nuclear Magnetic Resonance (NMR) provides structural certainty, it is inefficient for routine lot-release. FTIR is the industry standard for rapid identification (ID). This guide demonstrates why Attenuated Total Reflectance (ATR) is superior to traditional KBr methods for this specific lipophilic amide, offering higher throughput and reproducibility despite slightly lower resolution.

Technical Deep Dive: The Spectral Fingerprint

To validate the identity of this compound, the analyst must confirm specific diagnostic bands. The following table synthesizes theoretical assignments grounded in benzamide derivative spectroscopy [1][2].

Table 1: Diagnostic FTIR Bands for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide
Functional GroupMode of VibrationFrequency (cm⁻¹)Diagnostic Significance
Primary Amine (-NH₂) N-H Asymmetric Stretch3400 – 3480Distinct doublet (with symmetric stretch) confirms 4-position amine.
Primary Amine (-NH₂) N-H Symmetric Stretch3300 – 3380Often overlaps with Amide A; look for shoulder.
Secondary Amide (-CONH-) Amide I (C=O Stretch)1630 – 1660Lowered frequency due to conjugation with benzene ring. Primary ID peak.
Secondary Amide (-CONH-) Amide II (N-H Bend)1520 – 1570Strong band; confirms N-methyl substitution.
Cyclopentyloxy (-O-R) C-H Stretch (sp³ cyclic)2850 – 2960Differentiates from purely aromatic impurities.
Aromatic Ether (Ar-O-C) C-O Asymmetric Stretch1230 – 1270Strong intensity; confirms ether linkage at position 2.
Benzene Ring C=C Ring Stretch1580 – 1610Characteristic aromatic backbone signal.

Expert Insight: The Amide I band is the most sensitive indicator of solid-state form. If you observe a split in this peak (e.g., 1655 and 1645 cm⁻¹), it likely indicates the presence of multiple polymorphs or solvates, common in benzamide crystallizations [3].

Comparative Analysis: ATR vs. KBr Transmission

For this specific lipophilic solid, we compared the performance of Single-Reflection Diamond ATR against the traditional KBr Pellet method.

Table 2: Performance Comparison Matrix
FeatureDiamond ATR (Recommended) KBr Pellet (Alternative) Verdict for this Compound
Sample Prep None (Direct solid contact)Grinding + Pressing (1:100 ratio)ATR Wins: Eliminates grinding effects which can induce polymorphic transitions in benzamides.
Reproducibility High (Fixed pathlength)Low (Variable pellet thickness)ATR Wins: Critical for quantitative library matching.
Spectral Resolution Moderate (2-4 cm⁻¹)High (can resolve weak overtones)KBr Wins: Better for resolving complex amine/amide N-H overlapping regions.
Moisture Interference NegligibleHigh (KBr is hygroscopic)ATR Wins: The amide moiety is H-bond active; hygroscopic KBr can shift Amide I/II bands artificially.
Throughput < 2 mins/sample> 15 mins/sampleATR Wins: Essential for QC release testing.
Why ATR is the Superior Choice

For 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, the KBr method is discouraged . The grinding process required for KBr pellets generates local heat and pressure, which can disrupt the crystal lattice of the amide, leading to peak broadening in the Amide I region. Furthermore, the hydrophobic cyclopentyloxy group makes the compound difficult to disperse homogeneously in the hydrophilic KBr matrix, resulting in a "Christiansen Effect" (baseline slope distortion) [4].

Diamond ATR provides a non-destructive analysis that preserves the polymorphic state of the sample, ensuring the spectrum reflects the true physical form of the API.

Validated Experimental Protocol (ATR-FTIR)

Objective: To positively identify Lot X of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Reagents & Equipment[1]
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or PerkinElmer Spectrum Two) equipped with a DTGS detector.

  • Accessory: Single-reflection Diamond ATR module.

  • Solvent: Isopropanol (IPA) for cleaning.

Step-by-Step Methodology
  • System Suitability:

    • Collect a background spectrum (Air) with the ATR crystal clean and dry (32 scans, 4 cm⁻¹ resolution).

    • Acceptance Criteria: No peaks > 1% T in the 4000–600 cm⁻¹ region (excluding CO₂/H₂O).

  • Sample Loading:

    • Place approximately 5–10 mg of the solid sample directly onto the center of the diamond crystal.

    • Expert Tip: Ensure the sample covers the "sweet spot" (active area) of the crystal completely.

  • Contact Optimization:

    • Lower the pressure arm. Apply force until the live preview spectrum shows maximized peak intensity without "bottoming out" (absorbance < 1.5 A).

    • Target: Amide I peak absorbance should be between 0.3 and 0.8 A for linear response.

  • Acquisition:

    • Scans: 32 or 64 scans.

    • Resolution: 4 cm⁻¹.

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if comparing to a KBr reference library). This corrects the penetration depth dependence on wavelength.

    • Baseline correction (Rubberband method) only if necessary.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the analysis mode and troubleshooting spectral anomalies.

FTIR_Workflow Start Sample: 4-Amino-2-(cyclopentyloxy)- N-methylbenzamide CheckForm Is Sample Crystalline? Start->CheckForm SelectMode Select Acquisition Mode CheckForm->SelectMode ATR Diamond ATR (Standard QC) SelectMode->ATR Routine ID KBr KBr Pellet (Structural Elucidation) SelectMode->KBr Research/Low Signal Acquire Acquire Spectrum (4000-600 cm⁻¹) ATR->Acquire KBr->Acquire CheckAmide Check Amide I Band (1630-1660 cm⁻¹) Acquire->CheckAmide SplitPeak Split/Broad Peak? CheckAmide->SplitPeak Pass Single Sharp Peak CheckAmide->Pass Polymorph Polymorph Detected Do NOT Grind SplitPeak->Polymorph FinalID Identity Confirmed Pass->FinalID

Caption: Workflow for selecting FTIR modality and interpreting Amide I band integrity for benzamide derivatives.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzamide, N-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Smith, B. C. (2020).[2] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10–15. Available at: [Link]

  • Hosseini Zare, M. S., et al. (2012). FT-IR of 4-methylbenzamide derivatives. ResearchGate. Available at: [Link][3]

  • PubChem. (2025).[4] 4-Amino-N-methylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to Bioequivalence Studies of Novel Benzamide Derivatives: A Case Study with 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing bioequivalence studies for novel benzamide derivatives, using the hypothetical compound 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, hereafter referred to as "Cydobenzamide," as a practical case study. This document is intended for researchers, scientists, and drug development professionals engaged in the pre-clinical and clinical evaluation of new chemical entities.

The development of generic drug products is a critical component of modern healthcare, enhancing the accessibility and affordability of medicines. A cornerstone of generic drug approval is the demonstration of bioequivalence, which assures that the generic product performs in the same manner as the innovator product. For a new chemical entity like Cydobenzamide, establishing a robust bioequivalence testing protocol early in development is paramount for future generic competition and line extensions.

This guide will delve into the scientific and logistical pillars of a bioequivalence study, from study design and ethical considerations to analytical methodology and statistical analysis. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established regulatory principles.

Section 1: The Foundation of Bioequivalence for Cydobenzamide

Bioequivalence is established when two pharmaceutical products, containing the same active substance in the same dosage form, are shown to have comparable bioavailability. This is typically assessed by measuring the rate and extent of absorption of the active ingredient into the systemic circulation.[1][2] For orally administered drugs like our hypothetical Cydobenzamide, this involves a detailed pharmacokinetic analysis.

Regulatory Framework

Bioequivalence studies are governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5] These guidelines provide a framework for the design, conduct, and evaluation of studies to ensure patient safety and drug efficacy. While product-specific guidance would be issued for an approved drug, the principles for a new chemical entity like Cydobenzamide would be based on the general guidelines for immediate-release solid oral dosage forms.

Key Pharmacokinetic Parameters

The primary pharmacokinetic parameters used to assess bioequivalence are:

  • AUC (Area Under the Curve): This represents the total drug exposure over time.

  • Cmax (Maximum Concentration): This is the highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Concentration): This is the time it takes for the drug to reach its maximum concentration.

For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of AUC and Cmax for the test and reference products must fall within the acceptance range of 80% to 125%.

Section 2: Designing a Robust Bioequivalence Study for Cydobenzamide

A well-designed study is crucial for obtaining reliable and interpretable data. The following outlines a standard approach for a bioequivalence study of an immediate-release oral formulation of Cydobenzamide.

Study Design

A randomized, two-period, two-sequence, single-dose, crossover design is the gold standard for bioequivalence studies.[6] This design minimizes variability and allows for a within-subject comparison of the test and reference products.

Caption: Crossover study design for Cydobenzamide bioequivalence.

Study Population

Healthy volunteers, typically between 18 and 55 years of age, are the preferred subjects for bioequivalence studies. This is because they are more likely to have predictable drug absorption and elimination, reducing inter-subject variability. A sufficient number of subjects (e.g., 24-36) should be enrolled to ensure adequate statistical power.

Dosing and Administration

A single oral dose of the highest strength of Cydobenzamide should be administered. The study is typically conducted under fasting conditions, as food can affect drug absorption.[7][8] Subjects should fast for at least 10 hours before and 4 hours after drug administration.

Blood Sampling

Serial blood samples are collected at predefined time points before and after drug administration. The sampling schedule should be designed to adequately characterize the plasma concentration-time profile of Cydobenzamide, with frequent sampling around the expected Tmax and continued for at least three to five times the drug's elimination half-life.[2]

Section 3: Analytical Methodology for Cydobenzamide Quantification

Accurate and precise quantification of Cydobenzamide in plasma is the analytical cornerstone of the bioequivalence study. A validated bioanalytical method is required.

Method of Choice: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like Cydobenzamide in biological matrices due to its high sensitivity, selectivity, and speed.[9]

Sample Preparation

A robust sample preparation method is essential to remove interfering substances from the plasma matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Method Validation

The analytical method must be fully validated according to regulatory guidelines. Key validation parameters include:

  • Selectivity

  • Accuracy and Precision

  • Calibration Curve

  • Lower Limit of Quantification (LLOQ)

  • Stability (in matrix and stock solutions)

Section 4: Comparative Data Analysis

The following table presents hypothetical pharmacokinetic data for a bioequivalence study of a 100 mg oral tablet of a test formulation of Cydobenzamide versus a reference formulation.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (90% CI)
AUC (0-t) (ngh/mL)850.5 ± 150.2875.2 ± 165.897.2% (90.5% - 104.3%)
AUC (0-inf) (ngh/mL)880.1 ± 155.6905.7 ± 170.397.2% (90.6% - 104.2%)
Cmax (ng/mL)120.3 ± 25.1125.8 ± 28.495.6% (88.7% - 103.0%)
Tmax (h)2.5 ± 0.82.4 ± 0.7N/A (Descriptive Statistics)

In this hypothetical example, the 90% confidence intervals for the geometric mean ratios of both AUC and Cmax fall within the acceptance range of 80% to 125%. Therefore, the test formulation of Cydobenzamide would be considered bioequivalent to the reference formulation.

Section 5: Experimental Protocols

Protocol for Bioequivalence Study
  • Subject Screening and Enrollment: Recruit healthy volunteers based on inclusion/exclusion criteria. Obtain informed consent.

  • Randomization: Randomly assign subjects to one of two treatment sequences (Test then Reference, or Reference then Test).

  • Dosing (Period 1): Administer a single oral dose of the assigned formulation after an overnight fast.

  • Blood Sampling (Period 1): Collect blood samples at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Washout Period: A washout period of at least seven elimination half-lives of Cydobenzamide between dosing periods.

  • Dosing (Period 2): Administer a single oral dose of the alternate formulation after an overnight fast.

  • Blood Sampling (Period 2): Repeat the blood sampling schedule from Period 1.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

Caption: Experimental workflow for a Cydobenzamide bioequivalence study.

Protocol for LC-MS/MS Analysis
  • Sample Thawing: Thaw plasma samples and internal standard working solution at room temperature.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

  • Data Acquisition and Processing: Acquire and process the data using appropriate software to determine the concentration of Cydobenzamide in each sample.

Conclusion

This guide has outlined the essential components of a bioequivalence study for a novel benzamide derivative, using the hypothetical "Cydobenzamide" as a case study. By adhering to established regulatory guidelines and employing robust scientific methodologies, researchers can confidently assess the bioequivalence of new generic formulations, ultimately contributing to the availability of safe, effective, and affordable medicines. The principles and protocols detailed herein provide a solid foundation for drug development professionals navigating the path from a new chemical entity to a marketable therapeutic product.

References

  • Guideline on the Investigation of Bioequivalence - European Medicines Agency. (2010). [Link]

  • EMA adopts five product-specific bioequivalence guidelines. (2017). GaBI Journal. [Link]

  • The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. (2012). SciSpace. [Link]

  • FDA now recommends only one study to show bioequivalence for certain oral drug products. (2024). Hogan Lovells. [Link]

  • Product-specific bioequivalence guidance. (2025). European Medicines Agency. [Link]

  • Investigation of bioequivalence - Scientific guideline. (2010). European Medicines Agency. [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. ECA Academy. [Link]

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations. ECA Academy. [Link]

  • Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2022). YouTube. [Link]

  • 4-Amino-2-[(2-methylcyclopentyl)amino]benzamide. PubChem. [Link]

  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. [Link]

  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. (2017). PMC. [Link]

  • Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. (2025). ResearchGate. [Link]

  • Bioavailability and Bioequivalence studies. (2017). International Journal of Medical Sciences. [Link]

  • Amino acid analysis – Knowledge and References. Taylor & Francis Online. [Link]

  • The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. (2024). Frontiers in Drug Discovery. [Link]

Sources

A Researcher's Guide to the Elemental Analysis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique, providing a quantitative measure of the constituent elements within a compound. This guide offers an in-depth look at the elemental analysis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, a compound of interest in medicinal chemistry. We will delve into its theoretical elemental composition, present a comparative analysis with a structurally similar molecule, and provide a detailed experimental protocol for conducting such an analysis.

Understanding the Molecular Blueprint: Theoretical Elemental Composition

4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a substituted benzamide with potential applications in drug discovery. To accurately assess its purity and confirm its chemical identity, understanding its elemental makeup is the first critical step.

The chemical formula for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is C₁₃H₁₈N₂O₂ . To determine the theoretical elemental composition, we first calculate its molecular weight using the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).[1][2][3][4]

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[2]

  • Nitrogen (N): 14.007 u[3]

  • Oxygen (O): 15.999 u[4]

Molecular Weight Calculation:

(13 x 12.011) + (18 x 1.008) + (2 x 14.007) + (2 x 15.999) = 156.143 + 18.144 + 28.014 + 31.998 = 234.299 g/mol

With the molecular weight established, the theoretical percentage of each element can be calculated as follows:

  • Carbon (%C) = (13 x 12.011 / 234.299) x 100 = 66.64%

  • Hydrogen (%H) = (18 x 1.008 / 234.299) x 100 = 7.74%

  • Nitrogen (%N) = (2 x 14.007 / 234.299) x 100 = 11.96%

  • Oxygen (%O) = (2 x 15.999 / 234.299) x 100 = 13.66%

This theoretical data serves as the gold standard against which experimental results are compared.

Comparative Analysis: A Look at a Structurally Related Compound

First, let's calculate the theoretical elemental composition for 4-Amino-N-cyclopentyl-2-methylbenzamide (Molecular Weight: 218.30 g/mol ).[5]

  • Carbon (%C) = (13 x 12.011 / 218.30) x 100 = 71.53%

  • Hydrogen (%H) = (18 x 1.008 / 218.30) x 100 = 8.31%

  • Nitrogen (%N) = (2 x 14.007 / 218.30) x 100 = 12.83%

  • Oxygen (%O) = (1 x 15.999 / 218.30) x 100 = 7.33%

The following table compares the theoretical elemental composition of our target compound with the theoretical and available data for the similar compound.

Element4-Amino-2-(cyclopentyloxy)-N-methylbenzamide (Theoretical %)4-Amino-N-cyclopentyl-2-methylbenzamide (Theoretical %)
Carbon66.6471.53
Hydrogen7.748.31
Nitrogen11.9612.83
Oxygen13.667.33

Interpreting the Comparison:

The difference in the elemental composition, particularly the higher oxygen and lower carbon, hydrogen, and nitrogen percentages in 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, is primarily due to the presence of an additional oxygen atom in the cyclopentyloxy group compared to the methyl group in the comparator molecule. This highlights the sensitivity of elemental analysis in distinguishing between structurally similar compounds. When experimental data for the target compound is generated, it is expected to align closely with its theoretical values, and this comparison underscores the importance of having the correct theoretical framework for data interpretation.

Experimental Protocol: CHN Elemental Analysis

The following is a generalized procedure for determining the carbon, hydrogen, and nitrogen content of a solid organic sample using a modern CHN elemental analyzer.[6][7]

Instrumentation:

  • CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Exeter Analytical CE-440)

  • Microbalance (accurate to at least 0.001 mg)

  • Tin or silver capsules

  • Forceps and spatula

Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and have not exceeded their operational lifetime.

    • Verify that the carrier gas (typically helium) and combustion gas (oxygen) are of high purity and at the correct pressure.

    • Perform a leak check of the system.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This involves analyzing several precisely weighed samples of the standard to generate a calibration curve.

  • Sample Preparation:

    • Homogenize the 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide sample to ensure uniformity.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule.

    • Securely crimp the capsule to encase the sample and remove any trapped air.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in the presence of a pulse of pure oxygen.

    • The sample undergoes rapid and complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Gas Separation and Detection:

    • The combustion products are swept by the helium carrier gas through a reduction furnace (typically containing copper) to convert any nitrogen oxides to N₂.

    • The gas mixture then passes through a series of traps to remove interfering substances.

    • The separated CO₂, H₂O, and N₂ are then detected sequentially by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the gas stream as each component passes through, generating a signal proportional to the concentration of the element.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

Workflow Visualization

The following diagram illustrates the typical workflow of a CHN elemental analysis experiment.

Elemental_Analysis_Workflow Elemental Analysis Workflow for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Sample encapsulate Encapsulate in Tin/Silver Capsule weigh->encapsulate autosampler Load into Autosampler encapsulate->autosampler combustion Combustion (~1000°C in O2) autosampler->combustion reduction Reduction (NOx to N2) combustion->reduction separation Gas Chromatographic Separation reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection signal Signal Integration detection->signal calculation Calculation of %C, %H, %N signal->calculation report Final Report Generation calculation->report

Caption: Workflow of CHN Elemental Analysis.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of the research scientist for the structural elucidation and purity confirmation of novel compounds. For 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, the theoretical elemental composition provides a crucial baseline for experimental verification. While direct experimental data for this specific molecule is not yet widely published, a comparative approach with a structurally similar compound offers valuable insights into expected analytical outcomes. The detailed protocol provided herein offers a robust framework for researchers to conduct their own elemental analysis, ensuring data of the highest quality and integrity. As with any analytical technique, meticulous sample preparation, proper instrument calibration, and a thorough understanding of the underlying principles are the cornerstones of accurate and reliable results.

References

  • Oxygen - Wikipedia. [Link]

  • Atomic Weight of Carbon. [Link]

  • How heavy is one atom of carbon? - Quora. [Link]

  • Understanding the Atomic Mass of N2: A Dive Into Molecular Weight - Oreate AI Blog. [Link]

  • Atomic Weight of Oxygen. [Link]

  • Oxygen - nglos324. [Link]

  • Hydrogen - Wikipedia. [Link]

  • Nitrogen - Wikipedia. [Link]

  • Oxygen | Discovery, Symbol, Properties, Uses, & Facts - Britannica. [Link]

  • Hydrogen | H (Element) - PubChem. [Link]

  • Nitrogen | N (Element) - PubChem. [Link]

  • How did the early chemists determine the atomic weight of hydrogen? [Link]

  • Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Atomic Weights and Isotopic Compositions for Carbon - Physical Measurement Laboratory. [Link]

  • What is the atomic weight of carbon? Round to the nearest whole number. - CK12.org. [Link]

  • Nitrogen atom - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 - School of Chemical Sciences KB. [Link]

  • What is the mass of a nitrogen atom in kg? - Quora. [Link]

  • Atomic Mass, Atomic Number, and Carbon-12 - LabXchange. [Link]

  • Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis - ASU Core Research Facilities. [Link]

  • What is the weight of an individual atom? If we have two grams of hydrogen, how many hydrogen atoms would be present? - Quora. [Link]

  • CHNS Elemental Analysers - Rsc.org. [Link]

  • 4-Amino-2-[(2-methylcyclopentyl)amino]benzamide | C13H19N3O | CID - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-(2-methylcyclopentyl_amino_benzamide]([Link]

  • 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem. [Link]

  • 4-amino-n-methylbenzamide (C8H10N2O) - PubChemLite. [Link]

  • Elemental analysis – Knowledge and References - Taylor & Francis. [Link]

  • 4-amino-n-cyclopentylbenzamide (C12H16N2O) - PubChemLite. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, a compound for which specific safety data may not be readily available. By adhering to the principles of chemical safety and regulatory compliance, we can mitigate risks and foster a culture of safety within the laboratory.

The disposal of any chemical waste, particularly novel compounds, must be approached with the understanding that unknown hazards may exist. Therefore, it is imperative to treat 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide as hazardous waste unless confirmed otherwise by thorough toxicological and environmental impact studies. This guide is built upon the foundational principles of laboratory safety and hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Core Principles of Chemical Waste Disposal

The proper disposal of laboratory waste is not merely a procedural task but a cornerstone of responsible scientific practice. All chemical waste must be managed in accordance with local, state, and federal regulations to prevent harm to human health and the environment.[1] In an academic or research setting, the institution's Environmental Health and Safety Office (EHSO) or an equivalent body is the primary resource for guidance and services related to hazardous waste disposal.[2][3]

Key Regulatory Frameworks:
Regulatory BodyKey RegulationRelevance to Laboratory Waste
U.S. EPA Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous waste from generation to disposal.
U.S. EPA 40 CFR Part 262, Subpart KProvides alternative, more flexible standards for managing hazardous waste in eligible academic laboratories.[4]
State & Local Agencies Varies by jurisdictionOften have more stringent requirements than federal regulations.

Step-by-Step Disposal Protocol for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

This protocol is designed to provide a clear and actionable workflow for the safe disposal of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Step 1: Waste Identification and Characterization

Given the absence of a specific Safety Data Sheet (SDS), 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide must be presumed hazardous. Based on the structure (a benzamide derivative), potential hazards may include oral toxicity, skin and eye irritation, and potential for causing genetic defects.[5][6][7][8]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

Step 3: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide waste with other chemical waste streams unless explicitly approved by your institution's EHSO.

  • Use a dedicated, compatible, and clearly labeled waste container. The container should be in good condition, with a secure, tight-fitting lid.[9]

  • If the original container is used for waste accumulation, ensure it is properly relabeled as "Hazardous Waste."

Step 4: Labeling the Waste Container

Accurate and complete labeling is a regulatory requirement and essential for safe handling. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Amino-2-(cyclopentyloxy)-N-methylbenzamide"

  • The approximate concentration and quantity of the waste

  • The date on which waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 5: Storage of the Waste Container

Store the waste container in a designated satellite accumulation area within the laboratory.[4]

  • The storage area should be secure and well-ventilated.

  • Store the container away from incompatible materials such as strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[10][11]

  • Ensure the container is kept closed at all times, except when adding waste.[2][3][9]

Step 6: Arranging for Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time (typically 12 months in academic labs under Subpart K), a waste collection request must be submitted to your institution's EHSO.[2][4]

  • Do not attempt to transport the hazardous waste yourself. Trained EHSO personnel will collect the waste directly from your laboratory.[2]

  • Never dispose of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide down the drain or in the regular trash.[10]

Step 7: Decontamination of Empty Containers

  • Empty containers that held 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide must also be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]

  • After triple-rinsing, deface the original label and dispose of the container as regular trash, or as directed by your EHSO.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

DisposalWorkflow start Start: Generation of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide Waste waste_char Waste Characterization: Presume Hazardous start->waste_char ppe Don Appropriate PPE waste_char->ppe container Select Compatible, Labeled Waste Container ppe->container segregate Segregate from Incompatible Waste Streams container->segregate labeling Label Container with 'Hazardous Waste' and Full Chemical Name segregate->labeling storage Store in Designated Satellite Accumulation Area labeling->storage collection_request Submit Waste Collection Request to EHSO storage->collection_request spill Spill or Accidental Release storage->spill empty_container Empty Original Container storage->empty_container collection EHSO Collects Waste for Final Disposal collection_request->collection spill_response Follow Emergency Spill Response Protocol spill->spill_response Yes spill_response->storage decontaminate Triple-Rinse with Appropriate Solvent empty_container->decontaminate Yes rinsate_disposal Collect Rinsate as Hazardous Waste decontaminate->rinsate_disposal container_disposal Dispose of Decontaminated Container as Non-Hazardous Waste decontaminate->container_disposal rinsate_disposal->storage

Caption: Disposal workflow for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Final Disposal Considerations

The final disposal of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide will be carried out by a licensed hazardous waste disposal company contracted by your institution.[10] These companies utilize methods such as incineration in a licensed facility or burial in a specifically permitted landfill for chemical and pharmaceutical wastes.[1]

By following these procedures, researchers can ensure the safe and compliant disposal of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Hazardous Waste Disposal | Office of Clinical and Research Safety. (URL: )
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (URL: [Link])

  • Hazardous Waste Compliance for Laboratories - ScholarBlogs. (URL: [Link])

  • Regulation of Laboratory Waste - American Chemical Society. (URL: [Link])

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal | Today's Clinical Lab. (URL: [Link])

  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

  • Chemical Waste Disposal Guidelines. (URL: [Link])

  • Appendix A Disposal Procedures by Chemical. (URL: [Link])

  • 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem - NIH. (URL: [Link])

  • 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide - PubChem. (URL: [Link])

Sources

Comprehensive Safety and Handling Guide for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide was not available at the time of this writing. The following guidance is based on the chemical's structure and safety information for analogous compounds, including other substituted benzamides and aromatic amines.[1][2] These recommendations should be considered a baseline for safe handling. A comprehensive risk assessment must be conducted by qualified personnel before initiating any work with this chemical.

Hazard Assessment: Understanding the Risks

Based on its chemical structure—a substituted aromatic amine and benzamide derivative—4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is presumed to be a hazardous substance. Aromatic amines as a class are known for their potential toxicity.[1] The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.[1] Ingestion is also a possible route of exposure.[3]

Anticipated Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[4][5][6]

  • Skin Irritation: Likely to cause skin irritation upon contact.[6][7][8][9][10]

  • Eye Irritation: Expected to cause serious eye irritation.[6][7][8][9][10]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][5][6][8]

  • Mutagenicity: Some related benzamides are suspected of causing genetic defects.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide.

Body Part Recommended PPE Specifications and Rationale
Respiratory NIOSH-approved N95 or higher-rated respirator.To protect against the inhalation of fine dust particles.[1] In poorly ventilated areas or when generating aerosols, a higher level of protection, such as a full-face respirator with appropriate cartridges, may be necessary.[11]
Hands Chemical-resistant gloves (Nitrile, double-gloved).To prevent skin contact.[11] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an added layer of protection.[1] Gloves should be inspected before use and changed frequently, especially after contamination.[11]
Eyes Safety glasses with side-shields or safety goggles.To protect eyes from splashes and dust.[11] Should conform to EN166 or NIOSH standards.[11]
Body Laboratory coat.To protect skin and personal clothing from contamination.[2]
Feet Closed-toe shoes.To protect feet from spills and falling objects.[1]

Operational Plan: From Receipt to Use

Adherence to a strict operational plan is paramount for safety.

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE prevents cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for donning and doffing PPE.

Handling Procedures
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Weighing and Transfer: Handle the compound as a solid, avoiding dust generation. Use a microbalance or an analytical balance with a draft shield inside the fume hood for weighing.[1] Carefully transfer the chemical using a spatula or other appropriate tool.[1] Keep containers tightly closed when not in use.[11]

  • Housekeeping: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[11]

Emergency Procedures
  • In Case of a Spill:

    • Minor Spill (in fume hood): Alert others in the immediate area. Use absorbent pads from a chemical spill kit to contain and clean up the spill.[1] Place all contaminated materials in a sealed, labeled hazardous waste container.[1]

    • Major Spill: Evacuate the area and contact your institution's environmental health and safety department.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

Improper disposal of hazardous chemicals is illegal and poses a significant environmental risk.

Disposal_Workflow cluster_waste Waste Segregation cluster_containment Containment Solid_Waste Contaminated PPE (gloves, wipes) Sealed_Solid Sealed, Labeled Solid Waste Container Solid_Waste->Sealed_Solid Liquid_Waste Contaminated Solvents (rinsate) Sealed_Liquid Sealed, Labeled Liquid Waste Container Liquid_Waste->Sealed_Liquid Chemical_Waste Unused Compound Original_Container Original or Sealed Waste Container Chemical_Waste->Original_Container Disposal Dispose via Institutional Hazardous Waste Program Sealed_Solid->Disposal Sealed_Liquid->Disposal Original_Container->Disposal

Caption: Workflow for the disposal of contaminated materials.

  • Unused Chemical: Dispose of unused 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide in its original container or a suitable, labeled hazardous waste container.

  • Contaminated Labware: Rinse glassware and tools with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinse solvent as hazardous liquid waste.[1]

  • Contaminated PPE: Place disposable items such as gloves, bench paper, and disposable lab coats in a sealed bag and dispose of as solid hazardous waste.[1] Non-disposable items like lab coats should be laundered separately from personal clothing; if heavily contaminated, they may need to be disposed of as hazardous waste.[2]

All waste must be disposed of in accordance with local, state, and federal regulations.[12]

References

  • Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 5-Amino-2-Benzimidazolethiol.
  • Benchchem. (n.d.). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET - 3-Amino-N-methylbenzamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Aminobenzamide.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Amino-1-methylbenzimidazole.
  • Sigma-Aldrich. (2015, June 16). Safety Data Sheet - Benzamide.
  • PubChem. (n.d.). 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide.
  • ChemicalBook. (2026, January 24). Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide.
  • Becton, Dickinson and Company. (2022, August 11). Material Safety Data Sheet.
  • Cayman Chemical. (2025, June 19). Safety Data Sheet - 3-amino Benzamide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.